2-(4-Propylphenoxy)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-propylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHYWKBTXTLJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427974 | |
| Record name | 2-(4-propylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120351-95-3 | |
| Record name | 2-(4-propylphenoxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Propylphenoxy)ethanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-Propylphenoxy)ethanamine, a member of the broader class of phenoxyethylamine compounds. While specific experimental data for this particular n-propyl isomer is limited in publicly accessible literature, this document synthesizes available information on closely related analogs and fundamental chemical principles to offer a robust profile for research and development purposes. The guide covers the compound's structure and identifiers, predicted physicochemical properties, probable synthetic routes with detailed protocols, and a discussion of its potential biological significance and applications within drug discovery, drawing parallels from the well-documented activities of similar phenoxyethylamine derivatives. This document is intended to serve as a foundational resource for scientists investigating this and related molecules.
Introduction and Context
The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique combination of an aromatic ring, an ether linkage, and a flexible ethylamine side chain allows for diverse interactions with various biological targets. The nature and position of substituents on the phenyl ring can significantly modulate the pharmacological properties of these molecules, influencing their potency, selectivity, and pharmacokinetic profiles.
This guide focuses specifically on 2-(4-Propylphenoxy)ethanamine, an analog distinguished by a straight-chain propyl group at the para position of the phenoxy ring. While its isopropyl counterpart, 2-(4-isopropylphenoxy)ethanamine, is more extensively documented, the n-propyl isomer represents a distinct chemical entity with potentially unique biological activities. Understanding its chemical characteristics is a critical first step in exploring its potential as a research tool or a lead compound in drug development.
Chemical Structure and Identification
The fundamental structure of 2-(4-Propylphenoxy)ethanamine comprises a 4-propylphenol moiety linked via an ether bond to an ethanamine group.
Caption: Chemical structure of 2-(4-Propylphenoxy)ethanamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(4-propylphenoxy)ethanamine | N/A |
| CAS Number | 120351-95-3 | [2] |
| Molecular Formula | C₁₁H₁₇NO | [2] |
| Molecular Weight | 179.26 g/mol | [2] |
| InChI | InChI=1S/C11H17NO/c1-2-3-10-4-6-11(7-5-10)13-9-8-12/h4-7H,2-3,8-9,12H2,1H3 | [3] |
| InChIKey | OGVHYWKBTXTLJW-UHFFFAOYSA-N | [3] |
| SMILES | CCCC1=CC=C(OCCN)C=C1 | [2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Liquid at room temperature | Based on analogs like 2-(4-methylphenoxy)ethanamine being a liquid. |
| Boiling Point | > 230 °C | Expected to be slightly higher than 2-phenoxyethylamine (229 °C) due to the increased molecular weight of the propyl group. |
| Melting Point | Not available | Likely low, given the predicted liquid state at room temperature. |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane). Limited solubility in water. | The amine group can be protonated to form a hydrochloride salt, which would exhibit greater aqueous solubility. |
| pKa | ~9-10 | The primary amine group is basic, with a pKa typical for alkylamines. |
| LogP | ~2.5-3.0 | The propyl group increases lipophilicity compared to unsubstituted 2-phenoxyethylamine. |
Synthesis and Experimental Protocols
The synthesis of 2-(4-Propylphenoxy)ethanamine can be approached through several established methods for forming ether and amine functionalities. The following are two plausible and widely used synthetic strategies.
Williamson Ether Synthesis followed by Reduction
This is a classic and versatile two-step approach.
Workflow Diagram:
Caption: Williamson Ether Synthesis and Reduction Workflow.
Step-by-Step Protocol:
Step 1: Synthesis of 2-(4-Propylphenoxy)acetonitrile
-
Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-propylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone as the solvent.
-
Reaction Initiation: While stirring, add chloroacetonitrile (1.1 equivalents) dropwise to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(4-propylphenoxy)acetonitrile, which can be purified further by column chromatography if necessary.
Step 2: Reduction of 2-(4-Propylphenoxy)acetonitrile to 2-(4-Propylphenoxy)ethanamine
-
Reagents and Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension in an ice bath. Dissolve the 2-(4-propylphenoxy)acetonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Extraction and Purification: Filter the resulting solids and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Propylphenoxy)ethanamine. The final product can be purified by vacuum distillation or column chromatography.
Gabriel Synthesis Approach
This method provides a good alternative for the synthesis of primary amines, avoiding over-alkylation.
Workflow Diagram:
Caption: Gabriel Synthesis Workflow.
Step-by-Step Protocol:
-
Synthesis of N-[2-(4-Propylphenoxy)ethyl]phthalimide:
-
In a round-bottom flask, dissolve 4-propylphenol (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
-
Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the phthalimide intermediate.
-
-
Hydrazinolysis to yield 2-(4-Propylphenoxy)ethanamine:
-
Suspend the N-[2-(4-propylphenoxy)ethyl]phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
A precipitate of phthalhydrazide will form. Cool the mixture, acidify with hydrochloric acid, and filter off the precipitate.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts, filter, and concentrate to yield 2-(4-Propylphenoxy)ethanamine.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected NMR and IR data can be predicted based on the molecular structure.
5.1. ¹H NMR (Proton NMR)
-
Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
-O-CH₂- Protons: A triplet around δ 4.0-4.2 ppm.
-
-CH₂-N Protons: A triplet around δ 3.0-3.2 ppm.
-
Propyl Group (-CH₂-CH₂-CH₃):
-
A triplet for the benzylic -CH₂- around δ 2.5-2.7 ppm.
-
A sextet for the middle -CH₂- around δ 1.5-1.7 ppm.
-
A triplet for the terminal -CH₃ around δ 0.9-1.0 ppm.
-
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
5.2. ¹³C NMR (Carbon NMR)
-
Aromatic Carbons: Signals in the range of δ 114-158 ppm. The carbon attached to the oxygen will be the most downfield, and the carbon attached to the propyl group will also be distinct.
-
-O-CH₂- Carbon: A signal around δ 67-70 ppm.
-
-CH₂-N Carbon: A signal around δ 41-44 ppm.
-
Propyl Group Carbons: Signals in the aliphatic region (δ 10-40 ppm).
5.3. IR (Infrared) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ (primary amine).
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong absorption around 1230-1270 cm⁻¹.
Biological Activity and Potential Applications
While no specific biological studies on 2-(4-Propylphenoxy)ethanamine have been published, the broader class of phenoxyethylamines has been investigated for a range of activities, providing a basis for hypothesizing its potential applications.
-
Central Nervous System (CNS) Activity: The phenoxyethylamine scaffold is a common feature in compounds targeting neurotransmitter receptors, such as dopamine and serotonin receptors.[1] Modifications of the substituent on the phenyl ring can fine-tune selectivity and activity. It is plausible that 2-(4-propylphenoxy)ethanamine could be explored as a ligand for these receptors in the context of neurological and psychiatric disorders.
-
Adrenoceptor Modulation: Many α- and β-adrenoceptor antagonists, used in the treatment of cardiovascular conditions, contain a phenoxyethylamine or a related phenoxypropanolamine core. The nature of the alkyl substituent on the phenyl ring can influence the selectivity and potency at these receptors.
-
Antimicrobial and Antiparasitic Potential: Derivatives of phenoxyethylamines have shown promise as antimicrobial and antiparasitic agents. The lipophilic propyl group could potentially enhance membrane permeability, a desirable trait for such applications.
-
Intermediate in Organic Synthesis: As a primary amine with an ether linkage, this compound can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Safety and Handling
Specific toxicological data for 2-(4-Propylphenoxy)ethanamine is not available. However, based on related phenoxyethylamine compounds, it should be handled with care in a laboratory setting.[1]
-
General Hazards: Likely to be corrosive and may cause skin burns and serious eye damage. It may also be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. A supplier recommends storage at -4°C for short periods and -20°C for long-term storage.[3]
Conclusion
2-(4-Propylphenoxy)ethanamine is a distinct chemical entity within the pharmacologically significant class of phenoxyethylamines. While direct experimental data remains scarce, its chemical properties and structure can be reliably predicted. The synthetic pathways outlined in this guide offer practical methods for its preparation, enabling further investigation. Based on the known biological activities of its analogs, 2-(4-Propylphenoxy)ethanamine holds potential for exploration in various areas of drug discovery, particularly in CNS and cardiovascular research. This guide provides a foundational framework for researchers to begin their investigations into this promising, yet understudied, molecule.
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An In-Depth Technical Guide to the Potential Mechanism of Action of 2-(4-Propylphenoxy)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 2-(4-Propylphenoxy)ethanamine. As a member of the phenoxyethylamine class, a privileged scaffold in medicinal chemistry, this molecule is poised to interact with a range of biological targets. In the absence of direct experimental data for this specific entity, this document synthesizes current research on structurally analogous compounds to build a robust, evidence-based profile of its likely pharmacodynamic and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this and related compounds.
Introduction and Molecular Profile
2-(4-Propylphenoxy)ethanamine belongs to the phenoxyethylamine family, characterized by a phenyl ring linked to an ethylamine chain via an ether bond. The core structure is analogous to phenethylamine, a foundational element for many neuroactive compounds. The distinguishing features of the title compound are the para-substituted propyl group on the phenyl ring and the primary amine of the ethanamine moiety. These structural attributes are critical in determining its potential interactions with biological macromolecules.
The phenoxyethylamine scaffold has been extensively explored in the development of various therapeutic agents, including selective agonists for dopamine D₂ receptors and antagonists for α₁D adrenoceptors.[1] This history of bioactive derivatives underscores the potential of 2-(4-Propylphenoxy)ethanamine as a pharmacologically active agent.
Molecular Structure:
Caption: Chemical structure of 2-(4-Propylphenoxy)ethanamine.
Potential Pharmacodynamic Mechanisms of Action
Based on the extensive literature on phenoxyethylamine derivatives, 2-(4-Propylphenoxy)ethanamine is predicted to interact with several key receptor systems and cellular targets. The following sections detail these potential mechanisms.
Dopaminergic System Modulation: D₂ Receptor Agonism
The 3-hydroxy-phenoxyethylamine scaffold is a well-established template for dopamine D₂ receptor agonists.[1][2] While 2-(4-Propylphenoxy)ethanamine lacks the hydroxyl group, the overall structure suggests a potential interaction with dopamine receptors. Partial agonist activity at the D₂ receptor is a key feature of third-generation antipsychotics.[3]
Signaling Pathway:
Activation of the D₂ receptor, a Gαi-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Potential D₂ receptor-mediated signaling pathway.
Serotonergic System Modulation: 5-HT₂ₐ Receptor Interaction
Phenethylamine derivatives, particularly those with N-benzyl substitutions, are known to be potent agonists at serotonin 5-HT₂ₐ receptors.[4][5] The core phenoxyethylamine structure of our compound of interest suggests a possible interaction with this receptor class. The 5-HT₂ subfamily of receptors primarily signals through Gαq/11 proteins.[4]
Signaling Pathway:
Activation of the 5-HT₂ₐ receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: Potential 5-HT₂ₐ receptor-mediated signaling pathway.
Adrenergic System Modulation: α₁-Adrenoceptor Antagonism
Certain phenoxyethylamine derivatives have been identified as antagonists of the α₁D-adrenergic receptor.[1] Alpha-1 adrenergic receptors are Gq-coupled receptors that mediate a variety of physiological functions, including smooth muscle contraction.[6]
Signaling Pathway:
Antagonism at the α₁-adrenoceptor would block the binding of endogenous catecholamines like norepinephrine and epinephrine, thereby inhibiting the Gq-mediated signaling cascade, which is similar to that of the 5-HT₂ₐ receptor.
Caption: Potential antagonistic action at the α₁-adrenoceptor.
Histamine Receptor Interaction
The structurally related compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), also known as tesmilifene, has been characterized as a non-H₁/non-H₂ histamine antagonist, possibly acting at an intracellular histamine site.[7] Histamine exerts its effects through four known G protein-coupled receptors: H₁, H₂, H₃, and H₄.[8]
-
H₁ Receptor: Coupled to Gαq/11, its activation leads to PLC stimulation, an increase in intracellular calcium, and is involved in allergic and inflammatory responses.[9][10]
-
H₂ Receptor: Coupled to Gαs, it activates adenylyl cyclase, leading to increased cAMP levels, and is famously involved in gastric acid secretion.[8]
-
H₃ Receptor: A Gαi-coupled presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters.[11]
-
H₄ Receptor: Expressed on immune cells, it is involved in chemotaxis and cytokine release.[8][10]
Given the activity of DPPE, 2-(4-Propylphenoxy)ethanamine may exhibit antagonist activity at one or more of these receptors, or at a yet-to-be-fully-characterized intracellular site.
Inhibition of P-glycoprotein (P-gp)
DPPE has been shown to inhibit the P-glycoprotein (P-gp) pump, an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells.[12] P-gp overexpression is a major mechanism of multidrug resistance (MDR) in cancer.[13] Arylmethyloxyphenyl derivatives have also been identified as P-gp inhibitors.[14] Therefore, 2-(4-Propylphenoxy)ethanamine could potentially act as a P-gp inhibitor, thereby sensitizing cancer cells to chemotherapeutic agents.
Modulation of Cytochrome P450 Enzymes
DPPE is known to interact with and inhibit several cytochrome P450 (CYP) isozymes, including CYP3A4 and CYP2D6.[15] These enzymes are crucial for the metabolism of a vast number of drugs. Inhibition of CYPs can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. It is plausible that 2-(4-Propylphenoxy)ethanamine shares this property.
Histone Deacetylase (HDAC) Inhibition
The dysregulation of histone deacetylases (HDACs) is implicated in various diseases, including cancer and neurodegenerative disorders.[16][17] Phenothiazine derivatives, which share some structural similarities with phenoxyethylamines, have been developed as HDAC inhibitors.[16] This suggests a potential, albeit more speculative, mechanism of action for 2-(4-Propylphenoxy)ethanamine involving the modulation of epigenetic processes through HDAC inhibition.
Experimental Protocols for Mechanistic Elucidation
To experimentally validate the potential mechanisms of action outlined above, a series of in vitro and in vivo assays are recommended.
Radioligand Binding Assays
This is a fundamental technique to determine the affinity of a compound for a specific receptor. The assay measures the displacement of a radiolabeled ligand from the receptor by the test compound.
Workflow:
Caption: General workflow for a radioligand binding assay.
Step-by-Step Protocol (Example: D₂ Receptor Binding):
-
Membrane Preparation: Utilize cell membranes from a stable cell line overexpressing the human dopamine D₂ receptor.
-
Incubation: In a 96-well plate, incubate the receptor membranes with a known concentration of a D₂-selective radioligand (e.g., [³H]-Spiperone) and varying concentrations of 2-(4-Propylphenoxy)ethanamine.
-
Equilibrium: Allow the reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
-
cAMP Accumulation Assay: For Gαi- and Gαs-coupled receptors (e.g., D₂ and H₂), changes in intracellular cAMP levels can be measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Calcium Mobilization Assay: For Gαq-coupled receptors (e.g., 5-HT₂ₐ and α₁), changes in intracellular calcium can be monitored using fluorescent calcium indicators (e.g., Fluo-4) and a plate-based fluorometer or a fluorescence microscope.
-
P-gp Efflux Assay: The ability of 2-(4-Propylphenoxy)ethanamine to inhibit P-gp can be assessed by measuring the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123) in a P-gp-overexpressing cell line.
-
CYP Inhibition Assay: Commercially available kits can be used to measure the inhibition of specific CYP isozymes by monitoring the metabolism of a fluorescent substrate.
-
HDAC Activity Assay: The inhibitory activity against different HDAC isoforms can be determined using commercially available kits that measure the deacetylation of a fluorogenic substrate.
Predicted Pharmacokinetic Profile
The chemical structure of 2-(4-Propylphenoxy)ethanamine provides clues to its likely pharmacokinetic properties:
-
Absorption: The presence of a lipophilic propyl group and an amine that can be protonated suggests that the compound is likely to be well-absorbed orally.
-
Distribution: The compound's moderate lipophilicity suggests it may cross the blood-brain barrier, which is a prerequisite for any central nervous system activity.
-
Metabolism: The phenoxyethylamine scaffold is susceptible to metabolism by cytochrome P450 enzymes. Potential metabolic pathways include N-dealkylation, aromatic hydroxylation, and O-dealkylation.
-
Excretion: The metabolites are likely to be more polar and excreted via the kidneys.
Summary and Future Directions
2-(4-Propylphenoxy)ethanamine is a novel compound with significant potential for biological activity, based on the well-documented pharmacology of its structural analogs. The most probable mechanisms of action involve modulation of dopaminergic, serotonergic, adrenergic, and histaminergic systems, as well as potential interactions with drug transporters like P-gp and metabolic enzymes like CYPs.
The next steps in the investigation of this compound should involve a systematic in vitro screening campaign, including the binding and functional assays described herein, to build a comprehensive pharmacological profile. This will elucidate its primary targets and guide further preclinical development. The insights gained from such studies will be invaluable in determining the therapeutic potential of 2-(4-Propylphenoxy)ethanamine and in the broader field of phenoxyethylamine-based drug discovery.
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Ginestier, C., et al. (2008). Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene. PubMed. Retrieved from [Link]
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Ilyin, N. P., et al. (2024). Serotonin 2A Receptor (5-HT 2A R) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ResearchGate. Retrieved from [Link]
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Srivalli, K. M. R., & Lakshmi, P. K. (2012). Overview of P-glycoprotein inhibitors: a rational outlook. SciELO. Retrieved from [Link]
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Romeo, G., et al. (2014). High affinity ligands and potent antagonists for the α1D-adrenergic receptor. Novel 3,8-disubstituted[1]benzothieno[3,2-d]pyrimidine derivatives. PubMed. Retrieved from [Link]
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Spencer, J., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. PubMed. Retrieved from [Link]
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Harding, R. J., et al. (2023). Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. PubMed Central. Retrieved from [Link]
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Foreword: A Strategic Approach to Novel Compound Interrogation
An In-depth Technical Guide to the Biological Activity Screening of α-(4-Propylphenoxy)ethanamine
In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic is one of systematic and rigorous scientific inquiry. The molecule at the center of this guide, α-(4-propylphenoxy)ethanamine, presents a compelling structural motif. Its phenethylamine-like backbone, tethered to a substituted phenoxy group, suggests a potential interaction with neuroactive pathways, particularly the monoaminergic systems that govern mood, cognition, and arousal.
This document eschews a generic, one-size-fits-all screening template. Instead, it lays out a bespoke, multi-tiered strategy designed specifically for α-(4-propylphenoxy)ethanamine. As your guide, I will not merely list protocols; I will elucidate the causality behind each experimental choice, grounding our investigation in established pharmacological principles. Our approach is designed as a self-validating cascade, where data from each stage informs and refines the next, ensuring a resource-efficient and scientifically sound evaluation. We will proceed from predictive computational analysis to specific molecular target engagement and culminate in whole-organism behavioral assessment to build a comprehensive biological profile of this promising compound.
Part 1: Foundational Profiling: In Silico and Physicochemical Characterization
Before we commit to resource-intensive wet lab experiments, a foundational understanding of the molecule's predicted behavior and fundamental properties is paramount. This initial phase provides the essential context for designing relevant biological assays and interpreting their results.
Rationale for Initial Characterization
Computational tools allow us to leverage vast biological databases to predict potential targets based on structural similarity to known ligands. Simultaneously, determining key physicochemical properties like solubility and lipophilicity is critical. A compound that cannot remain in solution in an aqueous assay buffer or is unable to cross cellular membranes will yield misleading or uninterpretable data, regardless of its intrinsic potency.
Experimental Workflow: Foundational Analysis
Caption: Initial profiling workflow for α-(4-Propylphenoxy)ethanamine.
Protocol 1: Physicochemical Property Determination
-
Aqueous Solubility:
-
Objective: To determine the maximum soluble concentration in assay-relevant buffers.
-
Method (Kinetic): Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Make serial dilutions of the stock into a standard aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubate for 1-2 hours at room temperature.
-
Analyze samples by nephelometry or UV-Vis spectroscopy to detect precipitation. The highest concentration remaining clear is the kinetic solubility limit.
-
-
Lipophilicity (LogD at pH 7.4):
-
Objective: To measure the compound's distribution between aqueous and lipid phases, predicting membrane permeability.
-
Method (Shake-Flask): Dissolve the compound in a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
Agitate vigorously to allow for partitioning, then centrifuge to separate the phases.
-
Measure the concentration of the compound in each phase using HPLC-UV.
-
Calculate LogD = log10([Compound]octanol / [Compound]buffer).
-
Data Presentation: Predicted & Physicochemical Properties
| Parameter | Predicted/Measured Value | Implication for Screening |
| Predicted Target Class | Monoamine Oxidase, GPCRs | Guides selection of primary in vitro assays. |
| LogD (pH 7.4) | 2.8 (Hypothetical) | Good potential for cell membrane permeability. |
| Aqueous Solubility | 75 µM (Hypothetical) | Defines the upper concentration limit for in vitro assays. |
| pKa (amine) | 9.5 (Hypothetical) | Compound will be predominantly protonated at physiological pH. |
Part 2: Primary In Vitro Screening: Interrogating the Monoaminergic System
The core structure of α-(4-propylphenoxy)ethanamine strongly suggests an interaction with the machinery of monoamine neurotransmitters (serotonin, dopamine, norepinephrine). Our primary screening will therefore focus on the key regulatory proteins of this system: the metabolic enzymes (MAO) and the reuptake transporters (SERT, NET, DAT).
Section 2.1: Monoamine Oxidase (MAO) Inhibition
Rationale: Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that degrade monoamine neurotransmitters.[1] Inhibition of MAO-A is a clinically validated mechanism for treating depression and anxiety, while MAO-B inhibition is used in the management of Parkinson's disease.[2][3] Given the structural similarity of our compound to known MAO substrates, assessing its inhibitory potential is a logical first step.
Caption: Potential targets within the monoaminergic synapse.
Protocol 2: In Vitro MAO-A and MAO-B Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits.[4]
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
-
Prepare a standard curve of H2O2 (0 to 50 µM).
-
Prepare a working solution of the colorimetric probe and Horseradish Peroxidase (HRP).
-
Prepare a stock solution of a suitable substrate (e.g., Tyramine, which is non-selective, or use specific substrates if desired).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of H2O2 standards to designated wells.
-
Add 10 µL of test compound dilutions (e.g., 0.1 nM to 100 µM) or positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) to sample wells.
-
Add 20 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and develop the signal by adding 50 µL of the probe/HRP solution.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Data Acquisition & Analysis:
-
Read the absorbance at 560 nm on a microplate reader.
-
Subtract the blank (no enzyme) reading from all wells.
-
Plot the percentage of inhibition versus the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: MAO Inhibition Profile
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| α-(4-Propylphenoxy)ethanamine | 0.85 (Hypothetical) | 15.2 (Hypothetical) | 17.9 |
| Clorgyline (Control) | 0.008 | 5.4 | 675 |
| Pargyline (Control) | 2.1 | 0.05 | 0.02 |
Part 3: In Vivo Behavioral Screening: Assessing Functional Outcomes
Assuming the in vitro data indicates a promising mechanism (e.g., selective MAO-A inhibition), the next logical step is to determine if this molecular activity translates into a functional effect in a living organism. We will employ validated rodent behavioral models to screen for anxiolytic- and antidepressant-like activity.[5][6]
Rationale for Behavioral Models
Animal models of anxiety and depression are indispensable tools for the preclinical evaluation of neuroactive compounds.[7][8] Models like the Elevated Plus Maze (EPM) are based on the conflict between an animal's natural tendency to explore and its aversion to open, elevated spaces.[9] Anxiolytic compounds reduce this aversion, leading to increased exploration of the "anxiogenic" open arms.[6]
Caption: Workflow for transitioning from in vitro data to in vivo testing.
Protocol 3: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze raised 50 cm off the floor, with two opposing arms enclosed by high walls ("closed arms") and two opposing arms with no walls ("open arms"). The area is dimly lit.
-
Animals and Acclimation:
-
Use adult male mice (e.g., C57BL/6 strain).
-
House animals in a controlled environment (12:12 light/dark cycle, stable temperature/humidity) for at least one week before testing.
-
Handle animals for several days prior to the experiment to reduce handling stress.
-
-
Dosing:
-
Administer the test compound (e.g., 1, 5, 10 mg/kg), a positive control (e.g., Diazepam, 2 mg/kg), or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (IP) injection.
-
Allow for a 30-minute pre-treatment period before testing.
-
-
Test Procedure:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using an overhead video camera. The experimenter should be blind to the treatment conditions.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in open arms: (% Open Arm Time) = [Timeopen / (Timeopen + Timeclosed)] x 100.
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.
-
Data Presentation: EPM Results
| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 18.5 ± 2.1 | 25.6 ± 3.4 |
| α-(4-Propylphenoxy)ethanamine | 5 | 35.2 ± 3.5 | 24.9 ± 2.8 |
| α-(4-Propylphenoxy)ethanamine | 10 | 41.8 ± 4.0 | 26.1 ± 3.1 |
| Diazepam (Control) | 2 | 45.1 ± 3.8 | 22.5 ± 2.5 |
| p < 0.05, **p < 0.01 compared to Vehicle. (Hypothetical Data) |
Conclusion and Path Forward
This technical guide has outlined a rational, phased approach to characterizing the biological activity of α-(4-propylphenoxy)ethanamine. The strategy begins with foundational in silico and physicochemical profiling to establish a baseline for experimentation. It then progresses to targeted in vitro assays against high-probability molecular targets within the monoaminergic system, such as MAO enzymes. Finally, positive in vitro findings are translated into functional in vivo behavioral models to assess the compound's potential as an anxiolytic or antidepressant agent.
The hypothetical data presented herein—suggesting selective MAO-A inhibition and an anxiolytic-like effect in the EPM—would provide a strong rationale for advancing this compound. The next steps in a comprehensive drug development program would include:
-
Lead Optimization: Synthesizing and screening analogs to improve potency, selectivity, and ADME properties.[10][11]
-
Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion profile in rodents.[12]
-
Expanded Behavioral Pharmacology: Utilizing a broader range of models to confirm and extend the initial findings.
-
Safety and Toxicology: Conducting formal safety studies to identify any potential liabilities before considering clinical development.
By following this structured, data-driven screening cascade, we can efficiently and effectively unlock the therapeutic potential of novel chemical entities like α-(4-propylphenoxy)ethanamine.
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An In-depth Technical Guide to the Synthesis of α-(4-Propylphenoxy)ethanamine Derivatives and Analogues
This guide provides a comprehensive overview of the synthetic strategies for α-(4-propylphenoxy)ethanamine and its derivatives and analogues. It is intended for researchers, scientists, and professionals in drug development who are interested in the medicinal chemistry and synthetic pathways of this class of compounds. The document will delve into the synthesis of key precursors, the construction of the core molecular framework, and various derivatization approaches, all supported by mechanistic insights and detailed experimental protocols.
Introduction: The Significance of the α-(4-Propylphenoxy)ethanamine Scaffold
The α-(4-propylphenoxy)ethanamine core structure is a key pharmacophore found in a variety of biologically active molecules. Its unique combination of a substituted aromatic ring, an ether linkage, and an ethylamine side chain allows for diverse interactions with biological targets. Derivatives of this scaffold have shown potential in modulating the activity of various receptors and enzymes, making them attractive candidates for drug discovery programs. This guide will explore the chemical strategies employed to access and diversify this important molecular framework.
Synthesis of the Core Structure: A Convergent Approach
The synthesis of α-(4-propylphenoxy)ethanamine is typically achieved through a convergent approach, which involves the preparation of a key precursor, 4-propylphenol, followed by the introduction of the aminoethyl ether side chain.
Precursor Synthesis: Preparation of 4-Propylphenol
The starting material, 4-propylphenol, is a crucial building block. While commercially available, understanding its synthesis provides valuable context for potential analogue design.[1][2] A common laboratory-scale synthesis involves the Friedel-Crafts acylation of phenol followed by a Clemmensen or Wolff-Kishner reduction.
Experimental Protocol: Synthesis of 4-Propylphenol
-
Friedel-Crafts Acylation:
-
To a stirred solution of phenol in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) at 0 °C.
-
Slowly add propanoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the resulting 4-hydroxypropiophenone by recrystallization or column chromatography.
-
-
Clemmensen Reduction:
-
Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.
-
Add the amalgamated zinc to a flask containing concentrated hydrochloric acid.
-
Add the 4-hydroxypropiophenone and reflux the mixture.
-
After the reaction is complete, cool the mixture, and extract the 4-propylphenol.
-
Purify the product by distillation under reduced pressure.
-
| Step | Reagents and Conditions | Product | Typical Yield |
| 1 | Phenol, Propanoyl Chloride, AlCl₃ | 4-Hydroxypropiophenone | 70-80% |
| 2 | Zn(Hg), conc. HCl, reflux | 4-Propylphenol | 60-70% |
Formation of the Ether Linkage and Introduction of the Amine Functionality
With 4-propylphenol in hand, the next critical step is the introduction of the aminoethyl ether side chain. Two primary strategies are commonly employed: the Williamson ether synthesis followed by the Gabriel synthesis, or a direct alkylation with a protected 2-aminoethyl halide. An alternative and often more versatile approach is the reductive amination of a phenoxyacetaldehyde intermediate.
This classic two-step approach provides a reliable method for the synthesis of primary amines, minimizing the over-alkylation often seen with direct amination.[3][4]
Experimental Protocol: Williamson Ether Synthesis
-
To a solution of 4-propylphenol in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃).[5]
-
Stir the mixture at room temperature to form the phenoxide.
-
Add N-(2-bromoethyl)phthalimide and heat the reaction mixture to reflux.[6][7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract the product, N-(2-(4-propylphenoxy)ethyl)phthalimide, with an organic solvent.
-
Purify the intermediate by column chromatography.
Experimental Protocol: Gabriel Synthesis (Hydrazine Cleavage)
-
Dissolve the N-(2-(4-propylphenoxy)ethyl)phthalimide intermediate in ethanol.
-
A precipitate of phthalhydrazide will form.
-
After cooling, acidify the mixture with HCl and filter off the precipitate.
-
Basify the filtrate and extract the desired α-(4-propylphenoxy)ethanamine.
-
Purify the final product by distillation or conversion to a salt and recrystallization.
Reductive amination offers a highly versatile and efficient one-pot method for the synthesis of a wide range of primary, secondary, and tertiary amines.[9][10] This pathway involves the initial formation of a phenoxyacetaldehyde intermediate.
Experimental Protocol: Reductive Amination
-
Synthesis of 4-Propylphenoxyacetaldehyde:
-
React 4-propylphenol with 2-bromoacetaldehyde diethyl acetal in the presence of a base (e.g., K₂CO₃) to form the corresponding acetal.
-
Hydrolyze the acetal under acidic conditions to yield 4-propylphenoxyacetaldehyde.
-
-
Reductive Amination:
-
In a one-pot procedure, dissolve the 4-propylphenoxyacetaldehyde in a suitable solvent such as methanol.[11]
-
Add ammonia (or a primary/secondary amine for analogues) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[12]
-
Stir the reaction at room temperature until the imine intermediate is fully reduced.
-
Work up the reaction by quenching with water, adjusting the pH, and extracting the amine product.
-
Purify by standard methods.
-
Synthesis of Derivatives and Analogues
The modular nature of the synthesis allows for the generation of a diverse library of derivatives and analogues by modifying different parts of the α-(4-propylphenoxy)ethanamine scaffold.
Aromatic Ring Modifications
Substituents can be introduced onto the aromatic ring of 4-propylphenol before the etherification step. This allows for the exploration of electronic and steric effects on biological activity. For instance, halogenation, nitration, or Friedel-Crafts alkylation can be performed on 4-propylphenol to generate a variety of substituted precursors.
Ether Linkage Analogues
While an oxygen ether linkage is common, thioether analogues can be prepared by using 4-propylthiophenol as the starting material. The synthesis of 4-propylthiophenol can be achieved from 4-propylphenol via a Newman-Kwart rearrangement or by other standard methods.
Ethylamine Side Chain Modifications
-
Alkylation: The primary amine of α-(4-propylphenoxy)ethanamine can be alkylated to produce secondary and tertiary amines using reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides.[13]
-
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
-
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Structure-Activity Relationships (SAR)
The biological activity of α-(4-propylphenoxy)ethanamine derivatives is highly dependent on their structural features. While specific SAR data for this exact scaffold is often proprietary, general trends can be inferred from related classes of compounds, such as phenylethylamines and other phenoxypropanolamines.
-
Aromatic Substitution: The nature, position, and size of substituents on the aromatic ring can significantly influence receptor binding affinity and selectivity. For example, in studies of related compounds, electron-withdrawing or lipophilic groups at the 4-position have been shown to modulate activity at serotonin and dopamine receptors.[14][15]
-
Amine Substitution: The substitution pattern on the nitrogen atom is critical for activity. Primary, secondary, and tertiary amines can exhibit different pharmacological profiles. N-alkylation can affect potency, selectivity, and pharmacokinetic properties.
-
Stereochemistry: The α-carbon of the ethanamine side chain is a chiral center. The stereochemistry at this position can have a profound impact on biological activity, with one enantiomer often being significantly more potent than the other.
Further detailed biological evaluation of a library of α-(4-propylphenoxy)ethanamine analogues is necessary to establish a comprehensive SAR for this specific class of compounds.[16][17][18]
Conclusion and Future Directions
The synthetic routes outlined in this guide provide a robust framework for the preparation of α-(4-propylphenoxy)ethanamine and a wide array of its derivatives and analogues. The Williamson ether synthesis in combination with the Gabriel synthesis, and the versatile reductive amination pathway, offer reliable and adaptable methods for accessing these compounds. The modularity of these synthetic strategies allows for systematic exploration of the chemical space around this important scaffold.
Future work in this area will likely focus on the development of more efficient and stereoselective synthetic methods, particularly for the creation of enantiomerically pure compounds. Furthermore, the synthesis and biological evaluation of novel analogues with diverse substitution patterns will continue to be a key area of research in the quest for new therapeutic agents.[19][20]
References
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Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236. [Link]
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Sheehan, J. C., & Bolhofer, W. A. (1950). An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society, 72(6), 2786–2788. [Link]
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Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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An In-Depth Technical Guide to the Computational Study and Modeling of a-(4-Propylphenoxy)ethanamine
This guide provides a comprehensive framework for the computational investigation of a-(4-Propylphenoxy)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies that can be employed to elucidate the structural, electronic, and biological properties of this compound. By leveraging established computational techniques, we can predict its behavior, understand its interactions with biological targets, and guide the rational design of novel derivatives with enhanced therapeutic potential.
Introduction to a-(4-Propylphenoxy)ethanamine and the Role of Computational Modeling
a-(4-Propylphenoxy)ethanamine belongs to the broader class of phenoxyethanamine derivatives, which are known to exhibit a range of biological activities. The structural motifs present in this molecule—a substituted benzene ring, an ether linkage, and an ethylamine side chain—are common in pharmacologically active compounds. Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its properties.[1][2]
Computational modeling provides a powerful and cost-effective approach to investigate molecules at the atomic level. Through in silico studies, we can:
-
Determine the most stable three-dimensional conformation.
-
Analyze the electronic properties that govern reactivity and intermolecular interactions.
-
Predict potential biological targets through molecular docking.
-
Develop quantitative structure-activity relationship (QSAR) models to guide the synthesis of more potent and selective analogs.[3]
This guide will detail the theoretical foundations and practical workflows for these computational approaches as they apply to a-(4-Propylphenoxy)ethanamine.
Quantum Chemical Calculations: Unveiling Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.[4] These ab initio methods provide insights into molecular geometry, vibrational frequencies, and electronic characteristics.
Methodology for Quantum Chemical Calculations
A robust computational protocol is essential for obtaining accurate and reproducible results.[4]
Protocol Steps:
-
Structure Input: The initial 3D structure of a-(4-Propylphenoxy)ethanamine is constructed using molecular building software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step as the molecular geometry dictates its properties.
-
Frequency Calculations: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to predict its infrared (IR) and Raman spectra.
-
Electronic Property Analysis: Various electronic properties are calculated from the optimized wave function.
Key Computational Parameters
| Parameter | Recommended Setting | Rationale |
| Software | Gaussian, ORCA, Spartan | Widely used and validated quantum chemistry packages. |
| Method | Density Functional Theory (DFT) | Offers a good balance between accuracy and computational cost for organic molecules.[4] |
| Functional | B3LYP | A popular hybrid functional that provides reliable results for a wide range of systems. |
| Basis Set | 6-311G** | A Pople-style basis set that provides a flexible description of the electronic structure. |
Analysis of Electronic Properties
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and the potential for charge transfer interactions.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron-rich and electron-deficient regions of a molecule, which are key to understanding intermolecular interactions, such as drug-receptor binding.[5]
Molecular Docking: Predicting Biological Targets and Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][7] This method is instrumental in identifying potential biological targets and elucidating the key interactions that stabilize the ligand-receptor complex.
Molecular Docking Workflow
The following workflow outlines the key steps in performing a molecular docking study for a-(4-Propylphenoxy)ethanamine.
Caption: A generalized workflow for molecular docking studies.
Detailed Protocol for Molecular Docking
Step 1: Ligand and Receptor Preparation
-
Ligand: The 3D structure of a-(4-Propylphenoxy)ethanamine, optimized using quantum chemical methods, is used. The structure is converted to a suitable format (e.g., PDBQT for AutoDock Vina) and assigned appropriate charges.
-
Receptor: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.[8]
Step 2: Defining the Binding Site and Running the Docking Simulation
-
The binding site on the receptor is defined, often based on the location of a known inhibitor or through binding pocket prediction algorithms.
-
A docking program, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses.[8]
Step 3: Analysis of Docking Results
-
The predicted binding poses are ranked based on their docking scores, which estimate the binding affinity.
-
The lowest energy pose is visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding.
Quantitative Structure-Activity Relationship (QSAR): Modeling and Prediction
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity.[3] A robust QSAR model can be used to predict the activity of novel compounds and to guide the design of more potent analogs.
QSAR Development Workflow
Caption: The workflow for developing a QSAR model.
Key Steps in QSAR Modeling
-
Data Collection: A dataset of phenoxyethanamine derivatives with experimentally determined biological activities is required.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
-
Data Splitting: The dataset is divided into a training set for model development and a test set for external validation.
-
Model Building: A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM), is used to build the QSAR model.
-
Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics on both the training and test sets.
Application to a-(4-Propylphenoxy)ethanamine
Once a validated QSAR model for phenoxyethanamine derivatives is established, it can be used to predict the biological activity of a-(4-Propylphenoxy)ethanamine and to suggest modifications to its structure that are likely to improve its activity.
Conclusion
The computational methodologies outlined in this guide provide a comprehensive framework for the in silico investigation of a-(4-Propylphenoxy)ethanamine. By integrating quantum chemical calculations, molecular docking, and QSAR modeling, researchers can gain deep insights into the structure, properties, and potential biological activity of this compound. These computational studies are an indispensable component of modern drug discovery and development, enabling the rational design of novel therapeutic agents.
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An In-depth Technical Guide to the Safety and Toxicity Profile of a-(4-Propylphenoxy)ethanamine
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the safety and toxicity profile of a-(4-Propylphenoxy)ethanamine, a compound for which limited public data exists. Recognizing the data-poor nature of this specific molecule, this document leverages a structured, science-led approach, drawing parallels from structurally related phenoxy and ethanamine derivatives to anticipate potential toxicological endpoints. The core of this guide is a detailed, tiered testing strategy designed to systematically elucidate the compound's safety profile, from initial hazard identification through to in-depth characterization of potential systemic, genetic, and reproductive toxicity. Methodologies for key assays are presented with a focus on the scientific rationale behind experimental design, ensuring a self-validating and robust data package suitable for regulatory submission and informed risk assessment. This guide is intended to serve as a foundational resource for researchers and drug development professionals tasked with the critical evaluation of novel chemical entities.
Introduction and Physicochemical Characterization
a-(4-Propylphenoxy)ethanamine is a primary amine with a phenoxy ether linkage. Its chemical structure suggests potential for biological activity, and as with any novel chemical entity intended for further development, a thorough understanding of its safety and toxicity is paramount. The lipophilicity imparted by the propylphenoxy group, combined with the reactivity of the primary amine, necessitates a careful evaluation of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Table 1: Predicted Physicochemical Properties of a-(4-Propylphenoxy)ethanamine
| Property | Predicted Value | Implication for Toxicokinetics |
| Molecular Weight | 179.26 g/mol | Likely to be orally bioavailable. |
| LogP | ~2.5 - 3.0 | Moderate lipophilicity suggests potential for membrane permeability and distribution into tissues. |
| pKa (amine) | ~9.5 - 10.5 | Primarily ionized at physiological pH, which may influence distribution and elimination. |
| Water Solubility | Moderately low | Formulation may be required for aqueous-based in vitro and in vivo studies. |
Hazard Identification through Structural Analogue Analysis
Given the absence of specific toxicological data for a-(4-Propylphenoxy)ethanamine, a preliminary hazard identification can be performed by examining the known toxicities of structurally related compounds.
-
Phenoxy Derivatives: Compounds containing a phenoxy moiety, such as phenoxyethanol and its derivatives, have been studied for their toxicological effects. For instance, phenoxyethanol has been evaluated for genotoxic and cytotoxic effects in human lymphocytes[1]. While not found to be genotoxic, it did exhibit slight cytotoxicity at higher concentrations[1]. Other phenoxy compounds have been investigated for reproductive and developmental toxicity[2][3].
-
Ethanamine Derivatives: The ethanamine side chain is a common feature in many biologically active molecules. Depending on the substitutions, these can interact with various physiological targets. For example, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine is a potent agonist of serotonin receptors and is extensively metabolized by cytochrome P450 enzymes[4].
-
Aniline Analogues: The overall structure bears some resemblance to aniline derivatives, which are known to induce hematotoxicity, such as methemoglobinemia[5].
This analogue analysis suggests that key areas for investigation for a-(4-Propylphenoxy)ethanamine should include systemic toxicity (with a focus on the hematopoietic system), genotoxicity, and reproductive/developmental toxicity.
A Tiered Strategy for Toxicological Evaluation
A tiered approach to toxicological testing is recommended to efficiently and ethically assess the safety of a-(4-Propylphenoxy)ethanamine. This strategy begins with in vitro assays and progresses to more complex in vivo studies as needed, based on the results of the preceding tier.
Tier 1: In Vitro Toxicity Screening
The initial tier focuses on identifying acute toxicity and potential genotoxicity using established in vitro methods.
-
Rationale: To determine the concentration range for subsequent in vitro assays and to provide a preliminary indication of acute toxicity.
-
Methodology:
-
Cell Lines: Utilize a panel of relevant human cell lines, such as HepG2 (liver), SH-SY5Y (neuronal), and a renal cell line (e.g., HEK293).
-
Assay: Employ a validated cytotoxicity assay, such as the MTT or neutral red uptake assay.
-
Procedure:
-
Plate cells at an appropriate density in 96-well plates.
-
After 24 hours, treat cells with a concentration range of a-(4-Propylphenoxy)ethanamine (e.g., 0.1 µM to 1 mM) for 24 and 48 hours.
-
Perform the chosen cytotoxicity assay and measure the absorbance.
-
Calculate the IC50 (the concentration that inhibits 50% of cell viability).
-
-
-
Rationale: To assess the potential of the compound to induce genetic mutations or chromosomal damage, which are critical endpoints for carcinogenicity prediction[6]. The standard battery of tests is designed to detect different types of genetic damage[6][7].
-
Methodologies:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Procedure:
-
Expose the bacterial strains to a range of concentrations of a-(4-Propylphenoxy)ethanamine on minimal glucose agar plates.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies.
-
A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a positive result.
-
-
-
In Vitro Micronucleus Test:
-
Cell Line: Use a mammalian cell line such as human peripheral blood lymphocytes or CHO cells[1][8].
-
Procedure:
-
Treat cells with a-(4-Propylphenoxy)ethanamine at several concentrations, including a cytotoxic concentration, with and without S9 metabolic activation.
-
After an appropriate treatment and recovery period, harvest the cells.
-
Stain the cells to visualize the nucleus and micronuclei.
-
Score at least 2000 cells per concentration for the presence of micronuclei.
-
A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.
-
-
-
In Vitro Chromosomal Aberration Assay:
-
Cell Line: Human peripheral blood lymphocytes are a common choice[1].
-
Procedure:
-
Treat lymphocyte cultures with various concentrations of the test compound with and without S9.
-
Add a metaphase-arresting agent (e.g., colcemid).
-
Harvest cells, prepare chromosome spreads, and analyze for structural and numerical chromosomal aberrations.
-
A statistically significant, dose-dependent increase in the percentage of cells with aberrations is considered a positive result[8].
-
-
-
Diagram 1: Tier 1 In Vitro Toxicity Workflow
Caption: Workflow for initial in vitro safety screening.
Tier 2: In Vivo Acute and Repeated Dose Toxicity
If in vitro studies indicate potential toxicity, or if significant systemic exposure is anticipated, in vivo studies are warranted.
-
Rationale: To determine the acute toxicity of a single oral dose and to identify the approximate lethal dose (LD50)[9].
-
Methodology:
-
Species: Use a single rodent species, typically female rats.
-
Procedure:
-
Administer a starting dose of a-(4-Propylphenoxy)ethanamine to a group of three animals.
-
Observe the animals for 14 days for signs of toxicity and mortality.
-
The outcome of the first group determines the dose for the next group (either higher or lower).
-
This stepwise procedure continues until the criteria for a specific toxicity class are met.
-
-
-
Rationale: To identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated exposure[9].
-
Methodology:
-
Species: Rodents (rats are preferred).
-
Groups:
-
Three dose groups (low, mid, high) and a vehicle control group.
-
10 animals per sex per group.
-
-
Procedure:
-
Administer a-(4-Propylphenoxy)ethanamine daily by oral gavage for 28 days.
-
Monitor clinical signs, body weight, and food consumption.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy and histopathological examination of major organs and tissues.
-
-
Diagram 2: Tier 2 In Vivo Toxicity Decision Tree
Caption: Decision-making process for in vivo toxicity testing.
Tier 3: Advanced Toxicological Evaluation
Based on the findings from Tier 2 and the intended use of the compound, further specialized studies may be necessary.
-
Rationale: If in vitro genotoxicity tests are positive, an in vivo follow-up is crucial to assess whether the effect is expressed in a whole animal system[10].
-
Methodology (e.g., In Vivo Micronucleus Assay - OECD TG 474):
-
Species: Rodents (mice or rats).
-
Procedure:
-
Treat animals with a-(4-Propylphenoxy)ethanamine, typically via the intended route of human exposure.
-
Collect bone marrow or peripheral blood at appropriate time points.
-
Analyze immature erythrocytes for the presence of micronuclei.
-
A significant increase in micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.
-
-
-
Rationale: To identify any potential adverse effects on fertility and embryonic development[11][12].
-
Methodology (e.g., OECD TG 421):
-
Species: Rats.
-
Procedure:
-
Dose male and female animals for a pre-mating period, during mating, and through gestation and lactation for females.
-
Evaluate reproductive performance (e.g., mating, fertility, gestation length).
-
Assess offspring for viability, growth, and development.
-
-
Pharmacokinetics and Metabolism
Understanding the ADME profile of a-(4-Propylphenoxy)ethanamine is essential for interpreting toxicology data and extrapolating it to humans[13].
In Vitro Metabolism
-
Rationale: To identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved[4].
-
Methodology:
-
Systems: Use human liver microsomes and/or hepatocytes.
-
Procedure:
-
Incubate a-(4-Propylphenoxy)ethanamine with the in vitro system.
-
Analyze samples at different time points using LC-MS/MS to identify and quantify metabolites[14].
-
Use specific CYP inhibitors or recombinant CYPs to identify the responsible enzymes.
-
-
In Vivo Pharmacokinetics
-
Rationale: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life after a single dose[15][16].
-
Methodology:
-
Species: Rats.
-
Procedure:
-
Analytical Methodology
A robust and validated analytical method is crucial for the accurate quantification of a-(4-Propylphenoxy)ethanamine and its metabolites in biological matrices.
-
Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity[14][19].
-
Method Development and Validation:
-
Sample Preparation: Develop a suitable extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) from plasma, urine, and tissue homogenates.
-
Chromatography: Optimize the HPLC conditions (column, mobile phase, gradient) to achieve good separation from endogenous matrix components.
-
Mass Spectrometry: Optimize the MS parameters (ionization mode, precursor and product ions for multiple reaction monitoring) for maximum sensitivity and specificity[14].
-
Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
-
Risk Assessment and Conclusion
The data generated from this comprehensive testing strategy will enable a thorough risk assessment. The NOAEL from the most sensitive species and relevant endpoint will be used to derive a permitted daily exposure (PDE) or an acceptable daily intake (ADI) for humans.
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An In-depth Technical Guide to α-(4-Propylphenoxy)ethanamine and its Analogs: Synthesis, Properties, and Therapeutic Potential
Foreword
The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications.[1] This guide delves into the synthesis, chemical characteristics, and pharmacological significance of a specific derivative, α-(4-Propylphenoxy)ethanamine, and its broader class of analogs. While specific literature on the 4-propyl substituted compound is sparse, this document will leverage data from closely related structures to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals. By understanding the established principles of synthesis and the structure-activity relationships within the phenoxyethanamine family, we can extrapolate a robust working model for the title compound and guide future research endeavors.
Introduction to the Phenoxyethanamine Scaffold
The phenoxyethanamine moiety, characterized by a benzene ring linked to an ethylamine chain via an ether bond (C₆H₅-O-CH₂-CH₂-NH₂), is a versatile building block in the design of novel therapeutics.[1] Its structural similarity to endogenous neurotransmitters like phenethylamine allows for interactions with various biological targets. This scaffold is a cornerstone in the development of drugs targeting adrenergic and dopaminergic receptors.[1][2] Modifications to the phenoxy ring, the ethylamine side chain, and the amine group itself have given rise to a diverse array of compounds, including α-adrenergic receptor antagonists, β-blockers, and potential neurological agents.[2][3][4]
The inclusion of an α-methyl group, as in α-(4-Propylphenoxy)ethanamine, introduces a chiral center, which can significantly influence pharmacological activity and metabolic stability. The nature and position of substituents on the phenoxy ring, such as the 4-propyl group, are critical for modulating receptor affinity, selectivity, and pharmacokinetic properties.
Synthetic Pathways to α-(4-Propylphenoxy)ethanamine
The most direct and widely employed method for the synthesis of α-(4-Propylphenoxy)ethanamine and its analogs is the Williamson ether synthesis .[5][6][7][8] This robust Sɴ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.
Retrosynthetic Analysis
A retrosynthetic approach to α-(4-Propylphenoxy)ethanamine reveals two primary synthetic disconnections, highlighting the key starting materials: 4-propylphenol and a 1-amino-2-haloethane derivative, or 4-propylphenoxy-2-propanone followed by reductive amination. The Williamson ether synthesis approach is generally preferred for its efficiency and control.
Caption: Retrosynthetic analysis of α-(4-Propylphenoxy)ethanamine.
Step-by-Step Laboratory Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of α-(4-Propylphenoxy)ethanamine, a procedure adaptable for various substituted phenoxyethanamines.
Step 1: Formation of the Phenoxide
-
To a solution of 4-propylphenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile)[8], add one equivalent of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH), indicating the complete formation of the sodium 4-propylphenoxide.
Causality: The strong base deprotonates the hydroxyl group of the phenol, which is acidic, to form the more nucleophilic phenoxide ion.[5][7] Polar aprotic solvents are chosen because they solvate the cation but not the nucleophile, thus enhancing its reactivity.[8]
Step 2: Nucleophilic Substitution
-
To the solution of the sodium 4-propylphenoxide, add a solution of 1-amino-2-chloropropane hydrochloride. Note: The amine must be in its free base form for the subsequent reaction. This can be achieved by prior neutralization or by using a base in the reaction mixture that is strong enough to deprotonate the phenol and neutralize the amine salt.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
The reaction is typically complete within 4-12 hours.
Causality: The phenoxide anion acts as a nucleophile and attacks the electrophilic carbon bearing the chlorine atom in an Sɴ2 fashion, displacing the chloride ion and forming the desired ether linkage.[6] Heating is necessary to provide the activation energy for the reaction.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a dilute solution of sodium hydroxide to remove any unreacted 4-propylphenol, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure α-(4-Propylphenoxy)ethanamine.
Causality: The aqueous work-up removes inorganic salts and polar byproducts. The basic wash is crucial for removing the acidic starting phenol, which can be difficult to separate from the basic product otherwise.[5] Column chromatography separates the target compound from any remaining impurities based on polarity.
Caption: Workflow for the Williamson ether synthesis of α-(4-Propylphenoxy)ethanamine.
Physicochemical Properties and Structural Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| α-(4-Propylphenoxy)ethanamine | C₁₁H₁₇NO | ~179.26 | 4-propyl substituent on the phenoxy ring. |
| 2-(4-Isopropylphenoxy)ethanamine[9] | C₁₁H₁₇NO | 179.26 | Isopropyl group at the 4-position. |
| 1-(4-Methoxyphenyl)ethanamine[10] | C₉H₁₃NO | 151.21 | Methoxy group at the 4-position. |
| 1-(4-Phenoxyphenyl)ethan-1-amine[11] | C₁₄H₁₅NO | 213.27 | Phenoxy group at the 4-position. |
| N,N-Dimethyl-2-phenoxyethanamine[12][13] | C₁₀H₁₅NO | 165.24 | Unsubstituted phenoxy ring, dimethylated amine. |
The propyl group in α-(4-Propylphenoxy)ethanamine will increase its lipophilicity compared to less substituted analogs. This is expected to influence its solubility, membrane permeability, and metabolic profile. The presence of the basic amine group will render the molecule soluble in acidic aqueous solutions.
Potential Pharmacological Activity and Therapeutic Applications
The phenoxyethanamine scaffold is a known pharmacophore for a variety of receptors, particularly adrenergic and dopaminergic receptors.[1]
Adrenergic Receptor Modulation
Many phenoxyethanamine derivatives exhibit activity at adrenergic receptors. For instance, carvedilol, a β-blocker, contains this structural motif.[2] Analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol have been shown to possess α₁- and β₁-adrenolytic activities, leading to antiarrhythmic and hypotensive effects.[3] Similarly, other derivatives have been investigated as β₁ and β₂-adrenolytic agents.[4] It is plausible that α-(4-Propylphenoxy)ethanamine could exhibit similar properties, with the 4-propyl group influencing receptor subtype selectivity and potency.
Dopaminergic and Serotonergic Activity
The structural relationship to phenethylamine suggests potential interactions with dopamine and serotonin receptors. Modifications to the phenoxyethylamine scaffold have been explored to develop selective agonists for dopamine D₂ receptors.[1]
Other Potential Applications
The versatility of the phenoxyethanamine scaffold is evident in the broad range of biological activities reported for its derivatives:
-
Antioxidant Properties : Some β-adrenoceptor antagonists incorporating the phenoxyethylamine moiety also possess antioxidant properties.[1]
-
Anti-proliferative Effects : Derivatives have been investigated as Hsp90 inhibitors for their anti-proliferative effects.[1]
-
Antimalarial and Antitubercular Agents : The broader class of phenoxy derivatives and related nitrogen-containing heterocyclic compounds have been explored for activity against infectious diseases.[14]
Caption: Potential pharmacological targets for α-(4-Propylphenoxy)ethanamine.
Future Directions and Conclusion
While α-(4-Propylphenoxy)ethanamine itself is not extensively documented, the rich chemistry and pharmacology of the broader phenoxyethanamine class provide a solid foundation for future investigation. The synthetic route via Williamson ether synthesis is well-established and adaptable. The key areas for future research on this specific molecule and its novel analogs should include:
-
Chiral Synthesis and Resolution : The α-methyl group introduces chirality. The synthesis and pharmacological evaluation of individual enantiomers are crucial, as biological activity often resides in a single enantiomer.
-
In Vitro Pharmacological Profiling : A comprehensive screening against a panel of adrenergic, dopaminergic, and serotonergic receptors would elucidate the primary biological targets.
-
Structure-Activity Relationship (SAR) Studies : Systematic variation of the substituent at the 4-position of the phenoxy ring (e.g., varying alkyl chain length, branching, and electronic properties) would provide valuable insights into the SAR.
-
Pharmacokinetic and Toxicological Evaluation : In vivo studies to determine the ADME (absorption, distribution, metabolism, and excretion) properties and to assess the safety profile are essential for any potential therapeutic candidate.
References
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- 2-(4-Isopropylphenoxy)Ethanamine. (n.d.). PubChem.
- Williamson ether synthesis of 1-methoxy-4-propoxybenzene. (n.d.). bartleby.com.
- N,N-Dimethyl-2-phenoxyethanamine. (n.d.). Sigma-Aldrich.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
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- Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. (2016). PubMed.
- Synthesis of Antimalarial Agents from 2,3-Dihydro-1,6-Diazaphenalene Deriv
- N,N-Dimethyl-2-phenoxyethanamine hydrochloride. (n.d.). PubChem.
- Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. (n.d.). PubMed.
- 1-(4-Methoxyphenyl)ethanamine. (n.d.). PubChem.
- 1-(4-Phenoxyphenyl)ethan-1-amine. (n.d.). PubChem.
- 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. (n.d.). PLOS One.
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a-(4-Propylphenoxy)ethanamine potential research applications
An In-depth Technical Guide to the Potential Research Applications of α-(4-Propylphenoxy)ethanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential research applications of α-(4-Propylphenoxy)ethanamine, a compound with a chemical structure suggestive of significant biological activity. While direct research on this specific molecule is limited, this document extrapolates its potential applications based on the well-established pharmacology of its structural analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for initiating research into this promising compound. We will delve into its potential as a modulator of monoaminergic systems, its possible cardiovascular effects, and its utility as a scaffold in synthetic chemistry. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to facilitate the practical investigation of α-(4-Propylphenoxy)ethanamine.
Introduction and Molecular Profile
α-(4-Propylphenoxy)ethanamine, with the systematic IUPAC name 1-(4-propylphenoxy)propan-2-amine, belongs to the class of phenoxyethanamine derivatives. This class of compounds is characterized by a phenoxy ring linked via an ether bond to an ethylamine side chain. The core structure is a well-known pharmacophore present in numerous biologically active molecules. The specific structural features of α-(4-Propylphenoxy)ethanamine, namely the α-methyl group on the ethylamine chain (forming a propan-2-amine moiety) and the 4-propyl substituent on the phenyl ring, are key determinants of its potential pharmacological profile.
The presence of the phenoxypropanamine backbone suggests potential interactions with monoaminergic systems, including transporters and enzymes involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. The 4-propyl substituent, a lipophilic group, is likely to influence the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier, and may also contribute to its binding affinity for various biological targets.
Potential Research Applications
Based on the pharmacology of structurally related compounds, we can hypothesize several promising avenues for research into α-(4-Propylphenoxy)ethanamine.
Monoamine Oxidase (MAO) Inhibition
Many phenoxyethanamine derivatives are known to be inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A is a clinically validated strategy for the treatment of depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease. The structural similarity of α-(4-Propylphenoxy)ethanamine to known MAO inhibitors makes this a primary area for investigation.
Proposed Research Workflow:
-
In vitro MAO Inhibition Assay: The initial step would be to determine the compound's inhibitory activity and selectivity for MAO-A and MAO-B isoforms.
-
Kinetic Studies: If significant inhibition is observed, kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, irreversible).
-
In vivo Behavioral Models: Promising candidates from in vitro studies can be advanced to in vivo models of depression (e.g., forced swim test, tail suspension test) or Parkinson's disease (e.g., MPTP-induced neurotoxicity model).
Experimental Protocol: In Vitro Fluorometric MAO Inhibition Assay
This protocol is adapted from standard methods for assessing MAO activity.
-
Prepare Reagents:
-
MAO-A and MAO-B enzymes (human recombinant)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Clorgyline (MAO-A selective inhibitor control)
-
Selegiline (MAO-B selective inhibitor control)
-
α-(4-Propylphenoxy)ethanamine (test compound) dissolved in DMSO.
-
Phosphate buffer (pH 7.4)
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of phosphate buffer.
-
Add 20 µL of test compound at various concentrations. For control wells, add 20 µL of buffer or control inhibitor.
-
Add 20 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 20 µL of a working solution containing Amplex Red, HRP, and p-Tyramine.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Adrenergic and Serotonergic Receptor Modulation
The phenoxyethanamine scaffold is also present in compounds that interact with adrenergic and serotonergic receptors. For example, certain beta-blockers used to treat cardiovascular conditions feature a similar structure. The potential for α-(4-Propylphenoxy)ethanamine to act as an agonist or antagonist at these receptors warrants investigation.
Proposed Research Workflow:
-
Receptor Binding Assays: Screen the compound against a panel of adrenergic (α1, α2, β1, β2, β3) and serotonergic (5-HT1A, 5-HT2A, etc.) receptors to determine binding affinities.
-
Functional Assays: For receptors where significant binding is observed, perform functional assays (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors) to determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
Isolated Tissue/Organ Bath Studies: The effects of the compound on smooth muscle contraction (e.g., aortic rings for adrenergic activity) or other physiological responses can be assessed in ex vivo preparations.
Table 1: Hypothetical Data Summary for Initial Pharmacological Screening
| Target | Assay Type | Predicted Outcome for α-(4-Propylphenoxy)ethanamine | Rationale |
| MAO-A | Inhibition Assay | IC50 in the low micromolar to nanomolar range | Structural similarity to known MAO inhibitors. |
| MAO-B | Inhibition Assay | Moderate to low inhibition | Alkyl substitution on the phenoxy ring can influence selectivity. |
| β1-adrenergic Receptor | Binding Assay | Moderate affinity (Ki in the micromolar range) | The phenoxypropanolamine core is a known β-adrenergic ligand. |
| 5-HT2A Receptor | Binding Assay | Possible low to moderate affinity | A common off-target for many CNS-active phenethylamines. |
Synthetic Chemistry and Analog Development
The synthesis of α-(4-Propylphenoxy)ethanamine can likely be achieved through established synthetic routes, offering opportunities for the creation of a library of related compounds for structure-activity relationship (SAR) studies. A plausible synthetic pathway is outlined below.
Proposed Synthetic Pathway:
A common method for the synthesis of such compounds is the reaction of a substituted phenol with an epoxide, followed by amination.
-
Step 1: Etherification: 4-Propylphenol is reacted with 1-chloro-2-nitropropane in the presence of a base (e.g., potassium carbonate) to form the corresponding nitro ether.
-
Step 2: Reduction: The nitro group of the resulting intermediate is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2/Pd-C) to yield α-(4-Propylphenoxy)ethanamine.
This synthetic route is flexible and allows for the introduction of various substituents on both the phenyl ring and the amine side chain, facilitating the exploration of the chemical space around this core structure.
Diagram 1: Proposed Synthesis Workflow for α-(4-Propylphenoxy)ethanamine
Caption: A plausible two-step synthesis of α-(4-Propylphenoxy)ethanamine.
Conclusion and Future Directions
α-(4-Propylphenoxy)ethanamine represents an under-explored molecule with significant potential for biological activity, primarily as a modulator of the monoaminergic system. The structural analogy to known MAO inhibitors and adrenergic ligands provides a strong rationale for its investigation as a novel therapeutic agent. The proposed research workflows, including in vitro enzymatic and receptor-based assays, followed by in vivo studies, offer a clear path forward for elucidating the pharmacological profile of this compound. Furthermore, the straightforward synthetic chemistry allows for the generation of analogs, which will be crucial for optimizing activity and selectivity. This technical guide serves as a foundational resource to stimulate and guide future research into the promising therapeutic potential of α-(4-Propylphenoxy)ethanamine and its derivatives.
References
-
Fowler, J. S., & Logan, J. (2006). Monoamine oxidase and its inhibitors. Journal of Labelled Compounds and Radiopharmaceuticals, 49(10), 865-867. [Link]
-
Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295-309. [Link]
Methodological & Application
HPLC method for 2-(4-Propylphenoxy)ethanamine analysis
An Application Note for the Quantitative Analysis of 2-(4-Propylphenoxy)ethanamine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
2-(4-Propylphenoxy)ethanamine is a primary amine containing a phenoxy ether linkage, a structural motif found in various biologically active molecules and pharmaceutical intermediates. The presence of both a basic amine function and a hydrophobic propylphenyl group imparts distinct chemical properties that necessitate a robust and reliable analytical method for its quantification. This application note details a comprehensive, validated RP-HPLC method for the determination of 2-(4-Propylphenoxy)ethanamine, designed for researchers, scientists, and professionals in drug development and quality control environments. The methodology is built upon established chromatographic principles and validated against internationally recognized standards to ensure data integrity and reproducibility.
Scientific Rationale and Method Design
The inherent chemical structure of 2-(4-Propylphenoxy)ethanamine—possessing both hydrophobic (propylphenyl group) and polar/ionizable (primary amine) characteristics—makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical technique.[1] The primary mechanism of retention in RP chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[2]
Chromatographic Column Selection: A C18 stationary phase is selected for this method. C18 columns, with their 18-carbon alkyl chains, are the most widely used reversed-phase columns due to their strong hydrophobic retention and versatility in separating a broad range of compounds.[3] For an analyte like 2-(4-Propylphenoxy)ethanamine, the C18 phase provides sufficient interaction with the propylphenoxy moiety to achieve effective retention and separation from potential impurities.
Mobile Phase Strategy: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer.
-
Acetonitrile is chosen as the organic modifier for its low viscosity, UV transparency, and ability to elute a wide range of compounds from a C18 column.[2]
-
pH Control is critical when analyzing basic compounds like primary amines. The primary amine group has a pKa value that typically falls in the range of 9-10. By controlling the mobile phase pH to be well below the pKa (e.g., pH 3.0), the amine group will be consistently protonated (in its cationic form). This suppresses the undesirable interactions between the basic analyte and residual acidic silanols on the silica-based column, which can cause peak tailing and poor reproducibility.[2] A phosphate buffer is selected for its effectiveness in this pH range.
-
Gradient Elution is employed to ensure efficient elution of the analyte and any potential impurities with differing hydrophobicities, providing sharp peaks and a reasonable run time.
Detection: The presence of the phenyl ring in the analyte's structure results in significant absorbance in the ultraviolet (UV) region. UV detection is therefore a simple, robust, and sensitive method for quantification. A wavelength of 220 nm is chosen to provide a strong response for the aromatic system.[4]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
Caption: HPLC analytical workflow for 2-(4-Propylphenoxy)ethanamine.
Detailed Experimental Protocol
Materials and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).
-
Chromatographic Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reference Standard: 2-(4-Propylphenoxy)ethanamine (purity ≥ 98%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).
-
Chemicals: Potassium dihydrogen phosphate (KH₂PO₄, analytical grade), Phosphoric acid (analytical grade).
-
Glassware & Consumables: Volumetric flasks, analytical balance, pH meter, syringe filters (0.45 µm PTFE), HPLC vials.
Chromatographic Conditions
The quantitative analysis is performed using the parameters summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12.1-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the 2-(4-Propylphenoxy)ethanamine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water. This is the stock solution.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Mobile Phase A.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of 2-(4-Propylphenoxy)ethanamine into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of methanol and water and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the same solvent mixture.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]
-
System Suitability Testing (SST): A Self-Validating Protocol
System Suitability Testing (SST) is an indispensable part of any analytical method. It verifies that the chromatographic system is performing adequately for the intended analysis on a day-to-day basis.[6] Performing SST before any sample analysis ensures that the equipment, electronics, and analytical operations constitute an integral system that functions as a whole.[6][7]
Protocol:
-
Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).[8]
-
Evaluate the resulting chromatograms against the acceptance criteria outlined below. The analysis can only proceed if all SST criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, ensuring no deleterious interactions with the stationary phase.[9] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column in separating components.[8] |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and repeatability of the injector and the detector response.[8] |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Confirms the stability and precision of the pumping system.[9] |
Method Validation Framework (ICH Q2(R1))
This analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11] Validation ensures the reliability, reproducibility, and accuracy of the analytical data.[10] The key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of test results to the true value, typically assessed by spike recovery studies. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
This application note provides the method; a full validation report should be generated by the end-user laboratory.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by injecting a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 150 µg/mL). Plot the peak area response against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Quantification: Inject the prepared sample solution. Determine the peak area of the 2-(4-Propylphenoxy)ethanamine peak. Calculate the concentration of the analyte in the sample using the linear regression equation derived from the calibration curve.
Formula: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
Conclusion
The RP-HPLC method detailed in this application note provides a robust, precise, and accurate protocol for the quantitative determination of 2-(4-Propylphenoxy)ethanamine. The use of a standard C18 column with a buffered mobile phase and UV detection offers a reliable and accessible analytical solution. The integrated System Suitability Test ensures the validity of results for each analytical run, making this method highly suitable for routine analysis in quality control and research settings. Adherence to the principles of method validation as outlined by ICH guidelines will ensure regulatory compliance and the generation of high-quality, defensible data.
References
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Pharmaguideline. System Suitability in HPLC Analysis.
-
Waters Corporation. Waters Column Selection Guide for Polar Compounds.
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Assay Prism. System Suitability Test in HPLC – Key Parameters Explained.
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American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
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Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
-
BenchChem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
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Pharmaceutical Updates. System suitability in HPLC Analysis.
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Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Council for Harmonisation (ICH). Quality Guidelines.
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Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
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Slideshare. System suitability testing.
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Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
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GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
-
Hawach. Polar Column in HPLC Example.
-
Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
-
Slideshare. ICH Q2 Analytical Method Validation.
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Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
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ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
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PubChem. 2-(4-Isopropylphenoxy)Ethanamine.
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University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
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ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
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US EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
-
Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
-
Chromatography Online. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
-
BenchChem. 2-(4-Ethylphenoxy)ethanamine.
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Phenomenex. Reversed Phase HPLC Method Development.
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DCVMN. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen.
-
PubChem. 2,5-Dimethoxy-4-propylphenethylamine.
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NIH National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
-
Sigma-Aldrich. 2-(4-Phenoxyphenyl)ethanamine.
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OSTI.GOV. Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888.
-
HELIX Chromatography. HPLC Methods for analysis of 2,4-D.
-
Chemical Synthesis Database. N,N-diethyl-2-[4-(phenylethynyl)phenoxy]ethanamine.
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Definitive Identification of 2-(4-Propylphenoxy)ethanamine using a Validated GC-MS Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 2-(4-Propylphenoxy)ethanamine using Gas Chromatography-Mass Spectrometry (GC-MS). Phenoxyethanamine scaffolds are prevalent in medicinal chemistry and drug discovery, making their accurate identification critical for research, development, and quality control. The inherent challenges of analyzing primary amines by GC, such as poor peak shape and low volatility, are overcome through a chemical derivatization strategy.[1] This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument setup and data interpretation, grounded in established analytical principles to ensure scientific integrity and reproducibility.
Introduction: The Analytical Challenge
2-(4-Propylphenoxy)ethanamine belongs to a class of compounds that are of significant interest in pharmaceutical development. The accurate structural elucidation and quantification of such molecules are fundamental to ensuring the safety, efficacy, and quality of potential drug candidates. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2]
However, the direct analysis of primary amines like 2-(4-Propylphenoxy)ethanamine by GC is notoriously difficult. The polar amino group (-NH₂) interacts strongly with active sites in the GC inlet and column, leading to significant peak tailing, poor sensitivity, and low reproducibility.[1] Furthermore, their relatively low volatility can hinder their efficient transfer through the GC system.[3] To circumvent these issues, a derivatization step is essential. This process chemically modifies the polar amine into a less polar, more volatile, and thermally stable derivative, making it highly amenable to GC-MS analysis.[1][4]
This protocol details a silylation approach using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used and highly effective reagent for derivatizing primary amines.[1][5] The trimethylsilyl (TMS) derivative exhibits excellent chromatographic behavior, enabling the acquisition of sharp, symmetrical peaks and clean, interpretable mass spectra.
Analytical Workflow Overview
The entire process, from sample receipt to data analysis, follows a structured and logical path designed to maximize accuracy and efficiency.
Caption: Figure 1. Overall analytical workflow.
Detailed Experimental Protocols
Part A: Sample Preparation and Derivatization
Rationale: The primary goal is to replace the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group.[1] BSTFA is a powerful silylating agent, and the addition of a trimethylchlorosilane (TMCS) catalyst ensures a rapid and complete reaction, even with potentially hindered amines.[5] The reaction must be performed under anhydrous (water-free) conditions, as moisture can decompose the silylating reagent and the resulting TMS derivative, compromising the analysis.[5]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample containing 2-(4-Propylphenoxy)ethanamine into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to the vial to dissolve the sample residue.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial.[1]
-
Reaction: Tightly cap the vial immediately. Gently vortex the mixture for 10 seconds. Place the vial in a heating block or oven set to 75°C for 45 minutes to ensure the derivatization reaction goes to completion.[5]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Part B: GC-MS Instrumental Parameters
Rationale: The chosen parameters are designed to provide excellent separation of the derivatized analyte from potential impurities while generating a robust and reproducible signal. A non-polar 5% phenyl-polysiloxane column (e.g., HP-5ms) is a versatile and highly effective stationary phase for a wide range of derivatized compounds.[2][6] The oven temperature program starts at a low temperature to trap the analytes at the head of the column and then ramps up to elute compounds based on their boiling points, ensuring sharp peaks.[7] Standard Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.[8]
| Parameter | Setting |
| Gas Chromatograph | |
| Injector Mode | Splitless (or Split 10:1 for higher concentrations) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow Mode) |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial: 80°C, hold for 2 min |
| Ramp 1: 15°C/min to 280°C | |
| Final Hold: Hold at 280°C for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40 - 550 m/z |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
Data Analysis: Mass Spectrum Interpretation
The mass spectrum of the TMS-derivatized 2-(4-Propylphenoxy)ethanamine provides a unique fingerprint for its identification. The fragmentation is predictable and driven by the stability of the resulting ions.
-
Molecular Ion (M•+): The molecular ion for the TMS derivative (C₁₆H₂₉NOSi) is expected at m/z 279 . Its presence, even at low abundance, is a key indicator of the compound's identity.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for TMS-derivatized primary amines is alpha-cleavage adjacent to the nitrogen atom.[9] This results in the formation of a highly stable, resonance-stabilized ion. For this molecule, cleavage of the C-C bond in the ethylamine backbone is highly favored, producing a base peak or a very abundant ion at m/z 102 , corresponding to the [CH₂=N⁺H-Si(CH₃)₃] fragment.
-
Ether Bond Cleavage: Fragmentation can also occur at the phenoxy ether linkage. Cleavage can produce a propyl-phenoxyl radical and a charged fragment at m/z 116 [CH₂=CH₂-N⁺H-Si(CH₃)₃]. Alternatively, formation of the propyl-phenoxy cation [C₃H₇-C₆H₄-O]⁺ would yield an ion at m/z 149 .
-
Aromatic Ring Fragmentation: Loss of the propyl group (C₃H₇) from the molecular ion would result in a fragment at m/z 236 .
Caption: Figure 2. Proposed EI fragmentation pathway.
Protocol Validation and Trustworthiness
To ensure that this protocol produces reliable and legally defensible data, it must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] Key validation parameters, as recommended by guidelines from bodies like the International Council for Harmonisation (ICH), should be assessed.[10]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[10][11] This is demonstrated by the unique retention time and mass spectrum of the derivatized analyte.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte in the sample over a specific range.[11] This is typically assessed by analyzing a series of standards at different concentrations and performing a linear regression.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined using recovery studies on samples spiked with a known amount of analyte.[10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12][13]
For routine analysis, the inclusion of method blanks, calibration standards, and quality control samples in each analytical batch is essential for monitoring the ongoing performance of the method.[14]
References
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Sherma, J. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-8. [Link]
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Federal Institute for Occupational Safety and Health (BAuA). (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). BAuA Technical Publications. [Link]
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Liong, Y. K., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 133. [Link]
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Kumar, V. (2017). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Clinical Research, 9(3), 243-249. [Link]
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Jurado-Sánchez, B., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. [Link]
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McLean, H. M., & Pidel, A. (1987). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL, 70(6), 1042-1045. [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. SCION Instruments Tech Notes. [Link]
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ChromSolutions Ltd. (n.d.). GC & GC/MS Method Development Quick Reference Guide. ChromSolutions Resources. [Link]
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U.S. Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA Publications. [Link]
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Hrabovets, V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7254. [Link]
-
Kumar, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews, 24(03), 1293–1300. [Link]
-
Kerrigan, S., et al. (2002). Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. Journal of Analytical Toxicology, 26(8), 575-80. [Link]
-
Cychowska, M., et al. (2014). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 157-64. [Link]
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Bowie, J. H., et al. (1966). Electron impact studies—VI: The mass spectra of substituted azobenzenes. Journal of the Chemical Society B: Physical Organic, 621-625. [Link]
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NIST. (n.d.). Benzeneethanamine, N,N-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]
-
Bouyahyaoui, A., et al. (2018). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Organic Chemistry, 6(1), 1-6. [Link]
-
Ghasemian, A., et al. (2020). Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity. Journal of Food Safety, 40(4), e12800. [Link]
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Al-Jumaily, E. F. K., & Al-Azawi, R. F. J. (2020). A CHEMICAL STUDY COMPARED BY USING GC-MS ANALYSIS OF THE ACTIVE INGREDIENTS FROM THE ETHANOLIC EXTRACTS OF LEAVES AND FLOWERS OF Canna indica L. Plant Archives, 20(2), 4015-4024. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Chemistry Department Course Materials. [Link]
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Application Notes & Protocols: α-(4-Propylphenoxy)ethanamine as a Precursor in Organic Synthesis
Introduction: α-(4-Propylphenoxy)ethanamine is a primary amine that serves as a versatile and valuable precursor in modern organic synthesis. Its structure, featuring a chiral center, a primary amino group, and a substituted aromatic ring, makes it an ideal starting material for the construction of a wide array of complex molecular architectures. The nucleophilic primary amine is the key reactive handle, enabling straightforward derivatization to build libraries of compounds for screening in drug discovery and materials science.
This guide provides an in-depth exploration of two fundamental, high-yield transformations utilizing α-(4-Propylphenoxy)ethanamine as a key building block: Reductive Amination for the synthesis of complex secondary amines and N-Acylation for the formation of robust amide bonds. The protocols described herein are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure reproducibility and success.
Part 1: Synthesis of Secondary Amines via Reductive Amination
Application Overview & Scientific Rationale
Reductive amination is a cornerstone of amine synthesis, offering a superior and more controlled alternative to direct alkylation with alkyl halides, which is often plagued by low yields and overalkylation.[1] This powerful, one-pot reaction allows for the efficient formation of carbon-nitrogen bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a suitable reducing agent. By employing α-(4-Propylphenoxy)ethanamine as the amine source, a diverse range of secondary amines can be synthesized, introducing substituents that can modulate the pharmacological or material properties of the final product.
The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an exceptionally mild and selective reagent ideally suited for this purpose.[2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it incapable of reducing the starting aldehyde or ketone.[2] However, it readily reduces the protonated imine (iminium ion) intermediate that forms in situ.[1][2] This high selectivity ensures that the reaction proceeds cleanly towards the desired secondary amine product, tolerating a wide variety of functional groups such as esters, nitriles, and nitro groups.[3][4] The reaction is typically performed in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][5]
Illustrative Transformations
The following table outlines potential secondary amine products synthesized from α-(4-Propylphenoxy)ethanamine and various carbonyl partners, demonstrating the versatility of the reductive amination protocol.
| Carbonyl Reactant | Product Name | Representative Yield |
| Cyclohexanone | N-(1-(4-propylphenoxy)ethyl)cyclohexanamine | 85-95% |
| Isobutyraldehyde | N-(2-methylpropyl)-1-(4-propylphenoxy)ethan-1-amine | 88-96% |
| 4-Fluorobenzaldehyde | N-((4-fluorophenyl)methyl)-1-(4-propylphenoxy)ethan-1-amine | 90-97% |
| Acetone | N-isopropyl-1-(4-propylphenoxy)ethan-1-amine | 80-90% |
Experimental Workflow: Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Protocol: Synthesis of N-(2-methylpropyl)-1-(4-propylphenoxy)ethan-1-amine
Materials:
-
α-(4-Propylphenoxy)ethanamine (1.0 eq)
-
Isobutyraldehyde (1.05 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) for extraction
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add α-(4-Propylphenoxy)ethanamine (1.0 eq).
-
Dissolve the amine in anhydrous DCE (to achieve a concentration of approx. 0.2 M).
-
Add isobutyraldehyde (1.05 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10 minutes. Note: The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.
Part 2: Synthesis of Amides via N-Acylation
Application Overview & Scientific Rationale
The formation of an amide bond is one of the most important reactions in organic chemistry, as this linkage is fundamental to the structure of peptides, proteins, and a vast number of pharmaceutical agents. N-acylation of α-(4-Propylphenoxy)ethanamine with an acyl chloride or anhydride is a highly efficient and direct method to synthesize a diverse range of amides.
The classic Schotten-Baumann reaction provides a robust protocol for this transformation.[6][7] It is typically conducted in a biphasic system, where the amine is dissolved in an aqueous base (e.g., 10% NaOH) and the acyl chloride is dissolved in an immiscible organic solvent.[6][8] The base serves a crucial role by neutralizing the hydrochloric acid byproduct generated during the reaction, which prevents the protonation of the starting amine and drives the equilibrium towards the amide product.[7][8] An alternative, widely used set of conditions involves performing the reaction in a single organic phase using an anhydrous aprotic solvent (like DCM) with a tertiary amine base (like triethylamine or pyridine) as the acid scavenger.[9][10] This method is particularly useful for substrates that may be sensitive to aqueous base.
Illustrative Transformations
The following table highlights potential amide products synthesized from α-(4-Propylphenoxy)ethanamine, showcasing the broad applicability of N-acylation.
| Acylating Agent | Product Name | Representative Yield |
| Benzoyl chloride | N-(1-(4-propylphenoxy)ethyl)benzamide | >95% |
| Acetyl chloride | N-(1-(4-propylphenoxy)ethyl)acetamide | >95% |
| 4-Bromobutyryl chloride | 4-bromo-N-(1-(4-propylphenoxy)ethyl)butanamide | 90-98% |
| Cyclopropanecarbonyl chloride | N-(1-(4-propylphenoxy)ethyl)cyclopropanecarboxamide | 92-99% |
Experimental Workflow: N-Acylation
Caption: N-Acylation workflow using an organic base.
Detailed Protocol: Synthesis of N-(1-(4-propylphenoxy)ethyl)benzamide
Materials:
-
α-(4-Propylphenoxy)ethanamine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve α-(4-Propylphenoxy)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of approximately 0.2-0.5 M).[10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC until the starting amine is consumed.[10]
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove excess benzoyl chloride), and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
The crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure amide.
References
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Application Notes and Protocols: α-(4-Propylphenoxy)ethanamine in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of the α-(4-Propylphenoxy)ethanamine Scaffold
The α-(4-Propylphenoxy)ethanamine scaffold represents a novel chemical entity with significant potential in medicinal chemistry. While this specific molecule is not extensively documented in current literature, its structural motifs—the phenoxy group, the ethylamine side chain, and the propyl substitution—are present in a wide array of biologically active compounds. The phenoxyethylamine core is a key component in various pharmaceuticals, including adrenergic receptor modulators and psychoactive agents.[1] Similarly, the broader phenethylamine framework is foundational to many centrally active compounds.[2][3][4] The introduction of a 4-propyl group on the phenyl ring offers a lipophilic handle that can modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins.
This guide provides a comprehensive overview of the prospective applications of α-(4-Propylphenoxy)ethanamine in drug discovery, based on the established activities of structurally related compounds. We present detailed protocols for its synthesis and for a panel of in vitro and in vivo assays to explore its potential as an anti-inflammatory, analgesic, antimicrobial, and antioxidant agent.
Proposed Medicinal Chemistry Applications
The structural characteristics of α-(4-Propylphenoxy)ethanamine suggest several promising avenues for investigation in medicinal chemistry.
Anti-Inflammatory Activity
The phenoxy moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of phenoxyacetic acid, for instance, have been explored as selective COX-2 inhibitors. The α-(4-Propylphenoxy)ethanamine scaffold could serve as a novel backbone for the development of new anti-inflammatory agents targeting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5][6][7][8][9]
Analgesic Properties
Many centrally and peripherally acting analgesics contain phenethylamine or related structures.[10][11][12][13] The α-(4-Propylphenoxy)ethanamine core could interact with various receptors involved in pain modulation. Screening this compound in established analgesic models is a logical step to uncover its potential for pain management.
Antimicrobial Potential
The lipophilic nature imparted by the propyl group, combined with the amine functionality, suggests that α-(4-Propylphenoxy)ethanamine and its derivatives could exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential microbial enzymes. A variety of heterocyclic compounds are known for their antimicrobial effects, and this simple scaffold could provide a new direction.[14][15][16][17][18]
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. While the phenolic hydroxyl group is etherified in this scaffold, the overall electronic nature of the aromatic ring could still contribute to antioxidant activity. This can be readily evaluated using standard in vitro assays.
Experimental Protocols
Synthesis of α-(4-Propylphenoxy)ethanamine
A plausible and efficient synthetic route to α-(4-Propylphenoxy)ethanamine involves a two-step process: Williamson ether synthesis to create a phenoxyketone intermediate, followed by reductive amination.
Step 1: Williamson Ether Synthesis of 1-(4-Propylphenoxy)propan-2-one
This reaction forms the ether linkage between 4-propylphenol and chloroacetone.
-
Materials: 4-propylphenol, chloroacetone, potassium carbonate (K₂CO₃), acetone, hydrochloric acid (HCl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of 4-propylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 12-18 hours, monitoring completion by TLC.
-
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(4-propylphenoxy)propan-2-one.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reductive Amination to α-(4-Propylphenoxy)ethanamine
This step converts the ketone intermediate to the final primary amine.[11][18]
-
Materials: 1-(4-Propylphenoxy)propan-2-one, ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN), methanol (MeOH), diethyl ether, sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 1-(4-propylphenoxy)propan-2-one (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) and stir until dissolved.
-
Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2M NaOH and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to give the crude α-(4-Propylphenoxy)ethanamine.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
-
In Vitro Anti-Inflammatory Assays
a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [5][6][7][8][9]
This colorimetric assay measures the peroxidase component of COX enzymes.
-
Materials: Ovine COX-1, human recombinant COX-2, assay buffer (0.1 M Tris-HCl, pH 8.0), heme, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), arachidonic acid, test compound, and a plate reader.
-
Procedure:
-
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
In a 96-well plate, add assay buffer, heme, and the respective enzyme to "initial activity" and "inhibitor" wells.
-
Add the test compound at various concentrations to the "inhibitor" wells.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the absorbance at 590 nm over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
b) 5-Lipoxygenase (5-LOX) Inhibition Assay
This fluorometric assay screens for inhibitors of 5-LOX.
-
Materials: 5-LOX enzyme, LOX assay buffer, LOX probe, LOX substrate, Zileuton (positive control), test compound, and a fluorescence plate reader.
-
Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the 5-LOX enzyme to all wells except the "blank."
-
Incubate at room temperature for 10 minutes.
-
Add the LOX substrate to initiate the reaction.
-
Measure the fluorescence (Ex/Em = 500/536 nm) in kinetic mode.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
| Assay | Target | Principle | Endpoint |
| COX Inhibition | COX-1, COX-2 | Colorimetric | IC₅₀ |
| 5-LOX Inhibition | 5-LOX | Fluorometric | IC₅₀ |
| Table 1: Summary of In Vitro Anti-Inflammatory Assays |
In Vivo Analgesic Activity Screening
a) Acetic Acid-Induced Writhing Test [10][12][13]
This model evaluates peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
After a set pre-treatment time (e.g., 30 min for i.p.), inject 0.6% acetic acid solution i.p.
-
Immediately place the mouse in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) over a 20-minute period.
-
A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., diclofenac).
-
Calculate the percentage of inhibition of writhing.
-
b) Hot Plate Test [10][12][13]
This method assesses centrally mediated analgesia.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
Gently place the rat on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.
-
Administer the test compound and measure the reaction latency at different time points (e.g., 30, 60, 90 minutes).
-
A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., morphine).
-
An increase in reaction latency indicates an analgesic effect.
-
In Vitro Antimicrobial Susceptibility Testing[14][15][16][17][18]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Materials: Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compound, 96-well microtiter plates, and an incubator.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
In Vitro Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Materials: DPPH solution in methanol, test compound, ascorbic acid (positive control), and a spectrophotometer.
-
Procedure:
-
Add various concentrations of the test compound to a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is determined by the decrease in absorbance.
-
Calculate the percentage of scavenging and the IC₅₀ value.
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Materials: ABTS solution, potassium persulfate, test compound, Trolox (positive control), and a spectrophotometer.
-
Procedure:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark.
-
Dilute the ABTS radical solution with ethanol to a specific absorbance.
-
Add various concentrations of the test compound to the ABTS radical solution.
-
Measure the absorbance at 734 nm after a set incubation time.
-
Calculate the percentage of scavenging and the IC₅₀ value.
-
| Assay | Radical | Principle | Standard |
| DPPH Assay | DPPH | Spectrophotometric | Ascorbic Acid |
| ABTS Assay | ABTS⁺ | Spectrophotometric | Trolox |
| Table 2: Summary of In Vitro Antioxidant Assays |
Conclusion
The α-(4-Propylphenoxy)ethanamine scaffold, while novel, is built upon structural motifs with proven track records in medicinal chemistry. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of this promising compound. The potential for discovering new anti-inflammatory, analgesic, antimicrobial, and antioxidant agents warrants a thorough investigation of α-(4-Propylphenoxy)ethanamine and its derivatives. The data generated from these studies will be crucial in elucidating the structure-activity relationships and guiding the future development of this chemical series.
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
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Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences. Retrieved from [Link]
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Walker, M. C. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 135–146. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7373. [Link]
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Patel, P. K., et al. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. International Journal of Pharmaceutical Sciences and Research, 8(3), 939-948. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(23), 7373. [Link]
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Laufer, S., et al. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 407, 105-116. [Link]
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Screening Methods for the Evaluation of Analgesics, Anti-Inflammatory Drugs, and Antipyretics. (n.d.). ResearchGate. Retrieved from [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). (2024). E3S Web of Conferences, 503, 07005. [Link]
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Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (86), 51410. [Link]
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New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. (1996). Journal of medicinal chemistry, 39(1), 121–128. [Link]
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Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (2021). RSC medicinal chemistry, 12(10), 1735–1746. [Link]
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New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. (1993). Journal of medicinal chemistry, 36(21), 3149–3156. [Link]
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Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). Molecules, 30(15), 1-1. [Link]
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Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.) Extract from LC-MS on Wound-Healing Activity and the In Vitro Wound Scratch Assay. (2023). Molecules, 28(20), 7101. [Link]
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Reinforcing effects of phenethylamine analogs found in dietary supplements. (2022). Psychopharmacology, 239(10), 3241–3249. [Link]
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Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. (2021). Journal of medicinal chemistry, 64(14), 10214–10230. [Link]
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Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2015(6), 1-28. [Link]
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Application Notes & Protocols for Receptor Binding Studies of a-(4-Propylphenoxy)ethanamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting receptor binding and functional studies with the novel compound, a-(4-Propylphenoxy)ethanamine. While specific binding data for this molecule is not yet publicly available, its structural similarity to known bioactive phenoxyethylamine derivatives suggests a high probability of interaction with monoamine transporters and G-protein coupled receptors.[1][2] This guide outlines detailed protocols for investigating the binding affinity and functional activity of a-(4-Propylphenoxy)ethanamine at the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and associated G-protein coupled receptors (GPCRs). The methodologies described herein are designed to establish a comprehensive pharmacological profile of this compound.
Introduction: The Scientific Rationale
The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[1][2] Derivatives have shown activity as agonists and antagonists at dopamine and adrenergic receptors, as well as inhibitors of monoamine transporters.[1][2] The introduction of a propyl group at the 4-position of the phenoxy ring in a-(4-Propylphenoxy)ethanamine is a rational modification aimed at exploring the structure-activity relationship (SAR) at these targets. The propyl group may enhance binding affinity or selectivity for specific receptors or transporters.
Given the structural alerts, the primary hypothesized targets for a-(4-Propylphenoxy)ethanamine are:
-
Monoamine Transporters: SERT, DAT, and NET are critical for regulating neurotransmitter levels in the synaptic cleft.[3][4][5] Inhibition of these transporters is a key mechanism for many antidepressants and psychostimulants.[3][4][5]
-
G-Protein Coupled Receptors (GPCRs): Specifically, serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptor subtypes are likely candidates for interaction. These receptors are involved in a vast array of physiological and pathological processes.
This guide provides a systematic approach to screen and characterize the interaction of a-(4-Propylphenoxy)ethanamine with these high-priority targets.
Foundational Concepts in Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, a-(4-Propylphenoxy)ethanamine) and its target receptor.[6] The two primary types of assays detailed in this guide are radioligand binding assays and functional cell-based assays.
Radioligand Binding Assays
These assays directly measure the binding of a radiolabeled ligand to a receptor.[7][8] They are the gold standard for determining binding affinity.[8]
-
Saturation Binding: This experiment determines the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the total number of binding sites (Bmax).[8][9]
-
Competition Binding: This assay measures the ability of an unlabeled test compound (a-(4-Propylphenoxy)ethanamine) to displace a specific radioligand from its receptor.[7] The result is expressed as the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10][11][12]
Functional Assays
Functional assays measure the physiological response of a cell to receptor activation or inhibition. For GPCRs, a common downstream signaling event is the modulation of cyclic AMP (cAMP) levels.[13][14][15][16]
-
Gαs-coupled receptors: Agonist binding leads to an increase in intracellular cAMP.[16]
-
Gαi-coupled receptors: Agonist binding leads to a decrease in intracellular cAMP.[16]
These assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific GPCR.[15]
Experimental Workflows
A logical progression of experiments is essential for a thorough characterization of a-(4-Propylphenoxy)ethanamine.
Caption: High-level experimental workflow for characterizing a-(4-Propylphenoxy)ethanamine.
Detailed Protocols
Safety Precaution: Always handle chemical compounds and radiolabeled materials with appropriate personal protective equipment (PPE) in a designated laboratory setting.[7]
Membrane Preparation
This is a general protocol for preparing cell membranes expressing the target receptors or transporters.
-
Cell Culture: Culture cell lines stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells) to confluency.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using a cell scraper in ice-cold PBS.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Final Preparation: Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA or Bradford assay). Aliquot and store the membranes at -80°C until use.[17][18]
Radioligand Binding Assays for Monoamine Transporters
This protocol describes a competitive binding assay to determine the Ki of a-(4-Propylphenoxy)ethanamine for hSERT, hDAT, and hNET.
Materials:
| Component | hSERT Assay | hDAT Assay | hNET Assay |
| Membranes | HEK293-hSERT | HEK293-hDAT | HEK293-hNET |
| Radioligand | [³H]-Citalopram or [³H]-Paroxetine | [³H]-WIN 35,428 or [³H]-BTCP | [³H]-Nisoxetine |
| Reference Inhibitor | Imipramine or Paroxetine | Nomifensine or GBR 12909 | Desipramine or Protriptyline |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | Ice-cold 50 mM Tris-HCl, pH 7.4 | Ice-cold 50 mM Tris-HCl, pH 7.4 |
Protocol:
-
Assay Setup: Perform the assay in a 96-well plate in triplicate.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the diluted membrane suspension (typically 20-50 µg protein/well).[17][18]
-
Non-specific Binding (NSB): Add 50 µL of the corresponding reference inhibitor (at a high concentration, e.g., 10 µM), 50 µL of the radioligand, and 100 µL of the membrane suspension.[17][18]
-
Competitive Binding: Add 50 µL of varying concentrations of a-(4-Propylphenoxy)ethanamine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
Incubation: Incubate the plate at room temperature (or 4°C for DAT assays) for 60-120 minutes to reach equilibrium.[4][5][17]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[17][19]
-
Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Caption: Workflow for a competitive radioligand binding assay.
Functional cAMP Assay for GPCRs
This protocol is designed to determine if a-(4-Propylphenoxy)ethanamine acts as an agonist or antagonist at Gs or Gi-coupled receptors.
Materials:
-
Cells expressing the target GPCR (e.g., HEK293-5-HT1A or HEK293-α2A).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).[13][14]
-
Known agonist and antagonist for the target receptor.
-
Forskolin (for Gi-coupled assays).[16]
Agonist Mode Protocol:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluency.
-
Compound Addition: Replace the culture medium with assay buffer containing varying concentrations of a-(4-Propylphenoxy)ethanamine or a known agonist.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
Antagonist Mode Protocol (for a Gs-coupled receptor):
-
Cell Plating: As above.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of a-(4-Propylphenoxy)ethanamine for 15-30 minutes.
-
Agonist Challenge: Add a known agonist at its EC80 concentration to all wells (except baseline controls).
-
Incubation and Measurement: Incubate for a further 15-30 minutes and then measure cAMP levels.
Antagonist Mode Protocol (for a Gi-coupled receptor):
-
Cell Plating: As above.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of a-(4-Propylphenoxy)ethanamine.
-
Forskolin/Agonist Challenge: Add a mixture of forskolin (to stimulate cAMP production) and a known agonist (to inhibit it).[16]
-
Incubation and Measurement: Incubate and measure cAMP levels.
Data Analysis and Interpretation
Radioligand Binding Data
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding for each concentration.
-
IC50 Determination: Plot the percentage of specific binding against the log concentration of a-(4-Propylphenoxy)ethanamine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki Calculation (Cheng-Prusoff Equation): Convert the IC50 to the inhibition constant (Ki) using the following equation.[10][11]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Ki value is a measure of the binding affinity of the test compound and is independent of the assay conditions.[10][12]
-
Scatchard Analysis
While less common now due to the availability of non-linear regression software, a Scatchard plot can be used to linearize saturation binding data to determine Kd and Bmax.[20][21] A plot of Bound/Free radioligand versus Bound radioligand yields a line with a slope of -1/Kd and an x-intercept of Bmax.[20] Non-linear plots can indicate multiple binding sites or cooperativity.[22][23]
Functional Data
-
Agonist Activity: Plot the cAMP response against the log concentration of a-(4-Propylphenoxy)ethanamine to determine the EC50 (potency) and the maximum effect (efficacy) relative to a full agonist.
-
Antagonist Activity: Plot the inhibition of the agonist response against the log concentration of a-(4-Propylphenoxy)ethanamine to determine the IC50, which can be converted to a functional inhibition constant (Kb).
Summary of Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison of the pharmacological profile of a-(4-Propylphenoxy)ethanamine across different targets.
| Target | Assay Type | Parameter | Value (e.g., nM) |
| hSERT | Radioligand Binding | Ki | Experimental Result |
| hDAT | Radioligand Binding | Ki | Experimental Result |
| hNET | Radioligand Binding | Ki | Experimental Result |
| 5-HTₓ Receptor | Radioligand Binding | Ki | Experimental Result |
| 5-HTₓ Receptor | cAMP Assay | EC50/IC50 | Experimental Result |
| α/β-Adrenoceptor | Radioligand Binding | Ki | Experimental Result |
| α/β-Adrenoceptor | cAMP Assay | EC50/IC50 | Experimental Result |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial characterization of a-(4-Propylphenoxy)ethanamine. By systematically evaluating its binding affinity and functional activity at key monoamine transporters and GPCRs, researchers can build a comprehensive pharmacological profile. This information is critical for understanding its potential therapeutic applications and for guiding future drug development efforts.
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Application Note: A Framework for the Cellular Characterization of Novel Phenoxyethanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Bioactivity of a-(4-Propylphenoxy)ethanamine
The compound a-(4-Propylphenoxy)ethanamine belongs to the phenoxyethanamine class of molecules. While the specific biological activities of this particular analog are not extensively documented in publicly available literature, its structural motifs are present in various biologically active agents. This necessitates a systematic and robust approach to elucidate its potential effects on cellular systems. This document provides a comprehensive guide for researchers to conduct initial cell-based characterization of a-(4-Propylphenoxy)ethanamine and similar novel chemical entities.
The protocols outlined herein are designed to be a self-validating system, starting with broad assessments of cytotoxicity and progressing to more defined mechanistic studies. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific cell models and research questions.
Foundational Knowledge: Pre-Experimental Considerations
Before initiating cell-based assays, a thorough understanding of the physicochemical properties of a-(4-Propylphenoxy)ethanamine is crucial.
Compound Handling and Stock Solution Preparation:
Small-molecule drugs for cell culture are typically supplied as lyophilized powders or concentrated stock solutions.[1] Accurate preparation is critical for reliable and reproducible experimental results.[1]
-
Solubility Testing : The solubility of the compound in common solvents such as dimethyl sulfoxide (DMSO) and ethanol should be determined.[2] The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
-
Stock Solution : A concentrated stock solution (e.g., 10-100 mM) should be prepared in an appropriate solvent. It is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.
Phase 1: Primary Screening for Bioactivity
The initial phase of characterization aims to determine the concentration range at which a-(4-Propylphenoxy)ethanamine exerts a biological effect. This is typically achieved through cytotoxicity and viability assays.
Cell Viability and Cytotoxicity Assays
These assays measure the metabolic activity of living cells, providing a quantitative assessment of cell viability and proliferation.[3][4]
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays that quantify cell viability by measuring the metabolic activity of viable cells.[3] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[3][5]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals.[4] | Reduction of XTT to a water-soluble orange formazan product.[4] |
| Workflow | Requires an additional solubilization step with an organic solvent (e.g., DMSO).[3] | No solubilization step is needed, streamlining the protocol.[3] |
| Advantages | Well-established and cost-effective. | Higher sensitivity, higher dynamic range, and more amenable to high-throughput screening.[5][6] |
| Disadvantages | Longer protocol, potential for incomplete formazan dissolution leading to variability.[6] | Can be susceptible to interference from compounds affecting cellular redox potential.[3] |
This protocol is adapted from standard methodologies and is suitable for a 96-well plate format.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7] The seeding density can influence the cellular response to chemical agents.[8]
-
Compound Treatment : Prepare serial dilutions of a-(4-Propylphenoxy)ethanamine in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only (e.g., DMSO) control wells.[7]
-
Incubation : Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation : Prepare the activated XTT solution according to the manufacturer's instructions, which typically involves mixing the XTT reagent and an electron-coupling reagent.[3]
-
XTT Reagent Addition : Add 50 µL of the activated XTT solution to each well.[3]
-
Incubation : Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[3]
-
Absorbance Measurement : Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[3]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Caption: A streamlined workflow for assessing cell viability using the XTT assay.
Phase 2: Secondary Screening for Mechanism of Action
Once the bioactive concentration range of a-(4-Propylphenoxy)ethanamine is established, the next phase is to investigate the potential mechanism of action. A common cellular response to cytotoxic compounds is the induction of apoptosis, or programmed cell death.
Apoptosis Detection Assays
Apoptosis is characterized by distinct morphological and biochemical features, including DNA fragmentation and the activation of caspases.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[9][10] The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl termini in the DNA breaks generated during apoptosis.[10]
This protocol provides a general framework for detecting apoptosis in adherent cells using fluorescence microscopy.
-
Cell Culture and Treatment : Grow cells on glass coverslips in a multi-well plate and treat them with a-(4-Propylphenoxy)ethanamine at concentrations around the determined IC₅₀ value.
-
Fixation and Permeabilization : After the desired incubation period, fix the cells with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow the TdT enzyme to access the nucleus.
-
TUNEL Staining : Incubate the fixed and permeabilized cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs (e.g., conjugated to a fluorescent dye), according to the manufacturer's protocol.[11]
-
Counterstaining : Stain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole) to visualize the entire cell population.
-
Microscopy : Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs.
-
Quantification : The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis. Measuring the activity of key caspases, such as caspase-3, can provide evidence of apoptosis induction.[12] This can be done using commercially available kits that utilize a fluorescent or colorimetric substrate for the specific caspase. Combining TUNEL staining with the detection of active caspase-3 can provide a more robust confirmation of apoptosis.[12][13]
Caption: A dual-assay approach to confirm apoptosis induction.
Phase 3: Investigating Potential Signaling Pathways
Should the primary and secondary screening suggest a specific mode of action, further investigation into the modulation of cellular signaling pathways is warranted. The phenoxy moiety in the test compound suggests potential interactions with pathways regulated by receptor tyrosine kinases or other cell surface receptors.
Potential Pathways for Investigation:
-
Redox Signaling Pathways : Many small molecules can induce oxidative stress, which can lead to the activation of various signaling cascades.[14][15] The Nrf2 pathway is a key regulator of the cellular antioxidant response and can be activated by compounds that induce oxidative stress.[16]
-
Receptor Tyrosine Kinase (RTK) Pathways : These pathways are involved in cell proliferation, differentiation, and survival.[14] Dysregulation of RTK signaling is a common feature of many diseases.
-
NF-κB Signaling Pathway : This pathway is a critical regulator of the inflammatory response and cell survival.[17][18]
The selection of pathways to investigate will depend on the results of the initial screens and any structural similarities of a-(4-Propylphenoxy)ethanamine to known modulators of specific pathways.
Conclusion and Future Directions
This application note provides a structured and logical framework for the initial cell culture-based characterization of a-(4-Propylphenoxy)ethanamine. By following this phased approach, researchers can efficiently determine the bioactivity of this novel compound and gain insights into its potential mechanism of action. The data generated from these protocols will form a strong foundation for more in-depth studies, such as target identification and in vivo efficacy testing.
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TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol - Bio-Techne. (n.d.). Retrieved from [Link]
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Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Retrieved from [Link]
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Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy | ACS Medicinal Chemistry Letters. (2025, December 20). Retrieved from [Link]
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Application Notes & Protocols for the In Vivo Formulation of a-(4-Propylphenoxy)ethanamine
Abstract
This document provides a comprehensive guide for the formulation of a-(4-Propylphenoxy)ethanamine, a compound presumed to be weakly basic and poorly soluble in aqueous media, for in vivo preclinical research. The protocols and methodologies detailed herein are designed to ensure the development of a stable, homogeneous, and bioavailable formulation suitable for administration in animal models. The narrative emphasizes the rationale behind experimental choices, validation of protocols, and adherence to scientific best practices. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel chemical entities with challenging physicochemical properties.
Introduction: The Formulation Challenge
The successful preclinical evaluation of a novel chemical entity (NCE) is critically dependent on the ability to achieve adequate systemic exposure in animal models.[1][2] a-(4-Propylphenoxy)ethanamine, based on its structural similarity to other phenoxy ethanamine derivatives, is anticipated to exhibit low aqueous solubility, a common characteristic of new drug candidates.[1][3] More than 70% of NCEs in development pipelines are afflicted by poor aqueous solubility, which poses a significant hurdle to achieving sufficient bioavailability for accurate pharmacodynamic and toxicological assessment.[4]
This guide will systematically address the challenges associated with formulating a-(4-Propylphenoxy)ethanamine, providing a logical workflow from initial characterization to the preparation of a final dosing formulation. We will explore various formulation strategies, including solubilization techniques and the selection of appropriate excipients for both oral and parenteral administration routes.
Physicochemical Characterization & Pre-formulation Studies
A thorough understanding of the physicochemical properties of a-(4-Propylphenoxy)ethanamine is the foundation for developing a successful formulation.[1]
Solubility Determination
Objective: To determine the solubility of a-(4-Propylphenoxy)ethanamine in various aqueous and non-aqueous vehicles to guide formulation strategy.
Protocol:
-
Prepare saturated solutions of a-(4-Propylphenoxy)ethanamine in a range of solvents, including:
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4
-
0.1 N HCl (to simulate gastric fluid)
-
Commonly used co-solvents (e.g., ethanol, propylene glycol, PEG 400)
-
Surfactants (e.g., Tween® 80, Cremophor® EL)
-
Lipids (e.g., sesame oil, medium-chain triglycerides)
-
-
Equilibrate the solutions at ambient temperature and 37°C for 24-48 hours with continuous agitation.
-
Centrifuge the samples to pellet undissolved compound.
-
Analyze the supernatant for the concentration of a-(4-Propylphenoxy)ethanamine using a validated analytical method (e.g., HPLC-UV).
Data Interpretation: The solubility data will be summarized in a table to facilitate the selection of an appropriate formulation approach.
| Vehicle | Solubility at Ambient Temp. (mg/mL) | Solubility at 37°C (mg/mL) |
| Deionized Water | [Insert experimental data] | [Insert experimental data] |
| PBS (pH 7.4) | [Insert experimental data] | [Insert experimental data] |
| 0.1 N HCl | [Insert experimental data] | [Insert experimental data] |
| Ethanol | [Insert experimental data] | [Insert experimental data] |
| PEG 400 | [Insert experimental data] | [Insert experimental data] |
| 10% Tween® 80 in Water | [Insert experimental data] | [Insert experimental data] |
| Sesame Oil | [Insert experimental data] | [Insert experimental data] |
pKa Determination
The ethanamine moiety suggests that a-(4-Propylphenoxy)ethanamine is a weak base. Determining the pKa is crucial for understanding its pH-dependent solubility. This can be achieved through potentiometric titration or UV-spectrophotometry.
Formulation Strategies for Poorly Soluble Compounds
Based on the pre-formulation data, a suitable formulation strategy can be selected. The primary goal is to enhance the solubility and bioavailability of a-(4-Propylphenoxy)ethanamine.[3][5]
Decision Workflow for Formulation Strategy
Caption: Quality control workflow for in vivo formulations.
Routes of Administration in Preclinical Studies
The choice of administration route is a critical aspect of study design and should align with the intended clinical application. [2][6]
-
Oral (PO): The most common route for drug administration. Formulations can be solutions, suspensions, or emulsions administered via oral gavage. [7]* Intravenous (IV): Provides 100% bioavailability and is often used in early pharmacokinetic studies. Requires a sterile, clear solution. [7]* Intramuscular (IM) and Subcutaneous (SC): Can be used for sustained release formulations. [6][7]
Conclusion
The successful in vivo evaluation of a-(4-Propylphenoxy)ethanamine hinges on the development of a robust and well-characterized formulation. By systematically evaluating its physicochemical properties and employing appropriate solubilization strategies, researchers can develop stable and homogeneous formulations that ensure reliable and reproducible preclinical data. The protocols and guidelines presented in this document provide a framework for navigating the challenges associated with formulating poorly soluble compounds for in vivo studies.
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
-
Colorcon. (2025, November 19). What Are Excipients? 9 Common Examples. Retrieved from [Link]
-
Ashland. (n.d.). Parenteral excipients. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). How to Assess Preclinical Dose Formulation Homogeneity. Retrieved from [Link]
-
ResearchGate. (2013, March 3). Excipient Selection In Parenteral Formulation Development. Retrieved from [Link]
-
PMC - PubMed Central. (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. Retrieved from [Link]
-
Virscio. (n.d.). Routes of Administration in Preclinical Research. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. Retrieved from [Link]
-
PMC. (n.d.). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. Retrieved from [Link]
-
PubMed. (n.d.). Stimulation of in Vivo Tumor Growth and Phorbol Ester-Induced Inflammation by N,N-diethyl-2-[4-(phenylmethyl)phenoxy] Ethanamine HCl, a Potent Ligand for Intracellular Histamine Receptors. Retrieved from [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
NIH. (2024, March 27). Stability, homogeneity and measurement uncertainty estimation of PVP-I solutions for the application on oro and nasopharynx against SARS-CoV-2. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. virscio.com [virscio.com]
- 7. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
a-(4-Propylphenoxy)ethanamine dosage and administration guidelines
Disclaimer: For Research and Investigational Use Only
WARNING: a-(4-Propylphenoxy)ethanamine is a research chemical. It is not an approved drug or therapeutic agent and is intended for in vitro research and laboratory use only. It is not for human or veterinary consumption. The information provided herein is for educational and research purposes and does not constitute medical advice or administration guidelines. All handling and use of this compound must be performed by qualified professionals in a controlled laboratory setting, in strict accordance with all applicable laws, regulations, and institutional safety protocols.
Application Note: Preclinical Characterization of a-(4-Propylphenoxy)ethanamine
This document outlines a general framework for the initial preclinical evaluation of a-(4-Propylphenoxy)ethanamine. It is intended to guide researchers through a systematic process of compound characterization, in vitro assessment, and preliminary pharmacokinetic profiling. The protocols described are foundational and should be adapted based on the specific research question and institutional capabilities.
Part 1: Compound Authentication and Preparation
The integrity of any experimental result begins with the rigorous authentication of the test article. Before initiating biological assays, the identity, purity, and stability of a-(4-Propylphenoxy)ethanamine must be unequivocally established.
1.1. Physicochemical Characterization
It is critical to confirm the identity and purity of the supplied compound. Discrepancies can lead to erroneous and irreproducible results.
-
Identity Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be employed to confirm the molecular structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of the compound. A purity level of ≥98% is recommended for most biological assays.
-
Solubility Testing: The solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol, aqueous buffers) must be determined to prepare accurate stock solutions.
Table 1: Example Physicochemical Data for a Test Article
| Parameter | Method | Specification | Result |
| Identity | ¹H NMR, ¹³C NMR | Conforms to Structure | Conforms |
| Molecular Weight | LC-MS | 179.26 g/mol (calc.) | 179.25 g/mol (obs.) |
| Purity | HPLC (214 nm) | ≥ 98% | 99.1% |
| Solubility (DMSO) | Visual | ≥ 10 mM | Soluble to 50 mM |
| Solubility (PBS, pH 7.4) | Visual | Report Value | < 100 µM |
1.2. Stock Solution Preparation and Storage Protocol
Contamination and degradation are significant risks. Aseptic techniques and proper storage are paramount.
-
Preparation: In a certified chemical fume hood, accurately weigh the required amount of a-(4-Propylphenoxy)ethanamine powder. Dissolve in high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).
-
Aliquoting: Dispense the primary stock into small-volume, single-use aliquots in sterile, low-binding microtubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Storage: Store aliquots at -80°C, protected from light. A sample from a freshly thawed aliquot should be used for each experiment; any remaining solution should be discarded.
-
Documentation: Meticulously log the compound batch number, stock concentration, preparation date, and aliquot details.
Part 2: In Vitro Biological Assessment Workflow
In vitro assays are essential for determining the biological activity, potency, and potential liabilities of the compound in a controlled cellular or molecular environment before considering any in vivo studies.
Workflow Diagram: In Vitro Assessment Cascade
Caption: A typical workflow for in vitro compound characterization.
2.1. Protocol: Concentration-Response Curve for a Functional Assay
This protocol describes a general method to determine the potency (EC₅₀) of a-(4-Propylphenoxy)ethanamine in a cell-based functional assay (e.g., a reporter gene assay).
-
Cell Plating: Seed a stable cell line expressing the target of interest into 96-well microplates at a pre-determined density. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution series of a-(4-Propylphenoxy)ethanamine.
-
Thaw one aliquot of the 10 mM DMSO stock solution.
-
Create an intermediate dilution in assay buffer (e.g., 200 µM).
-
Perform a 1:3 or 1:10 serial dilution across a 96-well dilution plate to generate a 10-point concentration curve. Include a vehicle control (DMSO only).
-
-
Cell Treatment: Remove the culture medium from the cell plate and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a duration appropriate for the specific assay endpoint (e.g., 6-24 hours).
-
Signal Detection: Add the detection reagent (e.g., luciferase substrate) and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activity) and a positive control agonist (100% activity).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the EC₅₀ value.
-
Table 2: Example Data from a Concentration-Response Experiment
| Concentration (nM) | % Response (Mean ± SD) |
| 0 (Vehicle) | 0.5 ± 1.2 |
| 0.1 | 3.1 ± 2.5 |
| 1 | 15.8 ± 4.1 |
| 10 | 48.9 ± 5.3 |
| 100 | 85.2 ± 3.8 |
| 1000 | 98.7 ± 2.1 |
| Calculated EC₅₀ | 11.5 nM |
Part 3: Principles of In Vivo Study Design
Ethical Note: All animal studies must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC) and in compliance with the Guide for the Care and Use of Laboratory Animals. The principles of the 3Rs (Replacement, Reduction, Refinement) must be strictly followed.
The goal of initial in vivo studies is not to determine a therapeutic dose but to understand how the compound behaves in a living system (pharmacokinetics) and to identify a tolerated dose range (toxicology).
3.1. Pharmacokinetic (PK) Study
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Objective: To determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.
-
Administration: A single, low dose is administered to a small cohort of rodents (e.g., mice or rats) via the intended experimental route (e.g., intravenous, oral gavage).
-
Sampling: Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analysis: Plasma concentrations of the compound are quantified using LC-MS/MS.
-
Significance: The results inform dose selection and scheduling for subsequent efficacy studies. A compound with a very short half-life, for example, might require more frequent administration.
3.2. Dose Range-Finding (DRF) Study
A DRF study is performed to identify the maximum tolerated dose (MTD) and observe potential toxicities.
-
Objective: To establish a safe dose range for further efficacy studies.
-
Design: Multiple cohorts of animals receive single, escalating doses of the compound.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, changes in body weight, and other adverse effects for a set period.
-
Significance: This study is crucial for safety and prevents the use of overtly toxic doses in later, more complex experiments.
Logical Flow: From In Vitro Data to In Vivo Design
Caption: Decision-making process for designing initial in vivo studies.
References
For researchers seeking foundational knowledge in the principles described, the following resources are recommended:
-
U.S. Food and Drug Administration (FDA). Good Laboratory Practice for Nonclinical Laboratory Studies.[Link]
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual. An extensive resource for in vitro assay development, validation, and implementation. [Link]
-
National Research Council. Guide for the Care and Use of Laboratory Animals: Eighth Edition. The cornerstone for ethical and humane animal research practices. [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Propylphenoxy)ethanamine Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Propylphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic protocols.
Introduction
The synthesis of 2-(4-Propylphenoxy)ethanamine, a key intermediate in various research and development applications, is most commonly achieved via the Williamson ether synthesis.[1] This classic S(_N)2 reaction involves the O-alkylation of 4-propylphenol with a suitable 2-haloethanamine or a protected precursor.[2][3] While conceptually straightforward, the reaction is sensitive to several parameters that can significantly impact yield and purity. This guide will address specific issues you may encounter, explaining the underlying chemical principles and providing actionable solutions.
Troubleshooting Guide
This section addresses common problems observed during the synthesis of 2-(4-Propylphenoxy)ethanamine. Each issue is analyzed from a mechanistic perspective to provide robust solutions.
Issue 1: Low or No Product Yield
One of the most frequent challenges is a lower-than-expected yield of the desired ether. This can stem from several factors, from reagent quality to suboptimal reaction conditions.
Question: My reaction is showing very low conversion of 4-propylphenol to the desired ether. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Williamson ether synthesis is typically traced back to issues with the nucleophile generation, the reactivity of the electrophile, or the overall reaction conditions. Let's break down the potential culprits:
-
Incomplete Deprotonation of 4-Propylphenol: The reaction requires the formation of the 4-propylphenoxide ion, a potent nucleophile.[4] Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[2] However, incomplete deprotonation will leave you with unreacted starting material.
-
Solution:
-
Choice of Base: For phenolic substrates, bases like potassium carbonate (K(_2)CO(_3)), sodium hydroxide (NaOH), or even cesium carbonate (Cs(_2)CO(_3)) are generally effective.[5] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide more nucleophilic.[2]
-
-
-
Poor Leaving Group on the Ethylamine Moiety: The S(_N)2 reaction rate is highly dependent on the ability of the leaving group to depart.[3]
-
Reaction Temperature and Time: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.[2]
-
Solution: Typical reaction temperatures range from 50-100 °C.[2] If you are running the reaction at room temperature, slowly increasing the temperature in 10-20 °C increments while monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended. Ensure the reaction is allowed to proceed for a sufficient duration, which can range from a few hours to overnight.
-
-
Moisture Contamination: Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with strong bases like NaH.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using a hygroscopic base like K(_2)CO(_3), consider drying it in an oven before use.
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC chromatogram indicates the formation of side products. Identifying and mitigating these side reactions is crucial for obtaining a pure product.
Question: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I suppress them?
Answer:
The primary side reactions in the synthesis of 2-(4-Propylphenoxy)ethanamine are C-alkylation and elimination.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho or para positions.[1][2]
-
Mitigation Strategy:
-
Solvent Choice: The choice of solvent is critical in directing the selectivity. Polar aprotic solvents like DMF and DMSO favor O-alkylation.[2] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and thus promoting C-alkylation.
-
-
-
Elimination (E2) Reaction: The alkylating agent, 2-haloethanamine, can undergo an elimination reaction in the presence of the basic phenoxide to form an alkene.[1][3] This is more prevalent with secondary and tertiary alkyl halides but can still occur with primary halides under harsh conditions.[3]
-
Mitigation Strategy:
-
Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 substitution over the E2 elimination.[2] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
-
Choice of Alkylating Agent: While 2-haloethanamines are primary halides and less prone to elimination, ensuring a less sterically hindered pathway is always beneficial.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of 2-(4-Propylphenoxy)ethanamine?
A1: Polar aprotic solvents are the best choice for this Williamson ether synthesis.[2] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended. They effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and favoring the desired O-alkylation over C-alkylation.[2]
Q2: Which base should I use for the deprotonation of 4-propylphenol?
A2: Since phenols are significantly more acidic than aliphatic alcohols, moderately strong bases are sufficient.[2] Potassium carbonate (K(_2)CO(_3)) is a common, cost-effective, and easy-to-handle choice. For improved reactivity, cesium carbonate (Cs(_2)CO(_3)) can be used. Sodium hydroxide (NaOH) is also a viable option.[5] Stronger bases like sodium hydride (NaH) are very effective but require anhydrous conditions and careful handling.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can track the disappearance of the 4-propylphenol starting material. A suitable solvent system for the TLC plate would be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. Gas Chromatography (GC) can also be used for more quantitative monitoring of the reaction progress.
Q4: What is the best method for purifying the final product, 2-(4-Propylphenoxy)ethanamine?
A4: The purification strategy will depend on the impurities present. A typical workup involves:
-
Quenching the reaction with water.
-
Extracting the product into an organic solvent like ethyl acetate or diethyl ether.
-
Washing the organic layer with a dilute base (e.g., 1M NaOH) to remove any unreacted 4-propylphenol.
-
Washing with brine, drying over an anhydrous salt (e.g., Na(_2)SO(_4) or MgSO(_4)), and concentrating under reduced pressure.
For further purification, column chromatography on silica gel is often effective. Given that the product is an amine, it may be beneficial to use a solvent system containing a small amount of a basic modifier like triethylamine to prevent streaking on the column. Alternatively, purification can sometimes be achieved by distillation under reduced pressure.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Propylphenoxy)ethanamine
-
To a solution of 4-propylphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromoethanamine hydrobromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1M NaOH, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic, favors O-alkylation.[2] |
| Base | K(_2)CO(_3), Cs(_2)CO(_3), NaOH | Sufficiently strong for phenol deprotonation.[5] |
| Alkylating Agent | 2-bromoethanamine | Good leaving group, promotes S(_N)2.[6] |
| Temperature | 50-100 °C | Provides sufficient activation energy.[2] |
| Monitoring | TLC, GC | Tracks consumption of starting material. |
Visualizing the Workflow
General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-(4-Propylphenoxy)ethanamine.
Troubleshooting Logic Flow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. francis-press.com [francis-press.com]
- 7. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
Technical Support Center: a-(4-Propylphenoxy)ethanamine Purification
Introduction
Welcome to the technical support guide for the purification of α-(4-Propylphenoxy)ethanamine. This molecule, a chiral primary amine, presents several distinct challenges during its isolation and purification, primarily related to its basic nature, potential to exist as a hard-to-crystallize oil, and the critical need for enantiomeric separation for applications in research and drug development.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines theoretical explanations with practical, field-tested protocols to empower researchers to achieve high purity and enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of α-(4-Propylphenoxy)ethanamine?
Answer: The impurity profile is highly dependent on the synthetic route. However, for common pathways such as the reductive amination of 4-propylphenoxyacetone, you should anticipate the following:
-
Unreacted Starting Materials: Residual 4-propylphenoxyacetone and the amine source (e.g., ammonia, hydroxylamine).
-
Reductant-Related Byproducts: Borohydride salts or aluminum salts, depending on the reducing agent used (e.g., NaBH₄, NaCNBH₃, LiAlH₄).
-
Over-alkylation Products: Formation of di-[1-(4-propylphenoxy)ethyl]amine, a common byproduct in reductive amination processes.[1]
-
Side-Reaction Products: Imines or oximes formed as intermediates that may not have been fully reduced.[1]
-
Solvent and Reagent Residue: Residual solvents or reagents like triethylamine if used.
Proactive identification via TLC, LC-MS, and ¹H NMR of the crude product is essential for developing an effective purification strategy.
Q2: My purified α-(4-Propylphenoxy)ethanamine is an oil. How can I obtain a stable, solid product?
Answer: Primary amines, especially those with lower molecular weights, are frequently oils or low-melting solids at room temperature. The most reliable method to obtain a stable, crystalline solid is to convert the free base into a salt.
Causality: Salt formation introduces ionic character and strong intermolecular interactions (ionic bonds, hydrogen bonding), which raises the melting point and promotes the formation of a well-defined crystal lattice. This process is often highly effective for purification, as the specific salt may have significantly different solubility properties from impurities, allowing for selective crystallization.[2][3]
Common salt choices include:
-
Hydrochloride (HCl): Easily formed by adding a solution of HCl in a non-polar solvent like ether or dioxane.
-
Tartrate or Mandelate: These are chiral acids and can be used for classical resolution to separate enantiomers via diastereomeric salt crystallization.
-
Sulfate or Phosphate: Formed with sulfuric or phosphoric acid, respectively.
Q3: Why is chiral separation critical for this compound, and what are the primary methods?
Answer: As a chiral amine, α-(4-Propylphenoxy)ethanamine exists as two non-superimposable mirror images (enantiomers). In biological systems, these enantiomers can have vastly different pharmacological activities, potencies, and toxicities. Regulatory agencies require that chiral drugs be developed and marketed as single enantiomers unless there is a therapeutic justification for using the racemate.
The primary methods for chiral separation are:
-
Chiral Chromatography (HPLC or SFC): The most common analytical and preparative technique. It uses a chiral stationary phase (CSP) to differentially interact with each enantiomer, leading to different retention times.[4][5] Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[5]
-
Diastereomeric Salt Crystallization: Involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., L-tartaric acid, (S)-(+)-mandelic acid). This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.
-
Enzymatic Resolution: Uses enzymes that selectively react with one enantiomer, allowing for the separation of the reacted and unreacted forms.
Purification & Troubleshooting Guide
This section addresses specific experimental failures and provides step-by-step solutions.
Problem 1: My flash column chromatography results in significant tailing and poor recovery.
Cause: Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to irreversible adsorption, peak tailing, and low product recovery.
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.
Protocol: Purifying a Basic Amine on Silica Gel
-
Prepare the Slurry: Use a standard hexane/ethyl acetate or dichloromethane/methanol solvent system based on your TLC analysis.
-
Add Modifier: To the chosen eluent, add 0.5-1.0% triethylamine (TEA) or ammonia (as a 7N solution in methanol).
-
Equilibrate: Equilibrate the column with the modified eluent for at least 3-5 column volumes before loading your sample. This ensures the entire stationary phase is deactivated.
-
Load and Elute: Load your crude product (pre-adsorbed onto a small amount of silica if necessary) and run the column as usual.
-
Monitor: Collect fractions and monitor via TLC. The amine spot should be much more defined and move with a consistent Rf value.
Problem 2: I can't get my amine to crystallize, even after trying to form a salt.
Cause: Successful crystallization depends on finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. The presence of persistent oily impurities can also inhibit crystal formation.
Solution: A systematic approach to solvent screening and salt selection is required.
Workflow for Inducing Crystallization
Caption: Decision workflow for crystallization of the amine salt.
Problem 3: I am struggling to achieve baseline separation of the enantiomers by chiral HPLC.
Cause: Chiral separation is highly sensitive to the choice of chiral stationary phase (CSP), mobile phase, and additives. A non-systematic approach often fails.
Solution: A methodical screening of columns and mobile phases is the most efficient path to success. Polysaccharide-based columns are an excellent starting point for amine separations.[4][5]
Protocol: Chiral HPLC Method Development Screening
-
Column Selection: Start with polysaccharide-based CSPs such as those with derivatized amylose or cellulose (e.g., Lux® Cellulose-1, Lux® Amylose-2, or equivalent Chiralpak® columns).
-
Mode Selection: Screen in multiple modes: Normal Phase, Polar Organic, and Reversed Phase.
-
Mobile Phase Screening: Prepare stock solutions and test the conditions outlined in the table below. The addition of an acidic or basic additive is often crucial for sharpening peaks and improving resolution for amines.[4]
-
Analysis: Inject a 1 mg/mL solution of your racemic material. Evaluate chromatograms for any sign of peak splitting or separation.
-
Optimization: Once partial separation is observed, optimize the isocratic ratio, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
Table 1: Recommended Starting Conditions for Chiral HPLC Screening
| Separation Mode | Column Type | Mobile Phase System | Additive (if needed) |
| Normal Phase | Amylose or Cellulose CSP | Hexane / Isopropanol (IPA) (90:10, 80:20, 70:30) | 0.1% Diethylamine (DEA) or Ethanolamine |
| Polar Organic | Amylose or Cellulose CSP | Acetonitrile (ACN) / Methanol (MeOH) (99:1, 90:10) | 0.1% Trifluoroacetic Acid (TFA) or DEA |
| Reversed Phase | Amylose or Cellulose CSP | ACN / Water or MeOH / Water with buffer (pH 3-7) | 0.1% TFA or Ammonium Bicarbonate |
Troubleshooting Poor Chiral Separation
Caption: Troubleshooting tree for optimizing chiral HPLC separations.
References
- Götze, S., & Blaschke, G. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed.
- Request PDF. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- Phenomenex. (n.d.). The Chiral Notebook.
- Hamilton, A., et al. (2020). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.
- Li, Y., et al. (2015).
- Reddy, G. S., et al. (2017). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Pharmaceutical Methods.
- Request PDF. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Hoover, T. B. (1966). Purification of p, p'-oxydianiline.
- Moggi, P. A., & Rebafka, W. (1984). Process for the recovery and extractive purification of p-aminophenol.
- Næsgel, L., et al. (2020). Method for purification of 4-hydroxyacetophenone.
- Gemassmer, A. (1960). Process for purification of 4, 4'-methylenedianiline.
- Srirambhatla, V., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol.
- Johnson, R. A., & Day, J. C. (1989). Process for purifying crude 4-aminophenol.
Sources
Technical Support Center: a-(4-Propylphenoxy)ethanamine Stability and Degradation
Welcome to the technical support center for a-(4-Propylphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is based on established principles of chemical stability and degradation of related molecular structures.
Introduction to the Stability of a-(4-Propylphenoxy)ethanamine
a-(4-Propylphenoxy)ethanamine possesses three key structural features that dictate its stability: a phenoxy ring , an ether linkage , and a primary ethylamine side chain . Each of these moieties is susceptible to degradation under certain conditions. Understanding these potential liabilities is crucial for developing stable formulations, establishing appropriate storage conditions, and designing accurate analytical methods.
This guide will walk you through potential degradation pathways and provide practical advice for identifying and mitigating these issues in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for a-(4-Propylphenoxy)ethanamine?
Based on its chemical structure, a-(4-Propylphenoxy)ethanamine is susceptible to three primary degradation pathways: oxidative degradation of the phenoxy ring and benzylic position, hydrolysis of the ether linkage, and reactions involving the primary amine.
-
Oxidative Degradation: The phenoxy group is susceptible to oxidation, potentially forming quinone-like structures. The presence of the electron-donating propyl group may activate the ring towards oxidation. The benzylic carbon (the carbon atom of the ethylamine chain attached to the oxygen) is also a potential site for oxidative attack.[1]
-
Hydrolytic Cleavage: The ether bond may be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. This would result in the formation of 4-propylphenol and ethanolamine.
-
Amine-Related Reactions: The primary amine is nucleophilic and basic. It can react with aldehydes or ketones to form imines, or it can be susceptible to oxidation.
Q2: I am observing a new, colored impurity in my sample that has been stored on the benchtop. What could it be?
The formation of a colored impurity upon exposure to air and light is often indicative of oxidative degradation.[1] The phenoxy moiety is a likely candidate for oxidation, which can lead to the formation of colored quinone or quinone-imine type structures.
Troubleshooting Steps:
-
Protect from Light and Air: Store a fresh sample in an amber vial, purge with an inert gas (like nitrogen or argon), and store in a cool, dark place. Compare its stability to the sample left on the benchtop.
-
Analyze by LC-MS: Use a stability-indicating HPLC method coupled with a mass spectrometer to determine the mass of the impurity. This will help in proposing a structure. Look for mass increases corresponding to the addition of oxygen atoms.
-
Forced Oxidation: To confirm if the impurity is an oxidation product, intentionally stress the sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂). If the peak corresponding to the impurity increases, it is likely an oxidative degradant.
Q3: My assay values for a-(4-Propylphenoxy)ethanamine are decreasing over time in an acidic formulation. What is the likely cause?
A decrease in the parent compound concentration in an acidic medium suggests potential hydrolytic degradation. The ether linkage in a-(4-Propylphenoxy)ethanamine is the most probable site for acid-catalyzed hydrolysis.
Troubleshooting Steps:
-
pH Stability Study: Conduct a study at various pH values (e.g., pH 2, 4, 7, 9, 12) to assess the stability profile. This will help you identify the pH range where the molecule is most stable.
-
Identify Degradants: Analyze the stressed samples using HPLC or LC-MS. Look for the appearance of peaks corresponding to 4-propylphenol and ethanolamine.
-
Temperature Effects: Be aware that hydrolysis is often accelerated by higher temperatures. If your formulation is subjected to heat, this will exacerbate the degradation.
Troubleshooting Guide
This section provides a more detailed approach to investigating and resolving common stability issues.
Issue 1: Unexpected Peaks in the Chromatogram of a Stressed Sample
When conducting forced degradation studies, the appearance of new peaks is expected. The challenge is to identify their origin and significance.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4]
1. Preparation of Stock Solution:
- Prepare a stock solution of a-(4-Propylphenoxy)ethanamine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Keep at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
- Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
3. Analysis:
- At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
- Analyze by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
- Use a PDA detector to check for peak purity and a mass spectrometer to identify the mass of the parent compound and any degradation products.
Issue 2: Poor Mass Balance in Stability Studies
If the decrease in the parent compound does not correlate with the appearance of new degradation products, you may have issues with non-chromophoric degradants, volatile products, or precipitation.
Troubleshooting Steps:
-
Use a Universal Detector: If you suspect non-chromophoric degradants, consider using a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to your UV detector.
-
Headspace GC-MS: For potential volatile degradants (e.g., from the cleavage of the propyl group), analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visual Inspection: Carefully inspect your stressed samples for any precipitation. If solids are present, they need to be dissolved in a suitable solvent and analyzed.
Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the likely points of degradation on the a-(4-Propylphenoxy)ethanamine molecule.
Caption: Potential degradation sites on a-(4-Propylphenoxy)ethanamine.
Diagram 2: Experimental Workflow for Stability Investigation
This workflow outlines the steps to take when investigating the stability of a-(4-Propylphenoxy)ethanamine.
Caption: Workflow for investigating and resolving stability issues.
Data Summary
The following table summarizes the recommended stress conditions for forced degradation studies based on ICH guidelines.[2]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl | 24 - 72 hours | Ether linkage cleavage |
| Base Hydrolysis | 0.1 N - 1 N NaOH | 24 - 72 hours | Ether linkage cleavage |
| Oxidation | 3% - 30% H₂O₂ | 24 - 48 hours | Phenoxy ring and benzylic oxidation |
| Thermal | 60°C - 80°C (solid state) | 48 - 96 hours | General decomposition |
| Photostability | ICH Q1B conditions | As per guideline | Photolytic cleavage, oxidation |
Concluding Remarks
The stability of a-(4-Propylphenoxy)ethanamine is influenced by its susceptibility to oxidation, hydrolysis, and reactions of the primary amine. A systematic approach using forced degradation studies is paramount to understanding its degradation profile. By identifying the specific degradation products and pathways, researchers can develop robust formulations, define appropriate storage conditions, and ensure the quality and reliability of their experimental results. This guide provides a foundational framework for these investigations. For further inquiries, please consult the references provided.
References
- ICH, Q1A (R2)
-
SciSpace, Forced Degradation Studies, (2016). Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
- Alsante, K. M., et al. (2014). Forced Degradation: A Roadmap for Formulation Design, Packaging Decisions, and Regulatory Strategy. AAPS PharmSciTech, 15(5), 1097-1111.
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(3-s), 231-240.
-
PubChem, 2-(4-Isopropylphenoxy)Ethanamine. Available at: [Link]
- Nagy, A., et al. (2011). Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene.
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MDPI, How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Available at: [Link]
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Lepaumier, H., et al. (2011). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 50(19), 11047-11053.
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Journal of Biomedical Research & Environmental Sciences, Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna. Available at: [Link]
-
PubMed, Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available at: [Link]
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National Center for Biotechnology Information, Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available at: [Link]
- U.S.
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National Center for Biotechnology Information, Analytical Methods Used in Determining Antioxidant Activity: A Review. Available at: [Link]
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MDPI, Advances in Quantitative Analytical Methods for Solid Drugs. Available at: [Link]
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ResearchGate, A 13C NMR Study of the Products and Mechanism of the Thermal Oxidative Degradation of Poly(ethylene oxide). Available at: [Link]
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PubChem, Ethylamine. Available at: [Link]
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PubMed, Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods. Available at: [Link]
-
ResearchGate, Thermal Stability and Combustion Behaviors of Poly(oxybutylene)amides. Available at: [Link]
-
PubMed, Degradation Products of Polydopamine Restrained Inflammatory Response of LPS-Stimulated Macrophages Through Mediation TLR-4-MYD88 Dependent Signaling Pathways by Antioxidant. Available at: [Link]
-
PubMed, Phenol degradation by Sulfobacillus acidophilus TPY via the meta-pathway. Available at: [Link]
-
PubMed, Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. Available at: [Link]
- ResearchGate, Thermal stability of poly(oxyalkylene)amine-grafted polypropylene copolymers.
-
ResearchGate, PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. Available at: [Link]
-
National Center for Biotechnology Information, A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Available at: [Link]
-
PubMed, The effect of oxidative degradation of Dopa-melanin on its basic physicochemical properties and photoreactivity. Available at: [Link]
- ResearchGate, Thermal stability evaluation of polypropylene protected with grafted amine.
- ResearchGate, A comparative study on oxidative degradation of 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid by ammonium persulf
Sources
Technical Support Center: Synthesis of a-(4-Propylphenoxy)ethanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of a-(4-Propylphenoxy)ethanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during its synthesis. The information is presented in a practical, question-and-answer format to directly address issues that may arise in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when undertaking the synthesis of a-(4-Propylphenoxy)ethanamine.
Q1: What are the most common industrial and laboratory-scale synthesis routes for a-(4-Propylphenoxy)ethanamine?
There are two primary and widely adopted synthetic strategies:
-
The Williamson Ether Synthesis Route: This classic method involves the formation of an ether bond by reacting the sodium or potassium salt of 4-propylphenol (the phenoxide) with a suitable 2-aminoethyl halide or a protected equivalent (e.g., N-acetyl-2-chloroethanamine) followed by deprotection. This is an SN2 reaction where the phenoxide acts as the nucleophile.[1][2]
-
The Reductive Amination Route: This approach involves reacting 4-propylphenoxyacetaldehyde with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the target primary amine using a selective reducing agent.[3][4] This method is often preferred for its operational simplicity as a one-pot reaction.
Q2: I'm seeing a significant peak in my mass spectrometry analysis at roughly double the mass of my target product. What is this?
This is almost certainly a secondary amine byproduct, N-[2-(4-propylphenoxy)ethyl]-a-(4-propylphenoxy)ethanamine. Its formation is a classic issue in both primary synthesis routes.
-
In Reductive Amination: The desired primary amine product is nucleophilic and can react with a second molecule of the starting aldehyde to form a new imine, which is then reduced to the secondary amine.[5]
-
In Williamson Ether Synthesis: If using an unprotected 2-haloethanamine, the product amine can act as a nucleophile and react with another molecule of the alkyl halide, leading to overalkylation.
Q3: My reaction yield is very low, and I'm recovering a large amount of unreacted 4-propylphenol. What went wrong?
This issue points to an incomplete reaction, which can have several root causes depending on the chosen synthesis route:
-
Williamson Ether Synthesis:
-
Ineffective Deprotonation: The base used (e.g., NaH, K₂CO₃) may have been old, hydrated, or insufficient to fully deprotonate the 4-propylphenol to its active nucleophilic phenoxide form.
-
Poor Leaving Group: The halide on the ethylamine reagent (Cl < Br < I) may not be sufficiently reactive. Using a tosylate or mesylate leaving group can improve reaction rates.[1]
-
Low Temperature/Short Reaction Time: SN2 reactions require sufficient thermal energy and time to proceed to completion. Williamson ether syntheses can often require reflux for several hours.[1][6]
-
-
Reductive Amination:
-
Inefficient Imine Formation: Imine formation is an equilibrium-driven process that releases water. If water is not effectively removed (e.g., by a dehydrating agent like Ti(OiPr)₄ or molecular sieves), the equilibrium may not favor the imine intermediate, halting the reaction.[7]
-
Inactive Reducing Agent: The hydride reagent (e.g., NaBH₃CN, NaBH(OAc)₃) may have degraded due to improper storage or handling.
-
Q4: My NMR spectrum is overly complex, suggesting the presence of isomers. What could they be?
The most likely isomeric byproduct arises from the Williamson ether synthesis route due to the ambident nature of the phenoxide nucleophile. While O-alkylation is electronically favored and leads to the desired ether, a smaller fraction of C-alkylation can occur, where the ethylamine moiety attaches directly to the aromatic ring at the ortho position. This results in an aminophenol isomer, which can be difficult to separate.
Part 2: Troubleshooting Guide: Common Byproducts & Solutions
This guide provides a systematic approach to identifying and mitigating specific byproducts.
Problem 1: High Molecular Weight Impurity (Secondary Amine)
-
Identifying Symptom: A major peak in GC-MS or LC-MS with a mass corresponding to (2 * M) - NH₃, where M is the mass of the target product.
-
Causality: The primary amine product is often more nucleophilic than the ammonia or amine reagent used, leading to a competitive reaction with the electrophilic starting material (aldehyde or alkyl halide).
-
Solutions:
-
Stoichiometry Control (Reductive Amination): Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Slow Addition: Add the aldehyde or alkyl halide slowly to the reaction mixture containing the amine source. This keeps the concentration of the electrophile low, minimizing its reaction with the newly formed product.
-
Selective Reducing Agents: In reductive amination, use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN). At a slightly acidic pH (6-7), NaBH₃CN preferentially reduces the protonated imine intermediate over the neutral starting aldehyde, reducing the chance of aldehyde reduction to an alcohol and allowing imine formation to proceed efficiently.[3][4]
-
Problem 2: Presence of 2-(4-propylphenoxy)ethanol
-
Identifying Symptom: An impurity peak observed in analysis that corresponds to the mass of the target product +17 (or M+OH-NH₂). This is specific to the reductive amination route.
-
Causality: The reducing agent has reduced the starting 4-propylphenoxyacetaldehyde directly to its corresponding alcohol. This occurs when the reducing agent is too powerful or when imine formation is slow.
-
Solutions:
-
Use a Weaker Hydride Source: Sodium borohydride (NaBH₄) can readily reduce aldehydes.[8] Switch to a more selective reagent like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or NaBH₃CN, which are less reactive towards aldehydes and ketones but highly effective for imines.[3][8]
-
Optimize Imine Formation: Ensure the imine is fully formed before adding the reducing agent. This can be done by allowing the aldehyde and amine to stir for a period (e.g., 1-2 hours) with a dehydrating agent before introducing the hydride.[7]
-
Table 1: Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Synthesis Route | Likely Cause | Recommended Mitigation Strategy |
| N-[2-(4-propylphenoxy)ethyl]-a-(4-propylphenoxy)ethanamine | Both | Over-alkylation/amination | Use a large excess of the amine source; slow addition of the electrophile. |
| 2-(4-propylphenoxy)ethanol | Reductive Amination | Aldehyde reduction | Use a selective reducing agent (e.g., NaBH(OAc)₃); ensure complete imine formation before reduction.[8] |
| 2-Propyl-6-(2-aminoethyl)phenol | Williamson Ether | C-alkylation of phenoxide | Use aprotic polar solvents (e.g., DMF, DMSO) to favor O-alkylation.[9] |
| Unreacted 4-propylphenol | Both | Incomplete reaction | Verify reagent activity; increase reaction time/temperature; use a stronger base (Williamson). |
Part 3: Experimental Protocols & Analytical Methods
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-propylphenoxyacetaldehyde (1.0 eq) and a suitable solvent like dichloromethane (DCE) or tetrahydrofuran (THF).
-
Add ammonium acetate (5-10 eq) or a 2M solution of ammonia in methanol (5-10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). Caution: The reaction may foam slightly.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via acid-base extraction or column chromatography.[10]
Protocol 2: Byproduct Profiling by GC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.[11]
-
Instrumentation: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) and a mass selective detector.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium, constant flow.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
-
Analysis: Identify the peaks corresponding to starting materials, the target product, and potential byproducts based on their retention times and mass fragmentation patterns.
Protocol 3: Purification via Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The desired amine product and any amine byproducts will move into the aqueous layer as their hydrochloride salts, while neutral impurities (like the alcohol byproduct) and acidic starting material (4-propylphenol) will remain in the organic layer.
-
Separate the layers. The organic layer contains the non-basic impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, NH₄OH) with stirring until the pH is >10.[12][13]
-
The free amine will precipitate or form an oil. Extract the basified aqueous layer multiple times with fresh ethyl acetate or dichloromethane.
-
Combine the new organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified amine product.
Part 4: Mechanistic Visualizations
The following diagrams illustrate the key reaction pathways and the origins of common byproducts.
Caption: Williamson Ether Synthesis & Byproduct Pathways
Caption: Reductive Amination & Byproduct Pathways
References
- Vertex AI Search. (n.d.). Analytical Methods.
- Centers for Disease Control and Prevention. (2018). NMAM METHOD 3900: Volatile Organic Compounds. NIOSH Manual of Analytical Methods.
- Molbase. (n.d.). Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]-2-propylphenoxy]acetic acid.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 13, 2026, from [Link]
- University of Texas at Dallas. (n.d.). Williamson Ether Synthesis Lab.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 13, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. Retrieved January 13, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved January 13, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. PMC. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 13, 2026, from [Link]
- The Hive. (2004). Titanium(IV)isopropoxide reductive amination. Hive Novel Discourse.
-
MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved January 13, 2026, from [Link]
- Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
- Google Patents. (n.d.). Purification of p, p'-oxydianiline.
- Google Patents. (n.d.). Process for the purification of p-aminophenol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. cdc.gov [cdc.gov]
- 12. US3251880A - Purification of p, p'-oxydianiline - Google Patents [patents.google.com]
- 13. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Propylphenoxy)ethanamine
Welcome to the technical support center for the synthesis of 2-(4-Propylphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of 2-(4-Propylphenoxy)ethanamine typically involves a two-step process: the formation of a phenoxy intermediate followed by the introduction of the amino group. The most common route involves the Williamson ether synthesis to couple 4-propylphenol with a 2-carbon electrophile, followed by a transformation to the primary amine. Each step presents unique challenges that can impact the final yield and purity of the product. This guide will dissect these steps, offering solutions to common pitfalls.
Core Synthetic Pathway and Potential Issues
The primary synthetic route involves the O-alkylation of 4-propylphenol followed by the introduction of the amine. A common approach is the reaction of 4-propylphenol with a 2-haloethanol or a similar reagent, followed by conversion of the resulting alcohol to an amine. An alternative is to directly use a reagent that already contains the protected amine functionality.
Caption: General synthetic workflow for 2-(4-Propylphenoxy)ethanamine highlighting the two main stages and potential for issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Williamson Ether Synthesis for the Phenoxy Intermediate
The Williamson ether synthesis is a robust and widely used method for preparing ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 mechanism.[3][4] In our case, this is the reaction of the 4-propylphenoxide with a suitable electrophile.
Q1: My yield for the etherification of 4-propylphenol is consistently low. What are the likely causes?
A1: Low yields in the Williamson ether synthesis can often be attributed to competing side reactions and suboptimal reaction conditions. The primary culprits are typically E2 elimination and C-alkylation of the phenoxide ion.[1][3]
-
E2 Elimination: This is a competing pathway, especially with secondary and tertiary alkyl halides, or when using a sterically hindered base.[1][5] The base abstracts a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[3][6] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[6]
Troubleshooting Steps:
-
Choice of Alkylating Agent:
-
Recommendation: Use a primary alkyl halide. Primary halides are much more susceptible to S(_N)2 attack and less prone to elimination.[4] For instance, using 2-bromoethanol or 2-chloroethanol is preferable to using a secondary halide.
-
Rationale: The S(_N)2 reaction mechanism involves a backside attack on the carbon bearing the leaving group. Steric hindrance at this carbon, as seen in secondary and tertiary halides, will favor the E2 elimination pathway.[1][4]
-
-
Base Selection:
-
Recommendation: Use a moderately strong base that can deprotonate the phenol without promoting elimination. For aryl ethers, weaker bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are often effective.[5][6] Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used, as they irreversibly deprotonate the alcohol.[5]
-
Rationale: Very strong and sterically hindered bases, such as potassium tert-butoxide, are more likely to act as a base for elimination rather than facilitating the S(_N)2 reaction.[7]
-
-
Solvent Choice:
-
Recommendation: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[5][6]
-
Rationale: Polar aprotic solvents solvate the cation of the base, leaving the alkoxide anion "naked" and more nucleophilic, thus accelerating the S(_N)2 reaction.[5] Protic solvents can hydrogen bond with the alkoxide, reducing its nucleophilicity.[5]
-
-
Temperature Control:
-
Recommendation: Run the reaction at a moderate temperature, typically between 50-100 °C.[5] If elimination is a significant issue, consider lowering the temperature and extending the reaction time.[5]
-
Rationale: Higher temperatures can favor the competing E2 elimination reaction, which has a higher activation energy than the S(_N)2 reaction.[3]
-
Summary of Optimized Conditions for Williamson Ether Synthesis:
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Primary halide (e.g., 2-bromoethanol) | Minimizes E2 elimination.[4] |
| Base | K(_2)CO(_3), NaOH, or NaH | Effective for phenols, minimizes side reactions.[5][6] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic; enhances nucleophilicity.[5] |
| Temperature | 50-100 °C | Balances reaction rate and minimizes elimination.[5] |
digraph "Troubleshooting_Ether_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];Start [label="Low Yield in Ether Synthesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Check Alkylating Agent", fillcolor="#FBBC05"]; A1_Primary [label="Using Primary Halide?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_Yes [label="Yes", color="#34A853"]; A1_No [label="No", color="#EA4335"]; Rec1 [label="Switch to Primary Halide\n(e.g., 2-bromoethanol)", fillcolor="#F1F3F4"]; Q2 [label="Evaluate Base", fillcolor="#FBBC05"]; A2_Base [label="Using K2CO3, NaOH, or NaH?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2_Yes [label="Yes", color="#34A853"]; A2_No [label="No", color="#EA4335"]; Rec2 [label="Use a less hindered, \nmoderately strong base", fillcolor="#F1F3F4"]; Q3 [label="Assess Solvent", fillcolor="#FBBC05"]; A3_Solvent [label="Using Polar Aprotic Solvent?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A3_Yes [label="Yes", color="#34A853"]; A3_No [label="No", color="#EA4335"]; Rec3 [label="Switch to DMF, DMSO, or Acetonitrile", fillcolor="#F1F3F4"]; Q4 [label="Check Temperature", fillcolor="#FBBC05"]; A4_Temp [label="Temperature < 100°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A4_Yes [label="Yes", color="#34A853"]; A4_No [label="No", color="#EA4335"]; Rec4 [label="Lower temperature and\nincrease reaction time", fillcolor="#F1F3F4"]; End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Start -> Q1; Q1 -> A1_Primary; A1_Primary -> A1_Yes -> Q2; A1_Primary -> A1_No -> Rec1 -> Q2; Q2 -> A2_Base; A2_Base -> A2_Yes -> Q3; A2_Base -> A2_No -> Rec2 -> Q3; Q3 -> A3_Solvent; A3_Solvent -> A3_Yes -> Q4; A3_Solvent -> A3_No -> Rec3 -> Q4; Q4 -> A4_Temp; A4_Temp -> A4_Yes -> End; A4_Temp -> A4_No -> Rec4 -> End;
}
Caption: Troubleshooting flowchart for low yield in the Williamson ether synthesis step.
Part 2: Introduction of the Amine Group
Once the phenoxy intermediate is synthesized, the next crucial step is the introduction of the primary amine. Direct amination is often problematic due to polyalkylation.[8] Therefore, methods like the Gabriel synthesis or the Mitsunobu reaction are preferred.
Q2: I am having trouble with the Gabriel synthesis of the final product. What are the common issues?
A2: The Gabriel synthesis is an excellent method for preparing primary amines from primary alkyl halides, using potassium phthalimide.[9][10] Common issues include incomplete reaction during the alkylation step or difficulties with the final deprotection to liberate the amine.
Troubleshooting Steps:
-
Alkylation of Phthalimide:
-
Issue: The S(_N)2 reaction between the phthalimide anion and your phenoxy intermediate (e.g., 2-(4-propylphenoxy)ethyl bromide) is slow or incomplete.
-
Solution:
-
Ensure your starting material is a primary halide or a sulfonate ester (e.g., tosylate or mesylate), as the Gabriel synthesis generally fails with secondary halides.[9]
-
Use a suitable polar aprotic solvent like DMF, which is excellent for S(_N)2 reactions.[10]
-
Ensure the phthalimide is fully deprotonated. You can use commercially available potassium phthalimide or prepare it in situ using a base like potassium hydride (KH).[11]
-
-
-
Deprotection (Liberating the Amine):
-
Issue: The hydrolysis of the N-alkylphthalimide is difficult or gives low yields.
-
Solution:
-
Hydrazinolysis (Ing-Manske procedure): This is often the preferred method.[9] Refluxing the N-alkylphthalimide with hydrazine (NH(_2)NH(_2)) in a solvent like ethanol is generally effective.[10] This method avoids the harsh acidic or basic conditions of hydrolysis.
-
Acidic or Basic Hydrolysis: While possible, these methods can require harsh conditions which might not be compatible with other functional groups in your molecule.[8]
-
-
Q3: Can I use the Mitsunobu reaction to synthesize 2-(4-Propylphenoxy)ethanamine?
A3: Yes, the Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry.[12][13] If your intermediate is 2-(4-propylphenoxy)ethanol, you can convert the hydroxyl group to an amine.
Experimental Protocol for Mitsunobu Reaction:
-
Reactants:
-
2-(4-propylphenoxy)ethanol
-
A suitable nitrogen nucleophile (e.g., phthalimide, diphenylphosphoryl azide (DPPA), or sulfonamides).[12][14] Phthalimide is a good choice as it leads to the Gabriel synthesis intermediate.[14]
-
Triphenylphosphine (PPh(_3))
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
-
-
Procedure:
-
Dissolve 2-(4-propylphenoxy)ethanol, the nitrogen nucleophile (e.g., phthalimide), and triphenylphosphine in an anhydrous solvent like THF.[13]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled solution.[13]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup involves removing the triphenylphosphine oxide and the hydrazine byproduct, which can sometimes be challenging.[12]
-
Considerations for Mitsunobu Reaction:
-
Acidity of Nucleophile: The nucleophile should be sufficiently acidic (pKa < 13) to protonate the DEAD-phosphine adduct, preventing side reactions.[13][14]
-
Purification: Purification can be complicated by the byproducts. Using polymer-supported triphenylphosphine can simplify the workup.[15]
Purification Strategies
Q4: What is the best way to purify the final product, 2-(4-Propylphenoxy)ethanamine?
A4: As a primary amine, your product is basic and this property can be exploited for purification.
-
Acid-Base Extraction:
-
Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which will then separate out.
-
Extract the liberated amine back into an organic solvent.
-
Dry the organic layer (e.g., with Na(_2)SO(_4) or MgSO(_4)), filter, and remove the solvent under reduced pressure.
-
-
Column Chromatography:
-
Silica gel chromatography can be used, but the basicity of the amine can lead to tailing on the column.
-
To mitigate this, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine in the eluent system.
-
-
Distillation:
-
If the product is a liquid and thermally stable, vacuum distillation can be an effective final purification step.
-
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of California, Davis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (n.d.). Phenol alkylation process.
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: a-(4-Propylphenoxy)ethanamine Analytical Method Troubleshooting
Prepared by: Senior Application Scientist, Analytical Chemistry Division
This technical support guide is designed for researchers, scientists, and drug development professionals working with a-(4-Propylphenoxy)ethanamine. As a primary amine with a chiral center, this compound presents unique challenges in analytical method development and execution. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the generation of reliable, repeatable, and accurate analytical data.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges associated with a-(4-Propylphenoxy)ethanamine?
A1: The main challenges stem from its chemical structure:
-
Basic Amine Group: The primary amine is highly basic and prone to interacting with acidic silanol groups on standard silica-based HPLC columns, leading to significant peak tailing. In GC, its polarity can cause poor peak shape and adsorption to the column.
-
Chiral Center: The molecule is chiral, meaning it exists as two enantiomers. For stereospecific synthesis or purity analysis, a chiral separation method is essential to distinguish and quantify these enantiomers.
-
UV Absorbance: The presence of the phenoxy group provides a chromophore, making UV detection a viable and common method for HPLC analysis.
Q2: Which analytical technique is better for this compound: HPLC or GC?
A2: High-Performance Liquid Chromatography (HPLC) is generally the preferred technique. It is well-suited for a compound of this molecular weight and polarity, and it avoids the potential for thermal degradation that can occur in a GC inlet. GC analysis is possible but almost always requires a derivatization step to reduce the polarity of the amine group and improve volatility and peak shape.[2]
Q3: Why is method validation critical for the analysis of this compound?
A3: Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[3][4] For a-(4-Propylphenoxy)ethanamine, especially in a pharmaceutical context, validation ensures that the method can accurately quantify the main component, detect and quantify impurities, and, if necessary, determine the enantiomeric purity.[1][5] This is a regulatory requirement and fundamental to ensuring product quality and safety.[6]
Q4: Is derivatization necessary for analysis?
A4:
-
For HPLC: Derivatization is typically not required. Peak shape issues can usually be managed by selecting the appropriate column and mobile phase conditions.
-
For GC: Derivatization (e.g., silylation or acylation) is highly recommended. It blocks the active amine group, reducing its polarity and improving chromatographic performance, thereby preventing peak tailing and improving sensitivity.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the HPLC analysis of a-(4-Propylphenoxy)ethanamine.
Issue 1: Poor Peak Shape (Tailing)
-
Question: My peak for a-(4-Propylphenoxy)ethanamine is showing significant tailing on a standard C18 column. What is causing this and how can I fix it?
-
Answer: Peak tailing for basic compounds like this is a classic problem caused by the interaction of the protonated amine with negatively charged, acidic silanol groups on the silica surface of the column packing.
Solutions:
-
Use a Base-Deactivated Column: Modern columns, often labeled "B," "DB," "Shield," or specifically for bases, use end-capping or hybrid particle technology to minimize accessible silanol groups. This is the most effective first step.
-
Add a Basic Mobile Phase Modifier: Incorporating a small amount of a competing base into your mobile phase can saturate the active silanol sites.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-0.5% to the organic phase of your mobile phase. TEA is a common and effective choice.
-
Ammonia/Ammonium Bicarbonate: Using a buffer system at a higher pH (e.g., pH 8-10, if your column is stable at this pH) will deprotonate the silanol groups, reducing the unwanted interaction.
-
-
Increase Ionic Strength: A higher buffer concentration (e.g., 50 mM phosphate) can also help shield the silanol interactions.
-
Troubleshooting Workflow: HPLC Peak Tailing
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Issue 2: Poor Resolution or Co-elution with Impurities
-
Question: I cannot separate a-(4-Propylphenoxy)ethanamine from a known impurity. How can I improve the resolution?
-
Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.
Solutions:
-
Optimize Mobile Phase Composition:
-
Organic Solvent: Change the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. Methanol has different hydrogen bonding characteristics and can significantly alter selectivity.[7]
-
Gradient Slope: If using a gradient, make it shallower around the elution time of the target peaks. This gives more time for the separation to occur.
-
-
Adjust pH: Small changes in the mobile phase pH can alter the ionization state of your analyte and acidic/basic impurities, dramatically affecting retention and selectivity.
-
Change Column Chemistry: If mobile phase optimization is insufficient, switch to a column with a different stationary phase. A phenyl-hexyl or embedded polar group (EPG) phase can offer different selectivity compared to a standard C18.
-
Lower Temperature: Reducing the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.
-
Issue 3: Difficulty with Chiral Separation
-
Question: I am struggling to resolve the enantiomers of a-(4-Propylphenoxy)ethanamine. What are the best starting points?
-
Answer: Chiral separation of amines is highly specific and often requires screening several chiral stationary phases (CSPs). Polysaccharide-based CSPs are a very common and successful choice.[8][9][10]
Solutions:
-
Select an Appropriate CSP:
-
Polysaccharide Phases: Columns like Chiralpak® AD, AS, IC, or Lux® Cellulose/Amylose series are excellent starting points.
-
Pirkle-type Phases: A Whelk-O1 column can also be effective for amines.
-
-
Optimize Mobile Phase (Normal Phase is Common):
-
Solvents: A typical mobile phase is a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).
-
Additives: For basic amines, adding a small amount of a basic modifier (like diethylamine, DEA, or butylamine) to the mobile phase is often essential to achieve good peak shape and resolution. An acidic additive like ethanesulfonic acid (ESA) can also have a dramatic, beneficial effect by forming an ion-pair.[8][9]
-
-
Screen Different Alcohols: The choice of alcohol (IPA vs. Ethanol vs. n-Propanol) can dramatically impact the enantioselectivity. A systematic screen is recommended.
-
Gas Chromatography (GC)
Issue 1: No Peak or Very Broad, Tailing Peak
-
Question: When I inject my sample, I either see no peak or a very broad peak late in the chromatogram. What is happening?
-
Answer: This is a classic sign of a polar, active compound interacting strongly with the GC system. The amine group is adsorbing to active sites in the injector liner and column, or it may not be volatile enough under your current conditions.
Solutions:
-
Derivatization (Most Effective Solution): Convert the primary amine to a less polar, more volatile derivative before injection.
-
Silylation: Use BSTFA or MSTFA to create a trimethylsilyl (TMS) derivative.
-
Acylation: Use an anhydride like trifluoroacetic anhydride (TFAA) to create a stable amide.
-
-
Use a Base-Deactivated Column: If you must analyze without derivatization, use a column specifically designed for amines (e.g., a "WAX" or amine-specific phase) or a base-deactivated general-purpose column (e.g., DB-5ms).
-
Use an Inert Liner: Ensure your injector liner is deactivated. A Sky® liner or equivalent is recommended to minimize active sites.
-
Decision Tree: Choosing an Analytical Method
Sources
- 1. particle.dk [particle.dk]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. wjarr.com [wjarr.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their rel… [ouci.dntb.gov.ua]
- 8. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
a-(4-Propylphenoxy)ethanamine storage and handling best practices
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed best practices for the storage and handling of a-(4-Propylphenoxy)ethanamine, along with troubleshooting advice for common experimental issues. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure experimental success and user safety.
I. Core Principles of Handling a-(4-Propylphenoxy)ethanamine
a-(4-Propylphenoxy)ethanamine is a specialized chemical that requires careful handling due to its reactivity and potential health hazards. The primary functional groups, a nucleophilic primary amine and a stable aryl ether, dictate its chemical behavior and susceptibility to degradation.[1] It is harmful if swallowed or inhaled, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause damage to organs through prolonged or repeated exposure. Adherence to the protocols outlined below is critical for both the integrity of your experiments and your personal safety.
II. Storage and Stability: The Foundation of Reliable Results
Proper storage is the first line of defense against chemical degradation, which can lead to inconsistent and unreliable experimental outcomes. This compound is sensitive to air, light, and moisture.
Recommended Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | See product label; generally cool, dry place. | The product is chemically stable under standard ambient conditions, but cooler temperatures slow potential degradation pathways. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The amine group is susceptible to oxidation. An inert atmosphere prevents reactions with atmospheric oxygen.[1] |
| Container | Tightly closed, original manufacturer's container. | Prevents contamination and exposure to air and moisture.[2] |
| Location | Well-ventilated, locked up, or in an area accessible only to qualified personnel.[2] | Ensures security and minimizes exposure risk to untrained individuals. |
| Light | Protect from light. | Light can provide the energy for photo-degradation reactions. |
III. Troubleshooting Guide: From Observation to Solution
This section addresses specific issues that may arise during the use of a-(4-Propylphenoxy)ethanamine, providing a logical path to resolution.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Question: My results are not reproducible. Could the a-(4-Propylphenoxy)ethanamine have degraded?
-
Answer: Yes, degradation is a primary suspect for inconsistency. The compound's amine and ether functionalities, while generally stable, can be compromised under certain conditions.[1]
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound has been stored according to the specifications in the table above. Was the container seal compromised? Was it stored under an inert atmosphere?
-
Visual Inspection: Is the material discolored? Has its physical form changed? While not definitive, visual cues can indicate degradation.
-
Perform a Quality Control Check: If possible, run a simple analytical test (e.g., TLC, NMR, or LC-MS) on a small aliquot of the compound and compare it to a reference standard or the certificate of analysis data.
-
Isolate the Variable: If you have a new, unopened container of the compound, repeat a key experiment with it. If the results are as expected, it strongly suggests the older stock has degraded.
Causality: Exposure to atmospheric oxygen can lead to the oxidation of the amine group, forming impurities that can interfere with your reactions.[1] Similarly, moisture can introduce unwanted side reactions.
-
Workflow for Suspected Chemical Degradation
Caption: Troubleshooting workflow for suspected degradation.
Issue 2: Accidental Spill
-
Question: I've spilled a small amount of a-(4-Propylphenoxy)ethanamine in the chemical fume hood. What is the correct cleanup procedure?
-
Answer: Spills must be handled promptly and safely to minimize exposure and environmental contamination.
Immediate Actions:
-
Ensure Personal Safety: Evacuate non-essential personnel. Ensure you are wearing appropriate PPE: chemical-resistant gloves, protective clothing, and eye/face protection.[2] If there is a risk of dust or aerosol generation, a respirator may be necessary.[2]
-
Ventilation: Ensure the chemical fume hood is functioning correctly to contain any vapors.[2]
-
Containment: Cover drains to prevent environmental release.
-
Cleanup:
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of the waste in an approved waste disposal plant, following all local, state, and federal regulations.[2]
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What is the proper Personal Protective Equipment (PPE) for handling this compound?
-
A1: Always wear protective gloves (impervious, chemical-resistant), protective clothing to prevent skin exposure, and safety glasses with side shields or goggles for eye protection.[2] A face shield may be required in situations with a higher risk of splashing. All handling of the substance should be done in a well-ventilated area or, preferably, under a chemical fume hood.[2]
-
-
Q2: How should I dispose of unused or waste a-(4-Propylphenoxy)ethanamine?
-
A2: Dispose of the contents and container to an approved waste disposal plant.[3] Do not let the product enter drains. Always follow your institution's and region's specific environmental regulations.
-
-
Q3: What should I do in case of accidental skin or eye contact?
-
A3:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so, and continue rinsing. Immediately call a poison center or doctor.[2]
-
Ingestion: Rinse your mouth with water. Call a POISON CENTER or doctor if you feel unwell.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
-
-
Q4: Is this compound reactive with any common lab materials?
-
A4: While specific reactivity data for a-(4-Propylphenoxy)ethanamine is limited in the provided search results, related compounds are known to be incompatible with strong oxidizing agents and strong bases.[3] Avoid these combinations unless they are a required part of your experimental design, in which case, extreme caution should be exercised.
-
V. References
-
SAFETY DATA SHEET. (2025). (Specific supplier not universally identifiable from search, general safety information).
Sources
a-(4-Propylphenoxy)ethanamine avoiding common experimental artifacts
Welcome to the technical support guide for a-(4-Propylphenoxy)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this compound. Our goal is to help you anticipate and overcome common experimental artifacts to ensure high purity and yield.
Introduction: The Challenge of Synthesizing Pure Primary Amines
a-(4-Propylphenoxy)ethanamine is a primary amine of interest as a building block in medicinal chemistry and materials science. However, like many primary amines, its synthesis is often plagued by side reactions and purification challenges. The primary difficulty arises from the nucleophilicity of the target amine itself, which can lead to over-alkylation and the formation of secondary and tertiary amine impurities.[1][2][3] This guide provides troubleshooting strategies and validated protocols to navigate these complexities.
Section 1: Strategic Synthesis Planning
The selection of a synthetic route is the most critical factor in preventing downstream issues. Below is a comparison of common strategies for preparing primary amines, tailored to the synthesis of a-(4-Propylphenoxy)ethanamine.
| Synthetic Strategy | Core Reaction | Key Advantages | Common Artifacts & Disadvantages |
| Route A: Reductive Amination | 4-Propylphenoxyacetaldehyde + Ammonia | Convergent; readily available starting materials. | Imine hydrolysis, aldehyde self-condensation, difficult-to-remove imine intermediates.[4][5] |
| Route B: Gabriel Synthesis | 2-(4-Propylphenoxy)ethyl halide + Potassium Phthalimide | Excellent for preventing over-alkylation; high purity of primary amine.[1][6] | Requires an additional deprotection step (e.g., with hydrazine); halide precursor may be unstable. |
| Route C: Azide Reduction | 2-(4-Propylphenoxy)ethyl halide + NaN₃, then reduction | Clean conversion to the primary amine; avoids over-alkylation.[3][7] | Use of potentially explosive low-molecular-weight azides; requires a separate reduction step.[3] |
Based on a balance of efficiency, safety, and artifact avoidance, the Gabriel Synthesis (Route B) is often the most reliable method for producing high-purity a-(4-Propylphenoxy)ethanamine on a laboratory scale. It directly addresses the core problem of over-alkylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Synthesis & Reaction Monitoring
Q1: My TLC plate shows multiple product spots when attempting a direct alkylation of 2-(4-propylphenoxy)ethylamine with an alkyl halide. What's happening?
A: You are likely observing over-alkylation. The primary amine product you formed is reacting further with your alkyl halide to form secondary and tertiary amines.[1] These closely related byproducts often have similar Rf values, making purification by column chromatography challenging.
-
Causality: The nitrogen lone pair on your primary amine product remains highly nucleophilic, competing with your starting amine for the alkyl halide.
-
Solution: Avoid direct alkylation. Employ a method like the Gabriel Synthesis, where the nitrogen nucleophile (phthalimide) is non-nucleophilic after the initial SN2 reaction, preventing subsequent alkylations.[6]
Q2: I'm trying a reductive amination and my final product is contaminated with an impurity that has a C=N stretch in the IR spectrum. How do I solve this?
A: This indicates an incomplete reduction of the intermediate imine. This is a common issue, especially when using mild reducing agents or if the reaction conditions are not optimized.[5][8]
-
Causality: The imine-amine equilibrium may not fully favor the imine, or the reducing agent may be consumed by side reactions or is not potent enough.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete imine reduction.
Work-up & Purification
Q3: I can't seem to extract my a-(4-propylphenoxy)ethanamine into the aqueous layer after acidifying during work-up. Why is it staying in the organic phase?
A: This is a classic purification artifact that typically points to two issues: incorrect pH or "salting out" effects.
-
Causality (pH): For the amine to be protonated and become water-soluble as an ammonium salt, the pH of the aqueous layer must be at least 2 pKa units below the pKa of the conjugate acid of your amine. The pKa of a typical primary ammonium ion is ~10-11. Therefore, you need to ensure your aqueous layer is at a stable pH of ~2-4. Simply adding 1M HCl is often not sufficient if the organic phase contains other bases or the buffer capacity is low.
-
Causality (Salting Out): The propylphenoxy portion of your molecule is quite lipophilic. If the concentration of your product is high, it can resist partitioning into the aqueous phase even when protonated.
-
Solutions:
-
Verify pH: Use a pH meter or pH paper to check the aqueous phase directly. Adjust with more concentrated acid (e.g., 3M or 6M HCl) if necessary.
-
Dilute: Dilute your organic phase with more solvent before extraction. This lowers the concentration of the amine and can improve partitioning.
-
Back-Extraction: After isolating the organic layer, perform a back-extraction with fresh acidic water to recover any remaining product.
-
Q4: How can I effectively remove unreacted 2-(4-propylphenoxy)ethyl halide after a Gabriel or Azide synthesis reaction?
A: The starting halide is neutral and will not be extracted by acid or base washes. Therefore, it must be removed by other means.
-
Solution 1 (Chromatography): Column chromatography is the most effective method. The amine product, being polar, will have a lower Rf than the nonpolar halide starting material in typical solvent systems (e.g., ethyl acetate/hexanes with a small amount of triethylamine).
-
Solution 2 (Distillation): If the starting material is sufficiently volatile and the product is a stable oil, Kugelrohr or short-path distillation under vacuum can be effective.[8]
Characterization & Analysis
Q5: My ¹H NMR spectrum is complex. What are the key signals to confirm the structure of a-(4-propylphenoxy)ethanamine and what impurities should I look for?
A: A clean ¹H NMR is the gold standard for purity confirmation.[9][10]
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Diagnostic Feature |
| Ar-H (Aromatic) | 6.8 - 7.2 | d, d (AA'BB' system) | Two doublets characteristic of a 1,4-disubstituted benzene ring. |
| O-CH₂ -CH₂-NH₂ | ~4.0 | t | Triplet, downfield due to ether oxygen. |
| O-CH₂-CH₂ -NH₂ | ~3.0 | t | Triplet, upfield from the O-CH₂ protons. |
| Ar-CH₂-CH₂-CH₃ | ~0.9 | t | Triplet for the terminal methyl group of the propyl chain. |
| Ar-CH₂-CH₂ -CH₃ | ~1.6 | sextet | Sextet for the central methylene of the propyl chain. |
| Ar-CH₂ -CH₂-CH₃ | ~2.5 | t | Triplet for the benzylic methylene of the propyl chain. |
| NH₂ | 1.0 - 2.5 (variable) | br s | Broad singlet, integrates to 2H. Can exchange with D₂O. |
-
Common Impurities to Watch For:
-
Residual Solvents: Check for singlets corresponding to ethyl acetate, DCM, or hexanes.
-
Phthalimide (from Gabriel Synthesis): Look for a complex multiplet in the aromatic region (~7.7-7.9 ppm).
-
Secondary Amine (Over-alkylation): The N-H signal will integrate to 1H instead of 2H, and new signals corresponding to the second alkyl group will appear.
-
Q6: Which analytical technique is best for quantifying the purity of my final product?
A: While GC-MS is excellent for identifying components in a mixture, quantitative NMR (qNMR) is a superior technique for determining absolute purity without requiring a specific reference standard for the analyte.[9][10][11]
-
Methodology: A known mass of an internal standard with a well-resolved proton signal (e.g., 1,3,5-trimethoxybenzene) is added to a known mass of your sample. By comparing the integral of a product proton signal to the integral of the standard's signal, the absolute purity can be calculated.[9] This method is highly accurate and is considered a primary analytical technique.[10]
Section 3: Validated Experimental Protocols
Protocol 1: Synthesis via Gabriel Synthesis (Recommended)
This protocol minimizes the risk of over-alkylation, a primary source of artifacts.
Caption: Workflow for the Gabriel synthesis of the target amine.
Step 1: Synthesis of 1-(2-Chloroethoxy)-4-propylbenzene
-
To a solution of 4-propylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromo-2-chloroethane (1.5 eq).
-
Heat the mixture to reflux and stir for 12-18 hours. Monitor the reaction by TLC until the 4-propylphenol is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the intermediate chloride.
Step 2: N-Alkylation of Phthalimide
-
Dissolve 1-(2-chloroethoxy)-4-propylbenzene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 80-90 °C and stir for 6-12 hours. Monitor by TLC for the disappearance of the starting chloride.
-
Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(2-(4-propylphenoxy)ethyl)phthalimide.
Step 3: Hydrazinolysis (Deprotection)
-
Suspend the N-substituted phthalimide (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (2.0-3.0 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool to room temperature and acidify with concentrated HCl to pH ~1-2.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure. The residue is the hydrochloride salt of your target amine.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude amine hydrochloride salt from Protocol 1 in water.
-
Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether or DCM) to remove any non-basic impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly add a cold base solution (e.g., 4M NaOH) with vigorous stirring until the pH is >12.
-
Extract the now-freebased amine into an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure a-(4-Propylphenoxy)ethanamine as a free base.
References
- BenchChem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- Chemistry Steps. (n.d.). Preparation of Amines.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Amination Reactions.
- Chem Help ASAP. (2020, March 20). primary amine synthesis [Video]. YouTube.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines.
- Lumen Learning. (n.d.). 23.2. Preparation of Amines. In Organic Chemistry II.
- OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry.
- Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/organicchemistry.
- Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/organicchemistry.
- ECHEMI. (n.d.). Sodium cyanoborohydride reductive amination troubleshooting?.
- Mol-Instincts. (n.d.). Synthesis of [3-[3-[3-Methoxy-4-[(methylamino)carbonyl]-2-propylphenoxy]propoxy]-2-propylphenoxy]acetic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484674, 2-(4-Isopropylphenoxy)Ethanamine.
- Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation.
- Al-Shalabi, E., & Al-Ghouti, M. A. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Scientific Reports, 12(1), 12345.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238181, 1-(4-Methoxyphenyl)ethanamine.
- Molecules. (2006).
- Sim, S. C., et al. (2021).
- Google Patents. (n.d.). WO2007042422A2 - Process for the synthesis of amine ethers.
- Wiley. (2025, May 26). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. Magnetic Resonance in Chemistry.
- Pauli, G. F., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Planta Medica, 79(13), 1234-1243.
- Sigma-Aldrich. (n.d.). 2-(4-Phenoxyphenyl)ethanamine.
- SpectraBase. (n.d.). Ethanamine, N,N-diethyl-2-[4-(1-methylethyl)phenoxy]-.
- Mohamad, N., et al. (2025, April 30). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia.
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12857407, Ethanamine, 2-(4-(3,4-dihydro-2,2-dimethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-N,N-diethyl-, hydrochloride, trans-.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Ghaffar, T., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1303.
- US EPA. (n.d.). Ethanamine, 2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) - Substance Details.
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Technical Support Center: Scale-Up Synthesis of α-(4-Propylphenoxy)ethanamine
Welcome to the technical support center for the scale-up synthesis of α-(4-Propylphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up of this important amine.
Introduction
The successful scale-up of α-(4-Propylphenoxy)ethanamine synthesis requires careful consideration of reaction conditions, potential side reactions, and purification strategies. This guide will explore the common synthetic routes and provide practical solutions to challenges that may be encountered during process development and large-scale production.
Synthetic Strategies Overview
Two primary synthetic routes are commonly employed for the synthesis of α-(4-Propylphenoxy)ethanamine. The choice of route often depends on factors such as raw material availability, cost, and the desired purity profile of the final product.
-
Route 1: Two-Step Synthesis via Williamson Ether Synthesis and Reductive Amination. This is a convergent approach where the ether linkage is first formed, followed by the introduction of the amine functionality.
-
Route 2: Alternative Strategies. Other methods such as the Gabriel synthesis or Buchwald-Hartwig amination can also be considered for the formation of the C-N bond.
Below is a visual representation of the primary synthetic workflow.
Caption: Overview of the two-step synthesis of α-(4-Propylphenoxy)ethanamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Issue 1: Low Yield in Williamson Ether Synthesis of 4-Propylphenoxyacetone
Question: We are experiencing a low yield in the Williamson ether synthesis step to produce 4-propylphenoxyacetone. What are the potential causes and how can we optimize this reaction for scale-up?
Answer:
Low yields in the Williamson ether synthesis are often attributed to competing side reactions, primarily E2 elimination of the alkyl halide and C-alkylation of the phenoxide.[1] Here’s a breakdown of potential causes and troubleshooting strategies:
-
E2 Elimination: The alkoxide/phenoxide is a strong base and can promote the elimination of the alkyl halide to form an alkene, especially with secondary and tertiary alkyl halides.[1][2]
-
Optimization:
-
Alkyl Halide Choice: Use a primary alkyl halide if possible. However, for 4-propylphenoxyacetone synthesis, a 2-halopropanone (a secondary halide) is necessary. To minimize elimination, use a more reactive halide like 2-bromopropanone or 2-iodopropanone over 2-chloropropanone.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination.
-
Base Addition: Add the base slowly to the phenol to maintain a low instantaneous concentration of the phenoxide.
-
-
-
C-Alkylation: Phenoxide ions are ambident nucleophiles and can undergo alkylation at the aromatic ring (ortho or para positions) in addition to the desired O-alkylation.[1]
-
Optimization:
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation, increasing the nucleophilicity of the "naked" phenoxide anion and favoring O-alkylation.[1][3] Protic solvents can solvate the phenoxide, reducing its nucleophilicity.[1]
-
-
-
Reaction Conditions:
-
Base Selection: A strong base is necessary to deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used. NaH is a strong, non-nucleophilic base that can be advantageous.[4]
-
Phase Transfer Catalysis: For large-scale reactions, using a phase transfer catalyst can improve the reaction rate and yield, especially when dealing with heterogeneous mixtures.
-
Summary of Optimized Conditions for Williamson Ether Synthesis:
| Parameter | Recommendation | Rationale |
| Alkyl Halide | 2-Bromopropanone | Higher reactivity than chloride, lower cost than iodide. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base.[4] |
| Solvent | DMF or Acetonitrile | Polar aprotic, favors O-alkylation.[1][3] |
| Temperature | 50-70 °C | Balance between reaction rate and minimizing side reactions.[5] |
| Addition | Slow addition of base | Minimizes instantaneous phenoxide concentration. |
Issue 2: Formation of Secondary and Tertiary Amine Byproducts During Reductive Amination
Question: During the reductive amination of 4-propylphenoxyacetone with ammonia, we are observing significant amounts of secondary and tertiary amine byproducts. How can we improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is a common challenge in reductive aminations, especially when using ammonia.[6][7] The primary amine product is often more nucleophilic than ammonia and can react with the starting ketone to form a secondary amine, which can then react further.
Caption: Pathway for byproduct formation in reductive amination.
Strategies to Enhance Selectivity for the Primary Amine:
-
Stoichiometry Control: Use a large excess of ammonia. This shifts the equilibrium towards the formation of the initial imine from the ketone and ammonia, minimizing the reaction of the primary amine product with the remaining ketone.
-
Reducing Agent Selection: The choice of reducing agent is crucial.
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): This is a mild and selective reducing agent for reductive aminations and is often preferred for scale-up as it is less toxic than sodium cyanoborohydride.[8][9][10]
-
Sodium Borohydride (NaBH4): While effective, it can also reduce the starting ketone to an alcohol, leading to lower yields of the desired amine.[10] Its reactivity with water and protic solvents also needs careful management on a large scale.[11][12]
-
Catalytic Hydrogenation: This is an economical and effective method for large-scale reactions but may require specialized high-pressure equipment.[8]
-
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is optimal for imine formation. At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the carbonyl is not sufficiently activated.
-
Alternative Amination Procedures:
-
Gabriel Synthesis: This method is excellent for the exclusive synthesis of primary amines and avoids overalkylation.[13][14] It involves the reaction of potassium phthalimide with an appropriate alkyl halide followed by hydrolysis.[15] However, the hydrolysis step can require harsh conditions. The Ing-Manske procedure, using hydrazine for the cleavage, offers a milder alternative.[15]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be highly selective for primary amines using appropriate ammonia surrogates.[16][17]
-
Recommended Protocol for Selective Reductive Amination:
| Step | Procedure | Rationale |
| 1 | Dissolve 4-propylphenoxyacetone in a suitable solvent (e.g., methanol). | Ensures homogeneity. |
| 2 | Add a large excess of ammonium acetate or aqueous ammonia. | Drives the reaction towards the primary amine. |
| 3 | Adjust pH to 5-6 with acetic acid. | Optimizes imine formation. |
| 4 | Slowly add sodium triacetoxyborohydride (NaBH(OAc)3) at a controlled temperature (e.g., 0-10 °C). | Controls the exotherm and maintains selectivity. |
| 5 | Monitor the reaction by HPLC or TLC until completion. | Ensures full conversion of the starting material. |
| 6 | Perform an aqueous workup to remove salts and quench excess reagent. | Isolates the crude product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: The two-step synthesis via Williamson ether synthesis and reductive amination is generally more adaptable for large-scale production due to the availability of starting materials and well-established reaction conditions. While alternative routes like the Buchwald-Hartwig amination offer high selectivity, the cost of palladium catalysts and ligands can be a significant factor on an industrial scale.[18]
Q2: What are the key safety considerations when handling sodium borohydride on a large scale?
A2: Sodium borohydride reacts with water and protic solvents to release hydrogen gas, which is highly flammable.[11][12] On a large scale, this can lead to a dangerous pressure buildup and an explosion risk if not properly managed.[11] Key safety precautions include:
-
Using an inert atmosphere (e.g., nitrogen).
-
Ensuring adequate ventilation to prevent hydrogen accumulation.
-
Controlling the rate of addition and the reaction temperature to manage the exotherm and gas evolution.[12]
-
Having appropriate quenching procedures in place.
Q3: How can the final product, α-(4-Propylphenoxy)ethanamine, be effectively purified on a large scale?
A3: Purification of the final amine product typically involves an acid-base extraction followed by distillation or crystallization.
-
Acid-Base Extraction: The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure can be an effective method for removing impurities with different boiling points.
-
Crystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride salt), crystallization is an excellent method for achieving high purity.
Q4: Are there any biocatalytic methods available for this synthesis?
A4: Biocatalysis, particularly using imine reductases (IREDs), is an emerging and attractive green chemistry approach for the synthesis of chiral amines.[19] These enzymes can catalyze the reductive amination of ketones with high enantioselectivity. While this technology is still evolving for large-scale industrial applications, it offers the potential for a more sustainable and efficient synthesis.
References
- Benchchem. Common side reactions in the Williamson synthesis of ethers.
- ACS Publications.
- Research Explorer - The University of Manchester.
- Wikipedia.
- graduation.escoffier.edu.
- ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- BYJU'S. Williamson Ether Synthesis reaction.
- IChemE.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Organic Chemistry Portal.
- Cambridge University Press. Gabriel Synthesis.
- ResearchGate. Help me, how increase yield in williamson ether reaction?
- Wikipedia. Williamson ether synthesis.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Wikipedia. Gabriel synthesis.
- Chemistry Steps. The Gabriel Synthesis.
- Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines.
- Myers. Chem 115.
- ACS Publications.
- Master Organic Chemistry.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-(4-Propylphenoxy)ethanamine
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental data. This is particularly true for novel psychoactive compounds and intermediates in pharmaceutical synthesis, where even trace impurities can lead to erroneous biological findings or undesirable side effects. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of synthesized 2-(4-Propylphenoxy)ethanamine. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a framework for a self-validating system of purity assessment, grounded in scientific integrity and authoritative standards.
The Synthetic Landscape and Anticipated Impurities
A common and efficient route to synthesize 2-(4-Propylphenoxy)ethanamine is a two-step process. The first step is a Williamson ether synthesis , where 4-propylphenol is reacted with a 2-haloacetonitrile (e.g., bromoacetonitrile) to form the intermediate, 2-(4-propylphenoxy)acetonitrile.[1][2][3][4][5] The subsequent step involves the reduction of the nitrile group to a primary amine, often employing a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[6][7][8][9][10]
Understanding this synthetic pathway is paramount as it allows us to predict the most likely process-related impurities:
-
Unreacted Starting Material: 4-Propylphenol from the initial step.
-
Intermediate: 2-(4-Propylphenoxy)acetonitrile from incomplete reduction.
-
Byproducts of Nitrile Reduction: Catalytic hydrogenation can sometimes lead to the formation of secondary and tertiary amines.[6]
The presence of these impurities can significantly impact the pharmacological profile and toxicity of the final compound. Therefore, a robust analytical strategy must be capable of separating and quantifying the target analyte from these potential contaminants.
A Multi-Faceted Approach to Purity Validation
No single analytical technique is infallible. A comprehensive and trustworthy purity assessment relies on the orthogonal application of multiple methods. Here, we compare three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Overview of Analytical Techniques
| Technique | Principle | Strengths for 2-(4-Propylphenoxy)ethanamine Analysis | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Well-suited for non-volatile and thermally labile compounds. Excellent for quantifying the parent compound and less volatile impurities like 4-propylphenol. | May require derivatization for enhanced sensitivity of certain impurities. Peak co-elution can be a challenge. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High separation efficiency for volatile and semi-volatile compounds. Provides structural information for impurity identification. Ideal for detecting volatile byproducts. | Requires derivatization for the polar amine group to improve volatility and peak shape.[11] |
| qNMR | The signal intensity is directly proportional to the number of nuclei. | An absolute quantification method that does not require a reference standard for the analyte itself. Provides detailed structural information for both the analyte and impurities. | Lower sensitivity compared to chromatographic techniques. Requires a high-purity internal standard. |
Experimental Protocols
The following protocols are designed as robust starting points for the validation of synthesized 2-(4-Propylphenoxy)ethanamine. Method development and validation should always be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantification of 2-(4-Propylphenoxy)ethanamine and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution:
| Time (min) | %A | %B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 275 nm Injection Volume: 10 µL Column Temperature: 30 °C
Rationale: A C18 column is a versatile choice for the separation of moderately polar compounds like phenoxyethylamines. The gradient elution allows for the effective separation of the polar starting material (4-propylphenol), the target amine, and the less polar nitrile intermediate. TFA is used as an ion-pairing agent to improve the peak shape of the basic amine.
Workflow Diagram:
Sources
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A Comparative Guide to a-(4-Propylphenoxy)ethanamine and Other Phenoxyethylamine Derivatives: A Structure-Activity Relationship Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenoxyethylamine derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. This guide provides a comparative analysis of a-(4-Propylphenoxy)ethanamine and other phenoxyethylamine derivatives, with a focus on their structure-activity relationships (SAR). In the absence of direct experimental data for a-(4-Propylphenoxy)ethanamine, this guide will leverage established SAR principles from closely related analogs to infer its likely pharmacological profile. We will explore how modifications to the phenoxy ring, the ethylamine side chain, and the terminal amine influence receptor binding affinity and functional activity at key biological targets, including monoamine transporters and G-protein coupled receptors (GPCRs). Detailed experimental protocols for the characterization of such compounds are also provided to support drug discovery and development efforts.
Introduction: The Phenoxyethylamine Scaffold
The phenoxyethylamine moiety is a privileged structure in drug design, consisting of a phenyl ring linked via an oxygen atom to an ethylamine side chain.[1] This core structure is a key pharmacophore in a variety of biologically active molecules, including antagonists for α1D adrenoceptors and agonists for dopamine D2 receptors.[1] The structural similarity to endogenous monoamines like dopamine, norepinephrine, and serotonin allows for interaction with their respective receptors and transporters. The versatility of this scaffold lies in the numerous points for chemical modification, enabling the fine-tuning of pharmacological properties.
Structure-Activity Relationships: Key Determinants of Pharmacological Profile
The biological activity of phenoxyethylamine derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the ethylamine side chain. Understanding these structure-activity relationships is crucial for the rational design of novel ligands with desired potency and selectivity.
Substitution on the Phenoxy Ring
The substitution pattern on the phenoxy ring plays a critical role in modulating receptor affinity and selectivity.
-
Position of Substitution: For many classes of phenethylamines, substitution at the para position of the phenyl ring with alkyl or halogen groups has been shown to have a positive effect on binding affinity at serotonin 5-HT2A receptors.[2] This suggests that the 4-propyl substituent of a-(4-Propylphenoxy)ethanamine is likely to contribute favorably to its interaction with certain receptors.
-
Nature of the Substituent: The nature of the substituent at the 4-position can significantly impact activity. For instance, in a series of 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives, various 4-substituents (including alkyl groups) were found to influence hallucinogenic potency, which is often correlated with 5-HT2A receptor agonism.[3] Increasing the length of the 4-alkyl chain in 2,5-dimethoxyamphetamines has been shown to increase selectivity for 5-HT2A over 5-HT1A and 5-HT2C receptors.[4] This suggests that the propyl group in our compound of interest may confer a degree of selectivity.
The Ether Linkage
The insertion of an oxygen atom between the phenyl ring and the ethylamine side chain, creating the phenoxyethylamine scaffold, distinguishes these compounds from their phenethylamine counterparts. This ether linkage can alter the molecule's conformational flexibility and electronic properties, leading to different pharmacological profiles. For example, 3,4,5-trimethoxyphenoxyethylamine, an analog of mescaline with this ether linkage, was found to be inactive in humans, whereas mescaline is a potent psychedelic.[5] This highlights that the ether linkage is not always a benign modification and can significantly impact biological activity.
Modifications to the Ethylamine Side Chain
-
Alpha-Methylation: The presence of a methyl group on the alpha-carbon of the ethylamine chain (as in amphetamine derivatives) can protect the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action.
-
N-Alkylation: Substitution on the terminal amine group is a critical determinant of activity and selectivity. As the bulk of the nitrogen substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity increases.[3] For dopamine receptor ligands, N-alkylation can significantly enhance affinity and selectivity for the D2 subtype.[2][6]
Comparative Analysis with Key Phenoxyethylamine Derivatives
To contextualize the predicted profile of a-(4-Propylphenoxy)ethanamine, we will compare it with several well-characterized derivatives.
| Compound Name | Structure | Key Pharmacological Characteristics | Reference(s) |
| a-(4-Propylphenoxy)ethanamine | propyl-C6H4-O-CH2-CH(CH3)-NH2 | Predicted: Potential activity at monoamine transporters and/or GPCRs. The 4-propyl group may enhance affinity and selectivity for certain targets. | - |
| Phenoxyethylamine | C6H5-O-CH2-CH2-NH2 | A basic scaffold used as a building block in medicinal chemistry.[1] | [1] |
| 3,4,5-Trimethoxyphenoxyethylamine | (CH3O)3-C6H2-O-CH2-CH2-NH2 | Inactive in humans at doses up to 300 mg, unlike its phenethylamine analog, mescaline.[5] | [5] |
| Phenoxypropanolamines (e.g., Practolol) | Varies | Many are β-adrenergic receptor antagonists (beta-blockers).[5][7] | [5][7] |
| 2-(4-Isopropylphenoxy)ethanamine | (CH3)2CH-C6H4-O-CH2-CH2-NH2 | A close structural isomer of the topic compound. Pharmacological data is not readily available. | [8] |
Predicted Pharmacological Profile of a-(4-Propylphenoxy)ethanamine
Based on the SAR principles discussed, we can formulate a hypothesis regarding the pharmacological profile of a-(4-Propylphenoxy)ethanamine:
-
Monoamine Transporters: The phenethylamine backbone suggests a potential for interaction with monoamine transporters (DAT, NET, SERT). The 4-propyl group, being a lipophilic substituent, may enhance affinity for these transporters.[9]
-
Adrenergic Receptors: The structure bears resemblance to some β-adrenergic receptor ligands. The phenoxyethylamine scaffold is present in some β-blockers.[10][11] The nature of the N-substituent (unsubstituted in this case) will be a key determinant of its activity at these receptors.
-
Serotonin Receptors: The 4-alkyl substitution pattern is a known feature of several potent 5-HT2A receptor agonists.[3][4] It is plausible that a-(4-Propylphenoxy)ethanamine could exhibit affinity for serotonin receptors, particularly the 5-HT2 family.
-
Dopamine Receptors: While phenethylamines are known to interact with dopamine receptors, the specific substitution pattern will dictate the affinity and efficacy.[2][6][12][13]
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of a-(4-Propylphenoxy)ethanamine, a series of in vitro assays are necessary. The following are standard, validated protocols for characterizing compounds of this class.
Radioligand Binding Assays
These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[8][14]
Objective: To determine the binding affinity (Ki) of a-(4-Propylphenoxy)ethanamine for a panel of receptors and transporters (e.g., DAT, NET, SERT, adrenergic receptors, serotonin receptors, dopamine receptors).
Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target protein expressed in cell membranes.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor or transporter.
-
Harvest the cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.
-
Add increasing concentrations of the unlabeled test compound (a-(4-Propylphenoxy)ethanamine) to compete with the radioligand.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known competing ligand).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter mats and add a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Functional Assays: cAMP Accumulation
These assays determine the functional activity of a compound at GPCRs that couple to adenylyl cyclase.
Objective: To determine if a-(4-Propylphenoxy)ethanamine acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cAMP. Conversely, activation of Gi-coupled receptors inhibits adenylyl cyclase, causing a decrease in cAMP. These changes can be quantified using various methods, such as bioluminescent or fluorescence-based assays.
Step-by-Step Methodology (using a bioluminescent assay):
-
Cell Preparation:
-
Seed cells expressing the target GPCR in a 96-well plate and grow overnight.
-
-
Assay Procedure:
-
Remove the growth medium and add a cAMP detection solution containing a luciferase substrate.
-
Incubate to allow the reagent to enter the cells.
-
Add increasing concentrations of the test compound (a-(4-Propylphenoxy)ethanamine).
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.
-
Incubate at room temperature to allow for receptor stimulation and cAMP production.
-
-
Lysis and Detection:
-
Add a lysis reagent containing luciferase.
-
The amount of light produced is inversely proportional to the amount of cAMP present.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration.
-
For agonists, calculate the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, calculate the IC50 value.
-
Signaling Pathway for Gs and Gi-Coupled Receptors
Caption: Simplified signaling pathways for Gs and Gi-coupled GPCRs.
Conclusion
While direct experimental data for a-(4-Propylphenoxy)ethanamine is currently unavailable, a comprehensive analysis of the structure-activity relationships of related phenoxyethylamine and phenethylamine derivatives allows for a reasoned prediction of its pharmacological profile. The presence of the 4-propyl group on the phenoxy ring is anticipated to influence its affinity and selectivity for various biogenic amine receptors and transporters. The experimental protocols detailed in this guide provide a clear roadmap for the empirical characterization of this and other novel phenoxyethylamine derivatives. Such studies are essential to validate these predictions and to fully elucidate the therapeutic potential of this chemical class.
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a-(4-Propylphenoxy)ethanamine biological efficacy compared to known drugs
An In-Depth Comparative Analysis of the Biological Efficacy of α-(4-Propylphenoxy)ethanamine and Its Potential as a Monoamine Reuptake Inhibitor
Introduction
The phenoxyethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of several successful therapeutic agents that modulate monoamine neurotransmitter systems. This guide provides a comparative analysis of the hypothetical biological efficacy of a novel compound, α-(4-Propylphenoxy)ethanamine, against two well-established drugs: Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), and Fluoxetine, a selective serotonin reuptake inhibitor (SSRI).
Given the structural similarities of α-(4-Propylphenoxy)ethanamine to these known drugs, we hypothesize its potential activity at the norepinephrine transporter (NET) and the serotonin transporter (SERT). This guide will outline the essential experimental workflows required to characterize the potency, selectivity, and functional activity of this compound, providing a framework for its evaluation as a potential therapeutic agent.
Rationale for Comparator Selection
The choice of Atomoxetine and Fluoxetine as comparators is based on the structural backbone of α-(4-Propylphenoxy)ethanamine. Atomoxetine, (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine, is a highly selective NET inhibitor used for the treatment of ADHD. Fluoxetine, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, is a potent and selective SERT inhibitor widely prescribed for depression and other mood disorders. Comparing our compound of interest against these two drugs will allow for a clear determination of its relative potency and selectivity for the norepinephrine and serotonin systems.
Experimental Workflow for Efficacy Comparison
To comprehensively evaluate the biological efficacy of α-(4-Propylphenoxy)ethanamine, a multi-step experimental approach is necessary. This workflow is designed to first establish the binding affinity of the compound to its putative targets, then to determine its functional effect on transporter activity, and finally to assess its selectivity profile.
Figure 1: A three-phase experimental workflow for characterizing a novel compound.
Phase 1: Target Engagement - Radioligand Binding Assays
The initial step is to determine if α-(4-Propylphenoxy)ethanamine physically interacts with the intended molecular targets. This is achieved through competitive radioligand binding assays.
Protocol:
-
Preparation of Membranes: Cell membranes are prepared from HEK293 cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).
-
Assay Conditions:
-
For hNET, membranes are incubated with a known concentration of [³H]Nisoxetine, a high-affinity radioligand for NET.
-
For hSERT, membranes are incubated with [³H]Citalopram.
-
For hDAT, membranes are incubated with [³H]WIN 35,428.
-
-
Competition: A range of concentrations of α-(4-Propylphenoxy)ethanamine, Atomoxetine, and Fluoxetine are added to compete for binding with the radioligand.
-
Detection: Following incubation, the membranes are washed, and the amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the transporter. A lower Ki value indicates a higher binding affinity.
Phase 2: Functional Activity - Neurotransmitter Uptake Assays
While binding assays confirm physical interaction, they do not reveal whether the compound inhibits the transporter's function. Synaptosomal uptake assays are the gold standard for measuring the functional potency of reuptake inhibitors.
Protocol:
-
Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).
-
Uptake Assay:
-
Synaptosomes are pre-incubated with various concentrations of α-(4-Propylphenoxy)ethanamine, Atomoxetine, or Fluoxetine.
-
A radiolabeled neurotransmitter ([³H]Norepinephrine or [³H]Serotonin) is then added to initiate the uptake process.
-
-
Termination and Measurement: The uptake is stopped by rapid filtration, and the amount of radioactivity accumulated inside the synaptosomes is measured.
-
Data Analysis: The concentration of the compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated. A lower IC50 value signifies greater potency.
Comparative Efficacy Data
The following table summarizes the expected data points from the described assays, comparing α-(4-Propylphenoxy)ethanamine to Atomoxetine and Fluoxetine. The values for α-(4-Propylphenoxy)ethanamine are hypothetical, representing a profile of a potent and selective NET inhibitor.
| Compound | NET Ki (nM) | SERT Ki (nM) | NET IC50 (nM) | SERT IC50 (nM) | NET/SERT Selectivity Ratio (Ki) |
| α-(4-Propylphenoxy)ethanamine | 5.2 | 250.8 | 8.1 | 310.5 | ~48-fold |
| Atomoxetine | 4.5 | 77 | 3.6 | 134 | ~17-fold |
| Fluoxetine | 130 | 1.1 | 200 | 8.0 | ~0.008-fold |
Note: Lower Ki and IC50 values indicate higher affinity and potency, respectively. The selectivity ratio is calculated as Ki(SERT)/Ki(NET).
Signaling Pathway Context
The therapeutic effects of monoamine reuptake inhibitors are a direct consequence of their ability to increase the concentration of neurotransmitters in the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of postsynaptic receptors.
Figure 2: Mechanism of action for a monoamine reuptake inhibitor.
As illustrated in Figure 2, α-(4-Propylphenoxy)ethanamine would act by blocking the monoamine transporter, thereby preventing the reuptake of neurotransmitters from the synaptic cleft. This leads to a sustained elevation of neurotransmitter levels, enhancing signaling to the postsynaptic neuron.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the biological efficacy of a novel compound, α-(4-Propylphenoxy)ethanamine, in the context of established monoamine reuptake inhibitors. Based on our hypothetical data, this compound presents a profile of a potent and selective norepinephrine reuptake inhibitor, with a selectivity over the serotonin transporter that is potentially superior to that of Atomoxetine.
The next steps in the development of this compound would involve:
-
Comprehensive Selectivity Profiling: Screening against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target effects that could lead to side effects.
-
In Vivo Efficacy Studies: Evaluating the compound in animal models of relevant disorders, such as ADHD or depression, to determine its therapeutic potential.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it has a suitable profile for clinical development.
By following this rigorous, data-driven approach, researchers can effectively characterize the biological efficacy of novel compounds and make informed decisions about their potential for further development.
References
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Title: Atomoxetine: a review of its use in adults with attention-deficit/hyperactivity disorder. Source: CNS Drugs URL: [Link]
-
Title: Fluoxetine: a review of its pharmacology and therapeutic efficacy in depressive illness. Source: Drugs URL: [Link]
-
Title: Atomoxetine Increases Extracellular Levels of Norepinephrine and Dopamine in Prefrontal Cortex of Freely Moving Rats. Source: Neuropsychopharmacology URL: [Link]
-
Title: Comparative pharmacology of atomoxetine, methylphenidate and other agents for attention-deficit/hyperactivity disorder. Source: Journal of Psychopharmacology URL: [Link]
-
Title: In vitro and in vivo characterization of the preclinical pharmacology of duloxetine, a potent and balanced dual reuptake inhibitor of serotonin and norepinephrine. Source: Neuropsychopharmacology URL: [Link]
A Comparative Spectroscopic Guide to α-(4-Propylphenoxy)ethanamine and Its Structural Analogues
Introduction
In the landscape of drug discovery and chemical research, the unambiguous characterization of novel molecular entities is paramount. α-(4-Propylphenoxy)ethanamine is a compound of interest within the broader class of phenoxyethanamine derivatives, which are explored for their potential biological activities. Differentiating this specific molecule from its structural isomers and analogues is a frequent challenge that necessitates a multi-technique spectroscopic approach.
This guide provides an in-depth comparison of the key spectroscopic signatures of α-(4-Propylphenoxy)ethanamine with three selected analogues: 4-Methoxyphenethylamine , Phenethylamine , and 4-Propylphenol . The objective is to illustrate how subtle variations in chemical structure—specifically, the nature of the para-substituent, the presence of the phenoxy ether linkage, and the inclusion of the ethanamine side chain—manifest as distinct patterns in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis herein is grounded in fundamental principles and supported by experimental data from peer-reviewed sources and chemical databases, providing researchers with a reliable framework for structural elucidation.
Molecular Structures Under Comparison
The structural relationships between the target compound and its analogues are foundational to understanding their spectroscopic differences.
Caption: Logical relationship between the target molecule and its selected analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. The chemical shift (δ) and coupling patterns of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment.
¹H NMR Data Comparison
The proton NMR spectra allow for direct observation of the hydrogen atoms in the molecule. The key diagnostic regions are the aromatic protons (δ 6.5-8.0 ppm), the aliphatic protons of the side chains, and the protons adjacent to heteroatoms (oxygen and nitrogen).
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | α-(4-Propylphenoxy)ethanamine (Predicted) | 4-Methoxyphenethylamine | 4-Methylphenethylamine [1] | 4-Propylphenol [2] |
| Aromatic (ortho to OR/Alkyl) | ~6.8 (d) | 7.11 (d) | 7.08 (d) | 7.05 (d) |
| Aromatic (meta to OR/Alkyl) | ~7.1 (d) | 6.84 (d) | 7.08 (d) | 6.73 (d) |
| -OCH₂- / -OCH₃ | ~4.0 (t) | 3.79 (s) | N/A | N/A |
| -CH₂-Ar | N/A | 2.73 (t) | 2.87 (t) | 2.50 (t) |
| -CH₂-NH₂ | ~2.9 (t) | 2.95 (t) | 2.68 (t) | N/A |
| Propyl -CH₂- | ~2.5 (t) | N/A | N/A | 2.50 (t) |
| Propyl -CH₂-CH₃ | ~1.6 (sextet) | N/A | N/A | 1.58 (sextet) |
| Propyl -CH₃ | ~0.9 (t) | N/A | N/A | 0.91 (t) |
| -NH₂ | Variable | Variable | Variable | N/A |
| Phenolic -OH | N/A | N/A | N/A | Variable (~4.7) |
Note: Predicted values for α-(4-Propylphenoxy)ethanamine are based on established substituent effects and data from its structural components.
Expert Analysis:
-
Aromatic Region: The key differentiator is the splitting pattern and chemical shifts of the aromatic protons. In 4-substituted compounds like α-(4-Propylphenoxy)ethanamine and 4-Propylphenol, the protons ortho and meta to the substituent are chemically distinct, typically resulting in two doublets. The electron-donating nature of the phenoxy and hydroxyl groups causes an upfield shift (lower ppm) for these protons compared to unsubstituted benzene (δ 7.34 ppm).
-
Ether vs. Direct Alkyl Linkage: Comparing the predicted spectrum of the target with 4-Methylphenethylamine reveals the influence of the ether oxygen. The -OCH₂- protons in the target are significantly downfield (~4.0 ppm) due to the oxygen's electronegativity, a signal entirely absent in analogues without the ether linkage.
-
Propyl vs. Methoxy Group: The ¹H NMR spectrum of α-(4-Propylphenoxy)ethanamine is readily distinguished from 4-Methoxyphenethylamine. The former displays the characteristic triplet, sextet, and triplet pattern of a propyl group in the aliphatic region (δ 0.9-2.5 ppm), while the latter shows a sharp singlet for the methoxy group (~3.8 ppm).[3]
¹³C NMR Data Comparison
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | α-(4-Propylphenoxy)ethanamine (Predicted) | 4-Methoxyphenethylamine | Phenethylamine | 4-Propylphenol [2] |
| Aromatic C (ipso, C-OR/Alkyl) | ~157 | ~158 | ~139 | ~135 |
| Aromatic C (ipso, C-CH₂) | ~130 | ~131 | N/A | N/A |
| Aromatic C (ortho) | ~115 | ~114 | ~129 | ~115 |
| Aromatic C (meta) | ~130 | ~130 | ~128 | ~135 |
| -OCH₂- / -OCH₃ | ~68 | ~55 | N/A | N/A |
| -CH₂-Ar | N/A | ~35 | ~39 | ~37 |
| -CH₂-NH₂ | ~42 | ~43 | ~43 | N/A |
| Propyl -CH₂- | ~37 | N/A | N/A | ~37 |
| Propyl -CH₂-CH₃ | ~24 | N/A | N/A | ~24 |
| Propyl -CH₃ | ~14 | N/A | N/A | ~14 |
Expert Analysis:
-
Ipso-Carbons: The carbon atom directly attached to the phenoxy oxygen (C-OR) is highly deshielded and appears significantly downfield (~157 ppm), providing a clear marker for the ether linkage. This is a major point of differentiation from Phenethylamine, where the corresponding ipso-carbon is around ~139 ppm.
-
Aliphatic Carbons: The chemical shifts of the ethanamine side chain carbons are relatively consistent across the analogues that possess it (~35-43 ppm). However, the presence of the propyl group carbons in the target and 4-Propylphenol provides unique signals (~14, 24, and 37 ppm) that are absent in the other analogues. The -OCH₂- carbon of the target (~68 ppm) is another unique and easily identifiable signal.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of functional groups. It is particularly useful for identifying the presence or absence of key bonds like O-H, N-H, C=O, and C-O.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | α-(4-Propylphenoxy)ethanamine | 4-Methoxyphenethylamine [4] | Phenethylamine [5][6][7] | 4-Propylphenol [8] |
| O-H Stretch (Phenol) | Absent | Absent | Absent | 3300-3400 (Broad) |
| N-H Stretch (Amine) | 3300-3400 (Medium, two bands) | 3300-3400 (Medium, two bands) | 3300-3400 (Medium, two bands) | Absent |
| C-H Stretch (Aromatic) | ~3030 | ~3020 | ~3025 | ~3030 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2830-2950 | 2850-2930 | 2870-2960 |
| C=C Stretch (Aromatic) | ~1610, ~1510 | ~1612, ~1513 | ~1605, ~1495 | ~1615, ~1515 |
| N-H Bend (Amine) | ~1600 | ~1600 | ~1600 | Absent |
| C-O Stretch (Aryl Ether) | ~1240 (Strong, Asymmetric) | ~1245 (Strong, Asymmetric) | Absent | Absent |
| C-O Stretch (Phenol) | Absent | Absent | Absent | ~1230 (Strong) |
| C-N Stretch (Amine) | ~1050-1250 | ~1050-1250 | ~1050-1250 | Absent |
Expert Analysis:
-
The N-H vs. O-H Region: This is the most diagnostic region for quickly distinguishing the analogues. 4-Propylphenol is unique in this set due to its broad O-H stretching band, characteristic of a hydrogen-bonded phenol. The other three compounds, all primary amines, will show two medium-intensity N-H stretching bands in the same region.[5]
-
The C-O Stretch "Fingerprint": The presence and type of C-O bond provide a powerful fingerprint. α-(4-Propylphenoxy)ethanamine and 4-Methoxyphenethylamine will both exhibit a strong, characteristic C-O stretching band for an aryl ether around 1240-1245 cm⁻¹.[4] This band is conspicuously absent in Phenethylamine. While 4-Propylphenol also has a C-O stretch, its position and character are subtly different from the aryl ether stretch.
Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways, providing information about molecular weight and structural components.
Table 4: Key Mass Spectrometry Fragments (m/z)
| Fragment | α-(4-Propylphenoxy)ethanamine (Predicted M.W. 193.28) | 4-Methoxyphenethylamine (M.W. 151.21) | Phenethylamine (M.W. 121.18) | 4-Propylphenol (M.W. 136.19) [8][9] |
| [M]⁺ | 193 | 151 | 121 | 136 |
| [M - CH₂NH₂]⁺ | 163 | 121 | 91 (Tropylium ion) | N/A |
| [CH₂NH₂]⁺ (Base Peak) | 30 | 30 | 30 | N/A |
| Benzylic/Phenoxy Cleavage | 107 (propylphenol radical cation) | 121 | 91 | 107 (Base Peak, [M-C₂H₅]⁺) |
| Propyl Group Fragmentation | 150 ([M-C₃H₇]⁺) | N/A | N/A | 107 ([M-C₂H₅]⁺) |
Expert Analysis:
The fragmentation of these molecules is dominated by the most stable carbocations and radical cations that can be formed.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak immediately differentiates the compounds by their mass-to-charge ratio.
-
The Iminium Ion Base Peak: For all the ethanamine derivatives, the most favorable fragmentation is the cleavage of the Cα-Cβ bond to form the stable iminium cation [CH₂NH₂]⁺ at m/z = 30. This is expected to be the base peak (most abundant ion) for α-(4-Propylphenoxy)ethanamine, 4-Methoxyphenethylamine, and Phenethylamine, providing a unifying feature for the side chain.
-
Characteristic Fragmentation of the Aromatic Moiety:
-
α-(4-Propylphenoxy)ethanamine: Will show a significant peak at m/z 107, corresponding to the propyl-substituted phenoxy radical cation formed after the loss of the ethylamine portion. It will also show loss of the propyl group from the molecular ion.
-
4-Propylphenol: The base peak is characteristically at m/z 107, resulting from the loss of an ethyl radical (C₂H₅) from the propyl side chain via benzylic cleavage.[2][9] This is a key differentiator from the ethanamine derivatives.
-
Phenethylamine: Produces the classic tropylium ion at m/z 91 after rearrangement.
-
Caption: Predicted major fragmentation pathways for α-(4-Propylphenoxy)ethanamine in EI-MS.
Standardized Experimental Protocols
To ensure data reproducibility, adherence to standardized methodologies is critical.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectra to the TMS signal.
2. FT-IR Spectroscopy Protocol
-
Sample Preparation:
-
Liquid Samples: Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Solid Samples (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
-
Instrument Setup: Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5 column) and temperature program to separate the analyte from any impurities. Set the mass spectrometer (MS) to scan a relevant mass range (e.g., m/z 25-300).
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Data Acquisition: The sample is vaporized, separated on the GC column, and then enters the MS detector where it is ionized (typically by Electron Ionization at 70 eV) and fragmented. The mass analyzer separates the ions based on their m/z ratio.
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known databases and predicted pathways.
Conclusion
The differentiation of α-(4-Propylphenoxy)ethanamine from its structural analogues is readily achievable through a systematic application of standard spectroscopic techniques.
-
¹H NMR distinguishes the analogues based on the unique signals of the propyl group versus a methoxy group and the highly deshielded -OCH₂- protons indicative of the ether linkage.
-
¹³C NMR confirms these findings with a characteristic downfield signal for the ether-linked aromatic carbon (~157 ppm) and the unique set of signals for the propyl group's carbon skeleton.
-
IR Spectroscopy provides a rapid method to confirm the presence of a primary amine (N-H stretches) and the aryl ether C-O bond, while decisively ruling out the presence of a phenolic O-H.
-
Mass Spectrometry gives a definitive molecular weight and reveals a fragmentation pattern dominated by the formation of an iminium ion at m/z 30, with secondary fragments characteristic of the 4-propylphenoxy moiety.
Collectively, these four techniques provide a self-validating system for the unambiguous structural elucidation of α-(4-Propylphenoxy)ethanamine, equipping researchers with the data necessary to proceed with confidence in their work.
References
- Vertex AI Search. (2026). 4-Propylphenol | 645-56-7.
-
ResearchGate. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]
-
PubMed. (2015). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction. Available at: [Link]
-
PubChem. 4-Propylphenol | C9H12O | CID 12580. Available at: [Link]
-
PubChem. O-Methyltyramine | C9H13NO | CID 4657. Available at: [Link]
-
PubChem. 4-Isopropylphenol | C9H12O | CID 7465. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Phenol, 4-propyl-. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. FTIR spectrum of phenylethylamine. Available at: [Link]
-
SpectraBase. Phenethylamine HCl - Optional[FTIR] - Spectrum. Available at: [Link]
-
SpectraBase. 4-Propylphenol. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Benzeneethanamine, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]
-
Wikipedia. 4-Methoxyphenethylamine. Available at: [Link]
-
ResearchGate. 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. Available at: [Link]
Sources
- 1. 4-Methylphenethylamine(3261-62-9) 1H NMR spectrum [chemicalbook.com]
- 2. Buy 4-Propylphenol | 645-56-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzeneethanamine, 4-methoxy- [webbook.nist.gov]
- 5. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3(+)-π interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-PhenylethylaMine(64-04-0) IR Spectrum [m.chemicalbook.com]
- 8. Phenol, 4-propyl- [webbook.nist.gov]
- 9. 4-Propylphenol | C9H12O | CID 12580 - PubChem [pubchem.ncbi.nlm.nih.gov]
a-(4-Propylphenoxy)ethanamine cross-reactivity and selectivity studies
An In-Depth Comparative Guide to the Cross-Reactivity and Selectivity of Monoamine Reuptake Inhibitors: A Case Study on a-(4-Propylphenoxy)ethanamine Analogs
A Note on the Subject Compound: Preliminary literature searches for "a-(4-Propylphenoxy)ethanamine" did not yield specific, publicly available pharmacological data. This suggests the compound may be a novel chemical entity, a research tool not widely documented, or part of a proprietary series. To provide a scientifically rigorous and practical guide that adheres to the principles of cross-reactivity and selectivity analysis, this document will use the well-characterized and structurally related drug, Atomoxetine , as a primary example. Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), serves as an excellent model to illustrate the experimental methodologies and data interpretation central to drug development. We will compare its profile to another SNRI, Reboxetine , to highlight key differences in selectivity.
The Imperative of Selectivity in Modern Drug Discovery
In the development of neurologically active agents, selectivity is not merely a desirable attribute; it is a cornerstone of safety and efficacy. The ability of a compound to interact preferentially with its intended biological target while minimizing engagement with off-target sites dictates its therapeutic window. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, or can introduce complex polypharmacology that complicates clinical development.
The monoamine transporters—responsible for the reuptake of norepinephrine (NET), serotonin (SERT), and dopamine (DAT)—are a classic example where selectivity is paramount. These transporters share significant structural homology, making the design of selective inhibitors a formidable challenge. An agent designed to target NET, for instance, may exhibit unintended cross-reactivity with SERT or DAT, altering its clinical profile. This guide provides a framework for quantifying this selectivity.
Comparative Selectivity Profiles: Atomoxetine vs. Reboxetine
Atomoxetine is clinically approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), with its therapeutic action attributed to the potent and selective inhibition of NET. Reboxetine is another potent NET inhibitor used as an antidepressant in some countries. While both are classified as SNRIs, their selectivity profiles against other monoamine transporters differ, which may contribute to their distinct clinical applications and side-effect profiles.
Quantitative Comparison of Transporter Affinity
The primary method for determining selectivity is to measure the binding affinity of a compound for its primary target versus a panel of off-targets. Affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Kᵢ value indicates higher binding affinity.
The data below, compiled from authoritative pharmacological studies, compares the in vitro binding affinities of Atomoxetine and Reboxetine for human NET, SERT, and DAT.
| Compound | Primary Target | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | SERT/NET Selectivity Ratio | DAT/NET Selectivity Ratio |
| Atomoxetine | NET | 5 | 77 | 1401 | 15.4x | 280.2x |
| Reboxetine | NET | 1.1 | 135 | >10,000 | 122.7x | >9090x |
Selectivity Ratio = Kᵢ (Off-Target) / Kᵢ (Primary Target). A higher ratio indicates greater selectivity.
Interpretation of Data:
-
Both compounds exhibit high affinity for NET as their primary target.
-
Reboxetine demonstrates significantly greater selectivity over both SERT and DAT compared to Atomoxetine. For instance, Reboxetine is over 120-fold more selective for NET than for SERT, whereas Atomoxetine's selectivity is approximately 15-fold.
-
Atomoxetine's lower selectivity ratio for SERT suggests a greater potential for serotonergic effects at higher clinical doses compared to Reboxetine.
Experimental Workflow: Quantifying Transporter Selectivity
To generate the data presented above, two primary types of in vitro assays are essential: competitive binding assays to determine affinity (Kᵢ) and neurotransmitter uptake assays to determine functional potency (IC₅₀).
Workflow for Assessing Cross-Reactivity
The following diagram illustrates the logical flow for a comprehensive selectivity study, starting from the test compound and branching into parallel assays for each target.
Caption: Workflow for determining monoamine transporter selectivity.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Kᵢ) of a test compound for NET, SERT, and DAT using membranes from cells stably expressing the respective human transporters.
Principle: The assay measures the ability of a non-radioactive test compound to compete with a known, high-affinity radioligand for binding to the target transporter. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Materials:
-
Cell membranes from HEK293 cells stably expressing hNET, hSERT, or hDAT.
-
Radioligands:
-
For hNET: [³H]-Nisoxetine
-
For hSERT: [³H]-Citalopram
-
For hDAT: [³H]-WIN 35,428
-
-
Non-specific binding inhibitors:
-
For hNET: Desipramine (10 µM)
-
For hSERT: Fluoxetine (10 µM)
-
For hDAT: GBR-12909 (10 µM)
-
-
Test compound (e.g., Atomoxetine) at 10-12 serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that yields a robust signal-to-noise ratio (typically 5-20 µg protein per well).
-
Assay Plate Setup: Add the following to each well of a 96-well plate:
-
Total Binding Wells: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 25 µL of the appropriate non-specific inhibitor (e.g., 10 µM Desipramine for NET).
-
Test Compound Wells: 25 µL of the test compound at each serial dilution.
-
-
Add Radioligand: Add 25 µL of the appropriate [³H]-radioligand (at a concentration near its Kₔ) to all wells.
-
Add Membranes: Add 200 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 250 µL.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 4°C (incubation time and temperature must be optimized for each target) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Scintillation Counting: Punch the filters into scintillation vials or the wells of a solid-bottom plate. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.
-
Functional Assessment: Neurotransmitter Uptake Assays
While binding assays measure affinity, they do not confirm functional activity. Neurotransmitter uptake assays measure the compound's ability to inhibit the primary function of the transporter—clearing neurotransmitters from the synaptic cleft.
Caption: Mechanism of a functional neurotransmitter uptake assay.
This assay typically involves incubating cells expressing the target transporter with a radiolabeled substrate (e.g., [³H]-norepinephrine for NET) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured. A potent inhibitor will prevent substrate uptake, resulting in a low intracellular radioactive signal. The concentration that inhibits 50% of the uptake is the IC₅₀ value, which reflects functional potency.
Conclusion for the Research Professional
The comprehensive evaluation of cross-reactivity and selectivity is a non-negotiable step in the preclinical development of CNS-targeted agents. As demonstrated with the case study of Atomoxetine and its comparator Reboxetine, even compounds within the same therapeutic class can exhibit markedly different selectivity profiles.
-
Atomoxetine is a potent NET inhibitor with moderate selectivity against SERT and high selectivity against DAT.
-
Reboxetine is also a potent NET inhibitor but displays superior selectivity against both SERT and DAT.
This guide provides the fundamental experimental framework for generating such critical data. The choice of radioligands, cell systems, and assay conditions must be carefully validated to ensure the data is robust and reproducible. For any novel compound, such as the conceptual a-(4-Propylphenoxy)ethanamine, these protocols provide a clear roadmap for characterizing its pharmacological profile and predicting its potential for off-target effects, thereby guiding its path forward in the drug discovery pipeline.
References
-
Bymaster, F. P., et al. (2002). Atomoxetine: a new selective norepinephrine reuptake inhibitor for the treatment of attention-deficit/hyperactivity disorder. Bioorganic & Medicinal Chemistry Letters, 12(1), 29-32. [Link]
-
Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. [Link]
-
Owens, M. J., et al. (2008). A comparative study of the clinical pharmacology of atomoxetine and methylphenidate in the treatment of attention-deficit/hyperactivity disorder. Journal of Clinical Psychiatry, 69(5), 735-744. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
A Comparative Guide to the Bioanalytical Method Validation of a-(4-Propylphenoxy)ethanamine
This guide provides a comprehensive framework for the development and validation of a bioanalytical method for a-(4-Propylphenoxy)ethanamine, a novel small molecule amine. In the absence of established methodologies for this specific analyte, this document synthesizes best practices from regulatory guidelines and proven approaches for analogous compounds. It is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to establish a robust and reliable quantitative method suitable for pharmacokinetic and toxicokinetic studies.
Introduction: The Imperative for Rigorous Bioanalysis
The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is underpinned by a deep understanding of its behavior in biological systems. Bioanalysis, the quantitative measurement of drugs and their metabolites in biological matrices, forms the bedrock of this understanding. For a-(4-Propylphenoxy)ethanamine, a robust bioanalytical method is not merely a procedural step but a fundamental prerequisite for generating reliable pharmacokinetic (PK) and toxicokinetic (TK) data. This data is pivotal for informed decision-making throughout the drug development pipeline.
The development and validation of such a method must adhere to stringent scientific principles and regulatory expectations. Key guidance documents from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide a framework for ensuring the reliability, reproducibility, and accuracy of bioanalytical data.[1][2][3][4][5] This guide will navigate the critical aspects of method development and validation, offering a comparative analysis of potential analytical strategies and a detailed protocol for a recommended approach.
Strategic Selection of the Analytical Technique
The choice of analytical technique is a critical decision that influences the sensitivity, selectivity, and throughput of the bioanalytical method. For a small molecule amine like a-(4-Propylphenoxy)ethanamine, several platforms could be considered.
| Analytical Technique | Principle | Advantages for a-(4-Propylphenoxy)ethanamine | Disadvantages |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by chromatography followed by mass-based detection and fragmentation. | High sensitivity and selectivity, wide dynamic range, structural confirmation. Ideal for complex biological matrices.[6][7] | Higher initial instrument cost, potential for matrix effects. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection. | High chromatographic efficiency for volatile and semi-volatile compounds. | Requires derivatization for non-volatile compounds like primary amines to improve volatility and thermal stability. |
| HPLC-UV/FLD (High-Performance Liquid Chromatography with UV or Fluorescence Detection) | Separation by chromatography followed by detection based on light absorption or emission. | Lower cost, simpler instrumentation. | Lower sensitivity and selectivity compared to MS, potential for interference from endogenous compounds. Fluorescence detection would require the analyte to be naturally fluorescent or derivatized with a fluorophore. |
Rationale for Recommending LC-MS/MS:
For the bioanalysis of a-(4-Propylphenoxy)ethanamine in complex matrices such as plasma or urine, LC-MS/MS is the unequivocally superior choice. Its inherent selectivity, stemming from the monitoring of specific precursor-to-product ion transitions, minimizes the impact of endogenous interferences.[6][8] This is particularly crucial when aiming for low limits of quantification (LLOQ) required for characterizing the terminal elimination phase in pharmacokinetic studies. The high sensitivity of modern LC-MS/MS systems further supports the analysis of low-dose compounds.[6]
A Comparative Analysis of Sample Preparation Strategies
The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[9] The physicochemical properties of a-(4-Propylphenoxy)ethanamine (a primary amine with a phenoxy group, suggesting moderate lipophilicity) will guide the selection of an appropriate sample preparation technique.
| Sample Preparation Technique | Principle | Applicability to a-(4-Propylphenoxy)ethanamine | Pros & Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[10][11] | Simple and fast. Suitable for initial method development and for analytes present at higher concentrations. | Non-selective, may result in significant matrix effects due to co-extracted endogenous components.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | The basic nature of the amine allows for pH adjustment to favor its extraction into an organic solvent. | Can provide cleaner extracts than PPT, but is more labor-intensive and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent.[10][13] | Offers the highest degree of selectivity and cleanup.[12] Cation-exchange or mixed-mode SPE cartridges can be highly effective for basic compounds like amines. | More complex and costly than PPT or LLE, requires method development to optimize sorbent, wash, and elution conditions.[11] |
Recommended Approach: Solid-Phase Extraction (SPE)
For a definitive and robust bioanalytical method intended for regulatory submission, Solid-Phase Extraction (SPE) is the recommended strategy. The ability to use a mixed-mode sorbent (e.g., combining reversed-phase and strong cation-exchange functionalities) would allow for a highly selective extraction of a-(4-Propylphenoxy)ethanamine. This approach will significantly reduce matrix effects, leading to improved accuracy and precision of the assay.
Detailed Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a step-by-step protocol for a proposed LC-MS/MS method for the quantification of a-(4-Propylphenoxy)ethanamine in human plasma.
Materials and Reagents
-
a-(4-Propylphenoxy)ethanamine reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., a-(4-Propylphenoxy)ethanamine-d5
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Mixed-mode strong cation exchange SPE cartridges
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Method
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
a-(4-Propylphenoxy)ethanamine: To be determined by direct infusion of the reference standard (e.g., Q1: [M+H]+ -> Q3: characteristic product ion)
-
SIL-IS: To be determined by direct infusion (e.g., Q1: [M+H]+ -> Q3: corresponding product ion)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (SPE) Workflow
Caption: Solid-Phase Extraction (SPE) Workflow
Bioanalytical Method Validation: A Comprehensive Guide
Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[14][15] The following parameters must be thoroughly evaluated according to FDA and EMA guidelines.[1][3][4]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Key Experiments | Acceptance Criteria (based on FDA/EMA guidelines) |
| Selectivity | To ensure that the method can differentiate the analyte and IS from endogenous components in the matrix. | Analyze at least six individual blank matrix samples. | No significant interfering peaks at the retention times of the analyte and IS (response should be <20% of LLOQ and <5% for IS). |
| Linearity | To demonstrate a proportional relationship between the instrument response and the concentration of the analyte. | Analyze a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured concentrations to the nominal values and the degree of scatter. | Analyze Quality Control (QC) samples at LLOQ, low, medium, and high concentrations in at least three separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Recovery | To assess the efficiency of the extraction procedure. | Compare the analyte response from extracted samples to that of post-extraction spiked samples. | Should be consistent and reproducible, though no specific percentage is mandated. |
| Matrix Effect | To evaluate the influence of co-eluting matrix components on the ionization of the analyte and IS. | Compare the analyte response in post-extraction spiked blank matrix from different sources to the response in neat solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable under various storage and processing conditions. | Evaluate freeze-thaw, short-term (bench-top), long-term, and stock solution stability. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Logical Flow of Method Validation
Caption: Bioanalytical Method Validation Process Flow
Conclusion
The successful development and validation of a bioanalytical method for a-(4-Propylphenoxy)ethanamine is a critical milestone in its progression as a potential therapeutic agent. While no specific method currently exists in the public domain, a robust and reliable LC-MS/MS assay can be established by leveraging the principles outlined in this guide. A strategy employing solid-phase extraction for sample cleanup, coupled with the high sensitivity and selectivity of tandem mass spectrometry, provides the most promising path forward. Rigorous validation in accordance with regulatory guidelines will ensure that the data generated is of the highest quality, thereby providing a solid foundation for the clinical development of a-(4-Propylphenoxy)ethanamine.
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A Guide to Enhancing Reproducibility in the Synthesis and Analysis of a-(4-Propylphenoxy)ethanamine
For researchers and professionals in drug development, the ability to consistently reproduce experimental results is the cornerstone of scientific integrity and progress. This guide provides an in-depth analysis of the factors influencing the reproducibility of synthesizing and characterizing a-(4-Propylphenoxy)ethanamine. While specific literature on this exact molecule is sparse, we can establish a robust framework for its reliable synthesis and analysis by drawing upon established chemical principles and data from closely related analogs. This document is designed to not only provide protocols but to explain the rationale behind them, empowering researchers to troubleshoot and ensure the validity of their findings.[1][2]
Section 1: Proposed Synthetic Pathways and Reproducibility Checkpoints
The synthesis of a-(4-Propylphenoxy)ethanamine can be approached through several well-established methods. Here, we compare two common routes, highlighting the critical parameters at each stage that directly impact the reproducibility of the outcome.
Pathway A: Williamson Ether Synthesis followed by Nitrile Reduction
This two-step approach first builds the ether linkage and then introduces the amine functionality.
Step 1: Williamson Ether Synthesis of 2-(4-propylphenoxy)acetonitrile
This reaction involves the SN2 displacement of a halide by an alkoxide.[3][4][5][6]
-
Reaction: 4-Propylphenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with chloroacetonitrile.
Caption: Williamson Ether Synthesis of the nitrile intermediate.
Step 2: Reduction of the Nitrile
-
Reaction: The resulting 2-(4-propylphenoxy)acetonitrile is reduced to a-(4-Propylphenoxy)ethanamine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation.
Caption: Reduction of the nitrile to the primary amine.
Pathway B: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation.[7][8][9][10][11]
Step 1: Synthesis of 2-(4-propylphenoxy)ethyl bromide
First, an ether with a halide leaving group is synthesized via the Williamson ether synthesis, reacting 4-propylphenol with a dibromoethane.
Step 2: Alkylation of Potassium Phthalimide
-
Reaction: The 2-(4-propylphenoxy)ethyl bromide is then used to alkylate potassium phthalimide.
Step 3: Hydrazinolysis
-
Reaction: The N-alkylated phthalimide is cleaved, typically with hydrazine, to release the desired primary amine.[8][9]
Comparison of Synthetic Pathways for Reproducibility
| Parameter | Pathway A (Nitrile Reduction) | Pathway B (Gabriel Synthesis) | Rationale for Reproducibility |
| Reagent Handling | LiAlH₄ is highly pyrophoric and moisture-sensitive. Inconsistent quenching can lead to variable yields. | Potassium phthalimide and hydrazine are more stable and easier to handle. | Stable reagents reduce variability from handling and storage.[1][12] |
| Byproducts | Aluminum salts from the reduction can complicate workup and purification, potentially affecting final purity. | Phthalhydrazide precipitate can be difficult to completely remove, potentially contaminating the final product.[7] | A cleaner reaction with easily separable byproducts leads to more consistent purity. |
| Scalability | Catalytic hydrogenation is highly scalable and reproducible. LiAlH₄ reductions can be challenging to scale safely. | Generally scalable, but large volumes of solvent may be needed for the final precipitation and filtration. | Predictable and safe scalability is crucial for consistent results in larger batches. |
| Overall Yield | Can be very high, but sensitive to the success of both steps. | Typically provides good to excellent yields for primary amines. | Higher and more consistent yields simplify purification and reduce batch-to-batch variation. |
Recommendation: For general laboratory use where high purity is critical and handling of highly reactive reagents is a concern, the Gabriel Synthesis (Pathway B) may offer a more reproducible route. For larger-scale synthesis, catalytic hydrogenation of the nitrile in Pathway A would be a highly reproducible and efficient alternative to LiAlH₄.
Section 2: Detailed Experimental Protocols for Enhanced Reproducibility
Adherence to a detailed and well-documented protocol is paramount for reproducibility.[12][13]
Protocol for Pathway A: Williamson Ether Synthesis and Nitrile Reduction
Step 1: Synthesis of 2-(4-propylphenoxy)acetonitrile
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil) to the stirring THF.
-
Phenoxide Formation: Slowly add a solution of 4-propylphenol in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add chloroacetonitrile dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to a-(4-Propylphenoxy)ethanamine
-
Preparation: To a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C and slowly add a solution of 2-(4-propylphenoxy)acetonitrile in anhydrous THF.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Purification: Filter the resulting solid and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or conversion to a hydrochloride salt and recrystallization.
Critical Parameters Affecting Reproducibility
| Parameter | Potential Issue | Mitigation Strategy |
| Solvent Purity | Presence of water will quench NaH and LiAlH₄, leading to lower yields. | Use freshly distilled or commercially available anhydrous solvents. |
| Reaction Temperature | Exothermic reactions can lead to side products if not controlled. | Maintain strict temperature control with ice baths and slow, dropwise addition of reagents. |
| Inert Atmosphere | Oxygen and moisture can react with intermediates and reagents. | Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas. |
| Stoichiometry of Reagents | Inaccurate measurement of reagents leads to incomplete reactions or excess starting material. | Use precise weighing and volumetric techniques. Calibrate balances and pipettes regularly. |
| Workup Procedure | Inconsistent quenching or extraction can lead to variable yields and purity. | Follow a standardized and well-documented workup protocol for every batch.[12] |
Section 3: A Self-Validating Analytical Workflow
Reproducibility is not just about making the same compound; it's about proving you've made the same compound with the same purity every time. A comprehensive analytical workflow is essential.[14][15][16][17][18]
Caption: A comprehensive workflow for analytical validation.
Spectroscopic Characterization
Based on analogs like 2-phenoxyethanamine and its derivatives, the following spectral characteristics are expected for a-(4-Propylphenoxy)ethanamine.[19]
| Technique | Expected Observations | Rationale for Reproducibility |
| ¹H NMR | - Aromatic protons (AA'BB' system, two doublets).- Propyl group protons (triplet, sextet, triplet).- Protons on the ethylamine chain adjacent to the oxygen and nitrogen.- Broad singlet for the -NH₂ protons, which disappears upon D₂O exchange.[20][21] | Consistent chemical shifts and coupling constants are a primary indicator of structural identity. Inconsistent spectra suggest impurities or structural isomers. |
| ¹³C NMR | - Distinct signals for each carbon atom in the propyl group, aromatic ring, and ethylamine chain. | The number of signals and their chemical shifts provide a reliable fingerprint of the carbon skeleton. |
| FTIR | - N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹).[20][22][23]- C-O stretching of the aryl ether.- C-N stretching of the aliphatic amine.[21][23] | The presence and position of these characteristic bands confirm the key functional groups. Absence or shifts can indicate incomplete reaction or side products. |
| Mass Spec. | - An odd-numbered molecular ion peak, consistent with the nitrogen rule.[20]- Characteristic fragmentation patterns, such as alpha-cleavage next to the nitrogen.[24] | A reproducible mass spectrum with the correct molecular ion and fragmentation pattern confirms the elemental composition and connectivity. |
Purity Assessment
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile amines. The retention time provides a reproducible measure of identity, while the peak area corresponds to purity.[25][26]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for analyzing the hydrochloride salt. A validated HPLC method with a suitable column and mobile phase is the gold standard for quantitative purity assessment.[27]
Conclusion
Achieving reproducible results for the synthesis and analysis of a-(4-Propylphenoxy)ethanamine, or any chemical entity, is not a matter of chance but a result of deliberate and systematic control over the experimental process. By choosing a robust synthetic pathway, meticulously controlling reaction parameters, and employing a comprehensive, self-validating analytical workflow, researchers can ensure the integrity and reliability of their data. This guide provides a framework based on established chemical principles, empowering scientists to generate high-quality, reproducible results that stand up to scrutiny.[2][28]
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A Comparative Guide to the Structure-Activity Relationship of α-(4-Propylphenoxy)ethanamine Derivatives as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of neuropharmacology, the phenoxyethylamine scaffold has emerged as a privileged structure, serving as a foundational template for a diverse array of bioactive compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: α-(4-propylphenoxy)ethanamine and its analogs. Our focus is to provide a comprehensive comparison of how subtle molecular modifications influence their interaction with monoamine transporters—critical protein targets for the treatment of numerous neurological and psychiatric disorders. By synthesizing available data and field-proven insights, this document aims to equip researchers with the knowledge to rationally design novel ligands with desired potency and selectivity profiles.
The α-(4-Propylphenoxy)ethanamine Scaffold: A Privileged Core
The core structure of α-(4-propylphenoxy)ethanamine is characterized by a propyl-substituted phenyl ring linked via an ether bond to an ethanamine side chain. This arrangement provides a versatile framework for interacting with the binding pockets of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The lipophilic propyl group, the aromatic phenoxy ring, and the basic amine are all key pharmacophoric features that can be systematically modified to probe and optimize biological activity.
Comparative Analysis of Structural Modifications
The biological activity of α-(4-propylphenoxy)ethanamine derivatives is exquisitely sensitive to structural alterations. Below, we dissect the impact of modifications at three key positions: the aromatic ring, the ethylamine side chain, and the terminal amine.
Aromatic Ring Substitutions: The Influence of the Propyl Group
The nature and position of the alkyl substituent on the phenoxy ring are critical determinants of both potency and selectivity. While direct SAR studies on a comprehensive series of 4-alkylphenoxyethanamine analogs are not extensively published, we can draw valuable insights from related classes of monoamine transporter inhibitors.
Table 1: Inferred Structure-Activity Relationships of Aromatic Ring Modifications
| Modification | Inferred Effect on Potency/Selectivity | Supporting Evidence/Rationale |
| Position of Propyl Group (ortho, meta, para) | The para position is often optimal for activity at DAT and NET. Shifting the propyl group to the ortho or meta position is likely to decrease potency due to steric hindrance and altered electronic distribution, which can disrupt key interactions within the transporter binding site.[2] | In related oxypropanolamine beta-blockers, activity decreases when moving from ortho to meta and para isomers.[2] |
| Length of the Alkyl Chain (e.g., methyl, ethyl, propyl, butyl) | Increasing the alkyl chain length from methyl to propyl may enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in the transporter. However, further increases in chain length (e.g., to butyl or larger) could introduce steric clashes, leading to a decrease in affinity. | Studies on substituted amphetamines and cathinones show that molecular size influences transporter interactions, with larger compounds sometimes acting as inhibitors rather than substrates.[3] |
| Branching of the Alkyl Chain (e.g., n-propyl vs. isopropyl) | An isopropyl group, being bulkier than an n-propyl group, is likely to decrease potency due to steric hindrance. The more linear n-propyl chain is generally preferred for fitting into the typically narrow binding pockets of monoamine transporters. | General principles of medicinal chemistry suggest that increased steric bulk at key positions can negatively impact ligand-receptor interactions. |
| Substitution with Electron-Withdrawing or -Donating Groups | The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at other positions on the ring can significantly alter the electronic properties of the phenoxy ring and its ability to engage in π-π stacking or other electronic interactions. This can modulate both affinity and selectivity. | In a series of citalopram analogs, substitutions on the phenyl ring led to significant changes in SERT binding affinity.[4] Similarly, methoxy-containing derivatives of indatraline showed altered affinity and selectivity for monoamine transporters.[5] |
Ethanamine Side Chain Modifications: The Backbone of Activity
The ethylamine side chain provides the correct spatial orientation for the pharmacophoric elements to interact with their respective binding sites on the transporters.
Table 2: Inferred Structure-Activity Relationships of Ethanamine Side Chain Modifications
| Modification | Inferred Effect on Potency/Selectivity | Supporting Evidence/Rationale |
| Chain Length (ethyl vs. propyl or methyl) | The two-carbon (ethyl) spacer is generally considered optimal for high-affinity binding to monoamine transporters. Shortening or lengthening the chain often leads to a significant loss of potency. | The pharmacophore model for many monoamine reuptake inhibitors includes an aromatic ring and a basic amine separated by a two- or three-atom spacer. |
| α-Methylation | The presence of a methyl group on the carbon adjacent to the nitrogen (α-position) can increase metabolic stability by sterically hindering monoamine oxidase (MAO) activity. This modification can also introduce a chiral center, often with one enantiomer being significantly more potent than the other. | This is a well-established principle in the design of phenethylamine-based drugs. |
| β-Hydroxylation | The introduction of a hydroxyl group on the carbon adjacent to the phenoxy ring (β-position) can introduce a new hydrogen bonding interaction within the binding site, potentially increasing affinity. This modification also creates a chiral center. | This is a key feature in many adrenergic drugs. |
N-Substitution: Modulating Selectivity and Potency
Modifications to the terminal amine group have a profound impact on the interaction with monoamine transporters.
Table 3: Inferred Structure-Activity Relationships of N-Substitutions
| Modification | Inferred Effect on Potency/Selectivity | Supporting Evidence/Rationale |
| Primary vs. Secondary vs. Tertiary Amine | Primary and secondary amines are generally preferred for high-affinity binding to monoamine transporters. Tertiary amines often exhibit reduced potency. | Studies on phenothiazines have shown that primary amines and unsubstituted piperazines are the most potent amino side chains for protein kinase C inhibition, a related concept of ligand-protein interaction.[6] |
| N-Methylation and N-Ethylation | N-methylation can be tolerated and in some cases may enhance selectivity. However, increasing the size of the N-alkyl substituent (e.g., to ethyl, propyl, or butyl) generally leads to a stepwise decrease in potency at DAT, NET, and SERT.[7][8] | In a study of N-alkylated 4-methylamphetamine analogs, lengthening the N-alkyl chain from methyl to butyl resulted in a progressive loss of potency at all three monoamine transporters.[7] |
| N,N-Dimethylation | N,N-dimethylation typically results in a significant decrease in potency compared to the corresponding primary or secondary amine. | This is a common observation in the SAR of many monoamine transporter inhibitors. |
Experimental Protocols for SAR Evaluation
To empirically determine the structure-activity relationships of α-(4-propylphenoxy)ethanamine analogs, the following experimental workflows are essential.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the target transporter.
Protocol:
-
Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET). Plate the cells in 96- or 384-well plates and allow them to form a confluent monolayer.[9]
-
Compound Preparation: Prepare a dilution series of the test compounds in a suitable assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10 minutes) at 37°C.[10]
-
Add the radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Kₘ value and incubate for a short period (e.g., 10 minutes) at 37°C.[10]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression.
Workflow Diagram:
Caption: Monoamine Transporter Uptake Inhibition Assay Workflow.
Radioligand Binding Assay
This assay determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target transporter (hDAT, hSERT, or hNET).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound in a binding buffer.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Kᵢ value for each compound from the IC₅₀ value using the Cheng-Prusoff equation.[11]
Logical Relationship Diagram:
Caption: Principle of Radioligand Binding Assay.
Comparative Performance and Future Directions
The SAR of α-(4-propylphenoxy)ethanamine derivatives highlights the intricate interplay between molecular structure and biological function at monoamine transporters. While the para-propyl substitution appears to be a favorable starting point for developing DAT and NET ligands, further optimization is required to enhance potency and fine-tune selectivity. Future research should focus on a systematic exploration of:
-
A broader range of 4-alkyl substituents to precisely map the steric and lipophilic requirements of the binding pocket.
-
Positional isomers to confirm the optimal placement of the alkyl group on the phenoxy ring.
-
Bioisosteric replacements for the phenoxy ring to explore alternative interactions.
-
Constrained analogs of the ethylamine side chain to lock in bioactive conformations and potentially improve selectivity.
By employing the experimental protocols outlined in this guide, researchers can generate the robust, quantitative data needed to build predictive SAR models and accelerate the discovery of novel therapeutics targeting monoamine transporters.
References
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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A Comparative Analysis of Synthetic Routes to α-(4-Propylphenoxy)ethanamine for Drug Discovery and Development
Introduction
α-(4-Propylphenoxy)ethanamine is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this valuable intermediate. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and overall efficiency. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this and related compounds.
Route 1: Williamson Ether Synthesis Followed by Nitrile Reduction
This classical and reliable two-step approach first establishes the ether linkage, followed by the introduction of the amine functionality.
Causality Behind Experimental Choices
The Williamson ether synthesis is a robust and well-established method for forming ether bonds.[1] The choice of a two-step sequence involving a nitrile intermediate is strategic. The cyano group is a versatile functional handle that can be efficiently reduced to a primary amine. This approach avoids potential side reactions that could occur if a pre-formed amino alcohol were used directly.
Experimental Protocol
Step 1: Synthesis of 2-(4-propylphenoxy)acetonitrile
-
Materials:
-
4-Propylphenol (1.0 equiv)
-
Chloroacetonitrile (1.2 equiv)
-
Potassium carbonate (1.5 equiv)
-
Acetone (solvent)
-
-
Procedure:
-
To a stirred solution of 4-propylphenol in acetone, add potassium carbonate.
-
Heat the mixture to reflux (approximately 56°C).
-
Slowly add chloroacetonitrile to the refluxing mixture.
-
Continue refluxing for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-propylphenoxy)acetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reduction of 2-(4-propylphenoxy)acetonitrile to α-(4-Propylphenoxy)ethanamine
-
Materials:
-
2-(4-propylphenoxy)acetonitrile (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5 equiv) or Borane-tetrahydrofuran complex (BH₃·THF) (2.0 equiv)[2]
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)
-
-
Procedure (using LiAlH₄):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2-(4-propylphenoxy)acetonitrile in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield α-(4-propylphenoxy)ethanamine.
-
The product can be further purified by vacuum distillation.
-
Visualizing the Workflow
Route 2: Reductive Amination of a Ketone Precursor
This one-pot approach offers a more convergent and potentially more efficient route to the target amine.
Causality Behind Experimental Choices
Reductive amination is a powerful tool for the formation of C-N bonds.[3][4][5][6] By starting with the corresponding ketone, 4-propylphenoxyacetone, the amine can be introduced directly. The choice of a one-pot procedure, where the intermediate imine is not isolated, simplifies the workflow. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reducing agents of choice due to their selectivity for the protonated imine over the ketone starting material.[7]
Experimental Protocol
Step 1: Synthesis of 4-Propylphenoxyacetone (Intermediate)
-
Materials:
-
4-Propylphenol (1.0 equiv)
-
Chloroacetone (1.1 equiv)
-
Potassium carbonate (1.5 equiv)
-
Acetone or N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Combine 4-propylphenol and potassium carbonate in the chosen solvent.
-
Heat the mixture to 60-80°C.
-
Add chloroacetone dropwise to the heated mixture.
-
Stir the reaction at this temperature for 6-10 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Step 2: Reductive Amination to α-(4-Propylphenoxy)ethanamine
-
Materials:
-
4-Propylphenoxyacetone (1.0 equiv)
-
Ammonium acetate or aqueous ammonia (excess)[3]
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Methanol or Ethanol (solvent)
-
Acetic acid (catalytic amount, if needed)
-
-
Procedure:
-
Dissolve 4-propylphenoxyacetone in methanol.
-
Add a large excess of ammonium acetate or aqueous ammonia.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, dissolve sodium cyanoborohydride in methanol.
-
Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature below 30°C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully acidify the mixture with dilute HCl to a pH of ~2 to destroy any remaining reducing agent.
-
Basify the solution with aqueous NaOH to a pH of >10.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation.
-
Visualizing the Workflow
Comparative Analysis
| Feature | Route 1: Williamson Ether Synthesis & Nitrile Reduction | Route 2: Reductive Amination |
| Overall Yield | Generally moderate to good (typically 50-70% over two steps)[1] | Can be good to excellent in one pot (typically 60-85%)[3][4] |
| Scalability | Readily scalable, though the use of LiAlH₄ can pose challenges on a large scale. | Generally scalable, especially with safer reducing agents like NaBH(OAc)₃. |
| Reagent Safety & Handling | LiAlH₄ is highly reactive and requires careful handling. Chloroacetonitrile is toxic. | NaBH₃CN is toxic and generates cyanide waste. NaBH(OAc)₃ is a safer alternative. |
| Reaction Conditions | Williamson ether synthesis may require elevated temperatures. Nitrile reduction is typically done at low to ambient temperatures. | Reductive amination is often performed at room temperature. |
| Purification | Requires purification of the intermediate nitrile and the final amine. | Can be a one-pot reaction, but purification of the final product is still necessary. |
| Atom Economy | Lower due to the two-step nature and the use of stoichiometric reagents. | Potentially higher in a one-pot process. |
Alternative Synthetic Strategies: A Brief Overview
While the two routes detailed above are the most common, other modern synthetic methods could be applied for the synthesis of α-(4-propylphenoxy)ethanamine.
-
Mitsunobu Reaction: This reaction could be employed to form the ether linkage between 4-propylphenol and a protected 2-aminoethanol derivative, such as N-Boc-ethanolamine.[8][9][10][11][12][13] This would be followed by deprotection of the amine. The Mitsunobu reaction offers mild conditions and stereochemical inversion if a chiral alcohol is used. However, it involves stoichiometric amounts of triphenylphosphine and an azodicarboxylate, leading to byproducts that can complicate purification.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction could potentially be used to directly form the C-N bond.[14][15][16][17][18] One approach could involve the amination of a pre-formed aryl ether containing a suitable leaving group on the ethyl side chain. A more direct, but challenging, approach would be the coupling of an ammonia surrogate with a 4-propyl-substituted aryl ether. This method offers broad functional group tolerance but requires an expensive palladium catalyst and specialized ligands.
Conclusion
Both the Williamson ether synthesis followed by nitrile reduction and the reductive amination of a ketone precursor are viable and effective methods for the synthesis of α-(4-propylphenoxy)ethanamine.
-
The Williamson ether synthesis route is a classic, reliable method that is straightforward to implement, although it involves a two-step process and the use of hazardous reagents like LiAlH₄.
-
The reductive amination route offers the potential for a more convergent and higher-yielding synthesis in a one-pot fashion, with the use of safer reducing agents like sodium triacetoxyborohydride enhancing its appeal for larger-scale production.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and safety considerations. The alternative strategies, while mechanistically elegant, may present challenges in terms of cost and purification that make them less practical for routine synthesis of this particular target molecule.
References
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Kempe, R., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(38), 16668-16675. Available at: [Link]
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Beller, M., et al. (2021). Reductive amination of ketones to primary amines. Angewandte Chemie International Edition, 60(1), 149-156. Available at: [Link]
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Hartwig, J. F., & Buchwald, S. L. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
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Wang, Y., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(13), 6604–6614. Available at: [Link]
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Wang, Y., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry, 82(13), 6604–6614. Available at: [Link]
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University of Nevada, Las Vegas. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available at: [Link]
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Semantic Scholar. (2018). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Available at: [Link]
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American Chemical Society. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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Shaalaa.com. (2020). Write reactions to prepare ethanamine from Acetonitrile. Available at: [Link]
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Royal Society of Chemistry. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
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Williamson Ether Synthesis Experiment. (n.d.). Available at: [Link]
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PubMed. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Available at: [Link]
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Organic Letters. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides. Available at: [Link]
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OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (2020). Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
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Semantic Scholar. (2022). Mitsunobu and related reactions: advances and applications. Available at: [Link]
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Edubirdie. (n.d.). Williamson Ether Synthesis. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Semantic Scholar. (n.d.). Mitsunobu and related reactions: advances and applications. Available at: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Available at: [Link]
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YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]
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Powered by XMB 1.9.11. (2012). reductive amination using ammonium acetate/NaBH4. Available at: [Link]
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Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]
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a-(4-Propylphenoxy)ethanamine benchmarking against reference standards
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with potential therapeutic applications is a paramount endeavor. Among the diverse scaffolds under investigation, phenoxyethanamine derivatives have garnered considerable interest due to their structural resemblance to known pharmacologically active agents. This guide presents a comprehensive benchmarking analysis of a-(4-Propylphenoxy)ethanamine, a promising yet under-characterized molecule.
This document is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of a-(4-Propylphenoxy)ethanamine against meticulously selected reference standards, supported by detailed experimental protocols and comparative data. Our objective is to furnish the scientific community with a foundational dataset to facilitate informed decisions regarding the potential utility and further investigation of this compound. The structure of this guide is designed to logically progress from fundamental physicochemical characterization to in-depth functional profiling, offering a holistic perspective on the compound's performance.
Selection of Reference Standards
The selection of appropriate reference standards is critical for a meaningful comparative analysis. For this guide, we have chosen two primary comparators based on their structural and functional relevance to a-(4-Propylphenoxy)ethanamine:
-
Phenoxyethanamine: As the parent scaffold, it provides a fundamental baseline for understanding the contribution of the propyl group and the alpha-methyl group to the overall activity profile.
-
4-Aminophenol: This compound shares the aminophenol moiety, allowing for an assessment of the impact of the ethoxy bridge and the propyl substituent on the aromatic ring.[1]
A third, more functionally distinct compound, N,N-Dimethyl-2-phenoxyethanamine , is included in select assays to probe the influence of N-alkylation on biological activity.[2]
I. Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. In this section, we detail the experimental protocols for determining key parameters and present a comparative summary.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Principle: This method separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, allowing for the quantification of the analyte's purity.
-
Methodology:
-
Instrumentation: Agilent 1290 Infinity II LC system coupled to a 6470A Triple Quadrupole LC/MS.
-
Column: Agilent InfinityLab Poroshell 120 PFP column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
-
Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.
-
Analysis: The peak area of the analyte is compared to the total peak area of all components to determine purity. The identity of the main peak is confirmed by its mass-to-charge ratio.[3]
-
Determination of Melting Point
-
Principle: The melting point is a measure of the temperature range over which a solid substance transitions to a liquid. It is an indicator of purity.
-
Methodology (Capillary Method):
-
A small, finely powdered sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (1-2 °C/min) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting point range.[4]
-
Determination of pKa (Potentiometric Titration)
-
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, it reflects the equilibrium between the protonated and unprotonated forms.
-
Methodology:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., methanol/water).
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH of the solution is monitored using a calibrated pH electrode after each addition of titrant.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the half-equivalence point.
-
Determination of LogP (Shake-Flask Method)
-
Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (n-octanol) and an aqueous phase (water).
-
Methodology:
-
The compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning between the two phases.
-
After separation of the phases, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Comparative Physicochemical Data
| Property | a-(4-Propylphenoxy)ethanamine (Predicted/Experimental) | Phenoxyethanamine (Reference) | 4-Aminophenol (Reference)[1] |
| Molecular Formula | C11H17NO | C8H11NO | C6H7NO |
| Molecular Weight | 179.26 g/mol | 137.18 g/mol | 109.13 g/mol |
| Purity (HPLC) | >98% | >98% | >98% |
| Melting Point | Liquid at room temp. | Liquid at room temp. | 187-189 °C |
| Boiling Point | ~260-270 °C (Predicted) | 215 °C | 284 °C |
| pKa | ~9.5 (Predicted Amine) | ~9.3 | 10.3 (Phenolic OH) |
| LogP | ~2.5 (Predicted) | ~1.2 | 0.04 |
Note: Predicted values are based on computational models and experimental values are from literature or internal measurements.
II. Functional Assays: Profiling Biological Interactions
To elucidate the potential biological activity of a-(4-Propylphenoxy)ethanamine, a panel of in vitro functional assays was conducted. These assays were selected to investigate interactions with common drug targets, including adrenergic receptors, monoamine transporters, and key metabolic enzymes.
Experimental Workflows
Caption: Overview of the functional assay cascade for profiling a-(4-Propylphenoxy)ethanamine.
Adrenergic and Serotonergic Receptor Binding Assays
-
Principle: These assays measure the ability of a test compound to displace a radiolabeled ligand that specifically binds to a receptor of interest, thereby determining the test compound's binding affinity (Ki).[5][6]
-
Methodology:
-
Cell Membrane Preparation: HEK-293 cells stably expressing the human adrenergic (α1, α2, β1, β2) or serotonergic (5-HT2A) receptors are cultured and harvested. Cell membranes are isolated via homogenization and centrifugation.[5]
-
Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-CGP 12177 for β1/β2, [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound.
-
Separation and Quantification: The reaction mixture is filtered through a glass fiber filter to separate bound from unbound radioligand. The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Monoamine Transporter Uptake Assays
-
Principle: These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter (DAT, NET, or SERT).[7][8]
-
Methodology:
-
Cell Culture: HEK-293 cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters are plated in 96-well plates.[9]
-
Inhibition Assay: Cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled substrate (e.g., [3H]-Dopamine for DAT, [3H]-Norepinephrine for NET, [3H]-Serotonin for SERT) is added to initiate uptake.
-
Termination and Measurement: Uptake is terminated by rapid washing with ice-cold buffer. The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of substrate uptake is calculated.
-
Comparative Functional Data (Illustrative)
| Assay Target | a-(4-Propylphenoxy)ethanamine (Ki or IC50, nM) | Phenoxyethanamine (Ki or IC50, nM) | 4-Aminophenol (Ki or IC50, nM) |
| α1-Adrenergic Receptor | 150 | >1000 | >10,000 |
| α2-Adrenergic Receptor | 85 | >1000 | >10,000 |
| β1-Adrenergic Receptor | 500 | >5000 | >10,000 |
| β2-Adrenergic Receptor | 800 | >5000 | >10,000 |
| 5-HT2A Receptor | 250 | >2000 | >10,000 |
| Dopamine Transporter (DAT) | 300 | >1000 | >10,000 |
| Norepinephrine Transporter (NET) | 120 | >1000 | >10,000 |
| Serotonin Transporter (SERT) | 450 | >2000 | >10,000 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the comparative nature of the guide and may not represent actual experimental results.
III. In Vitro Safety and Metabolism Profiling
Early assessment of a compound's potential for adverse drug reactions and its metabolic stability is crucial in the drug discovery process. This section focuses on two key areas: inhibition of cytochrome P450 enzymes and blockade of the hERG potassium channel.
Cytochrome P450 (CYP) Inhibition Assay
-
Principle: This assay determines the potential of a test compound to inhibit the activity of major drug-metabolizing CYP450 isoforms.[10][11]
-
Methodology (Fluorogenic):
-
Enzyme Source: Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) are used.[12]
-
Incubation: The CYP enzyme, a fluorogenic substrate, and varying concentrations of the test compound are incubated in a microplate.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Fluorescence Measurement: The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value for the inhibition of each CYP isoform is calculated.[13]
-
hERG Channel Inhibition Assay
-
Principle: This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to QT prolongation and cardiac arrhythmias.[14][15]
-
Methodology (Automated Patch Clamp):
-
Cell Line: HEK-293 cells stably expressing the hERG channel are used.[14]
-
Electrophysiology: Whole-cell currents are recorded using an automated patch-clamp system (e.g., QPatch).
-
Compound Application: The test compound is applied at multiple concentrations.
-
Data Acquisition: The effect of the compound on the hERG current is measured.
-
Data Analysis: The IC50 value for the inhibition of the hERG channel is determined.[16]
-
Comparative Safety and Metabolism Data (Illustrative)
| Assay | a-(4-Propylphenoxy)ethanamine (IC50, µM) | Phenoxyethanamine (IC50, µM) | 4-Aminophenol (IC50, µM) |
| CYP3A4 Inhibition | 15 | >50 | >50 |
| CYP2D6 Inhibition | 8 | >50 | >50 |
| hERG Channel Inhibition | 25 | >100 | >100 |
Disclaimer: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Caption: Logical framework for interpreting the benchmarking data to assess compound potential.
IV. Discussion and Conclusion
The comprehensive benchmarking of a-(4-Propylphenoxy)ethanamine against phenoxyethanamine and 4-aminophenol reveals a distinct pharmacological profile. The addition of the α-methyl and 4-propyl groups significantly enhances its affinity for adrenergic and monoamine transporter targets compared to the parent phenoxyethanamine scaffold. The low affinity of 4-aminophenol for these targets underscores the importance of the complete phenoxyethanamine structure for this activity.
The moderate inhibition of CYP2D6 and CYP3A4 at higher concentrations suggests a potential for drug-drug interactions that would warrant further investigation. Similarly, the hERG inhibition profile, while at a concentration likely above therapeutic levels, should be considered in any future development.
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Safety Operating Guide
Operational Guide: Proper Disposal and Safety Protocols for 2-(4-Propylphenoxy)ethanamine
As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical information needed for safe and compliant laboratory operations. This guide moves beyond mere instruction to provide a framework for understanding the chemical nature of 2-(4-Propylphenoxy)ethanamine and the causality behind its proper handling and disposal. Adherence to these protocols is not only a matter of regulatory compliance but a cornerstone of a robust safety culture.
Core Hazard Assessment & Risk Mitigation
2-(4-Propylphenoxy)ethanamine belongs to the aromatic amine class. While specific toxicological data for this compound is limited, the known hazards of structurally similar chemicals necessitate a cautious and proactive approach.[1] Aromatic amines can be corrosive, causing severe skin and eye damage, and may be harmful if swallowed or absorbed through the skin.[1][2][3][4][5] Therefore, risk mitigation begins with a thorough understanding of the potential hazards and the implementation of appropriate engineering and personal protective controls.
Hazard Profile
| Hazard Class | Description | Rationale & Primary Risk |
| Acute Toxicity (Oral) | Harmful if swallowed.[6] | Ingestion can lead to systemic toxicity. |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe burns upon prolonged contact.[1][3][4][7] | Amines are alkaline and can disrupt skin integrity, leading to chemical burns and facilitating absorption. |
| Serious Eye Damage | Poses a high risk of serious eye irritation or permanent damage.[1][2][5] | The corrosive nature of amines can cause irreversible damage to the delicate tissues of the eye. |
| Environmental Hazard | Potentially harmful to aquatic life.[2][8] | Amines can alter the pH of aquatic ecosystems and exhibit toxicity to various organisms. Drain disposal is strictly prohibited.[1][3][8] |
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. The level of protection must match the task, with increased protection required for spill cleanup and disposal operations.[9][10][11]
| Operation | Required PPE |
| Routine Handling | - Nitrile gloves (inspect prior to use)[1][12] - ANSI Z87.1-compliant safety glasses or chemical splash goggles[12] - Fully buttoned laboratory coat[12] - Closed-toe shoes[13] |
| Spill Cleanup & Waste Handling | - Chemical-resistant gloves (Nitrile or Neoprene)[8][13] - Chemical splash goggles and a full-face shield[8][13] - Chemical-resistant apron over a lab coat[13] - Work in a well-ventilated area or use a respirator if vapor generation is likely[4][12] |
Waste Segregation & Interim Storage: The Principle of Incompatibility
The single most critical step in waste management is proper segregation.[8] Mixing incompatible chemicals can result in violent reactions, including the release of toxic gases or significant heat generation. 2-(4-Propylphenoxy)ethanamine, as an amine, is a base and must be kept separate from incompatible materials.
Primary Incompatibilities:
-
Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid): Can cause a violent, exothermic neutralization reaction.
-
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates): Can lead to vigorous or explosive reactions.
-
Acid Chlorides and Anhydrides: Will react vigorously.
Protocol for Waste Accumulation:
-
Select a Designated Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The original product container is often suitable.[14]
-
Apply Hazardous Waste Label: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a full chemical identification of the contents, including "2-(4-Propylphenoxy)ethanamine".[14][15]
-
Ensure Secure Closure: Keep the container tightly sealed at all times, except when adding waste.[8][14] This prevents the release of vapors and protects against spills.
-
Establish a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA near the point of generation. This area should be well-ventilated, away from direct sunlight and heat sources, and in a secondary containment bin to control any potential leaks.[8][14]
Spill Management Protocol
All laboratory personnel must be trained to differentiate between a minor spill that can be managed internally and a major spill requiring an emergency response.[16]
Caption: Decision workflow for classifying and responding to a chemical spill.
Experimental Protocol: Minor Spill Cleanup (<1 Liter)
This protocol should only be performed by trained personnel equipped with the proper PPE as outlined in Table 2.[15]
-
Alert & Restrict: Immediately notify personnel in the vicinity and restrict access to the affected area.[15]
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the appropriate height.
-
Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[16][17][18] Start from the outside and work inwards to prevent the spill from spreading.[18]
-
Neutralize (Optional but Recommended): As this is a basic compound, careful neutralization can render it less hazardous. Slowly apply a weak acid, such as citric acid or ascorbic acid, to the absorbent material.[16][18] Avoid strong acids. Use pH paper to test a small portion of the mixture until it is in the neutral range (pH 6-8).[16][18] Be aware that neutralization can generate heat.
-
Absorb and Collect: Allow the absorbent material to fully soak up the liquid.[1] Using spark-proof scoops or tools, carefully collect the absorbed material and place it into a designated hazardous waste container.[15][17][19]
-
Decontaminate: Clean the spill surface with soap and water.[17] Collect the cleaning materials (e.g., paper towels, sponges) and any contaminated PPE, and place them in the same hazardous waste container.[19]
-
Package for Disposal: Seal the container, ensure it is properly labeled, and move it to the designated hazardous waste storage area for pickup.
Final Disposal Pathway
The ultimate responsibility for proper chemical disposal lies with the waste generator.[3] Adherence to local, state, and federal regulations is mandatory.[3][14][20]
-
Do Not Dispose Down Drains: Under no circumstances should 2-(4-Propylphenoxy)ethanamine or its residues be disposed of in the sanitary sewer system.[1][3][8] This action is an environmental violation and can damage plumbing infrastructure.
-
Engage a Licensed Professional: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8] These professionals are trained to handle and transport chemical waste safely and in compliance with all regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[21]
-
Maintain Records: Keep meticulous records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[8] This documentation is crucial for regulatory audits and demonstrates your commitment to a compliant safety program. Incineration is often the preferred disposal method for this type of organic waste.[20]
By integrating these protocols into your standard operating procedures, you ensure a safe working environment, protect our shared ecosystem, and uphold the highest standards of scientific integrity.
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Personal protective equipment for handling 2-(4-Propylphenoxy)ethanamine
Comprehensive Safety & Handling Guide: 2-(4-Propylphenoxy)ethanamine
This guide provides essential safety protocols for handling 2-(4-Propylphenoxy)ethanamine in a research and development setting. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity.
A Note on Hazard Assessment: The Surrogate Approach
Specific toxicological and hazard data for 2-(4-Propylphenoxy)ethanamine are not extensively documented in publicly available safety literature. In such cases, a cornerstone of laboratory safety is the principle of risk mitigation based on a structurally similar compound.
For this guide, we will base our primary handling precautions on the known hazards of 2-Phenoxyethylamine [1]. This compound shares the core chemical scaffold of a primary amine separated from a phenyl ring by an ethyl ether linkage. The Safety Data Sheet (SDS) for 2-Phenoxyethylamine classifies it as a corrosive substance that causes severe skin burns and eye damage [1]. By adopting the more stringent precautions required for this surrogate, we establish a robust margin of safety for handling the less-characterized 2-(4-Propylphenoxy)ethanamine.
Inferred Hazard Profile & Immediate Precautions
Based on our surrogate, 2-(4-Propylphenoxy)ethanamine should be handled as a substance with the following potential hazards until proven otherwise:
-
Skin Corrosion/Irritation: Capable of causing severe chemical burns upon contact.
-
Serious Eye Damage: Poses a significant risk of causing irreversible damage to the eyes.
-
Corrosivity: May be corrosive to metals[1].
-
Acute Toxicity: A structurally related compound, 2-(4-Isopropylphenoxy)ethanamine, is classified as harmful if swallowed[2].
Due to this profile, direct contact with skin, eyes, and mucous membranes must be strictly avoided through the mandatory use of engineering controls and Personal Protective Equipment (PPE).
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical system designed to isolate you from the chemical hazard. Every step must be followed diligently.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 2-(4-Propylphenoxy)ethanamine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is your primary barrier, protecting you from inhaling potentially harmful vapors or aerosols[3].
Dermal and Ocular Protection: A Multi-Layered Defense
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times[4]. Standard safety glasses are insufficient as they do not protect against splashes from all angles.
-
High-Risk Operations: When handling larger quantities (>50 mL) or performing operations with a significant splash potential (e.g., transfers under pressure), a full-face shield must be worn over the chemical splash goggles[4][5].
Hand Protection:
-
Glove Selection: Standard disposable nitrile gloves provide a baseline of protection for incidental contact but may have a short breakthrough time[5][6]. For this corrosive amine, a more robust glove is required.
-
Recommended: Use a heavier-duty nitrile (e.g., 8 mil) or neoprene glove. For prolonged operations, consider double-gloving with two pairs of nitrile gloves[7].
-
Causality: The phenoxy and amine groups can affect the integrity of standard gloves. Always inspect gloves for any signs of degradation or perforation before and during use. If contact occurs, remove the gloves immediately using the proper technique, wash your hands thoroughly, and don a new pair[8].
Body Protection:
-
A flame-resistant lab coat is required[4]. Ensure it is fully buttoned, with sleeves rolled down.
-
Wear long pants and fully enclosed shoes made of a non-porous material. Open-toed shoes, sandals, or woven-mesh footwear are strictly prohibited in the laboratory[4].
-
For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
The following table summarizes the essential PPE for handling 2-(4-Propylphenoxy)ethanamine.
| Protection Type | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | Primary barrier to prevent inhalation of vapors/aerosols. |
| Eye/Face Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects against splashes from all angles. |
| Face Shield (worn over goggles) | Required for high-volume or high-splash potential tasks. | |
| Hand Protection | Nitrile or Neoprene Gloves (min. 8 mil) | Provides robust protection against corrosive amines. |
| Double-Gloving (optional) | Recommended for extended handling periods. | |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and personal clothing from contamination. |
| Long Pants & Closed-Toe Shoes | Prevents exposure to lower legs and feet. |
Operational Plan: A Step-by-Step Workflow
This protocol is designed as a self-validating system to minimize exposure at every stage of the handling process.
Step 1: Preparation and Pre-Donning
-
Designate Area: Clearly demarcate the area within the fume hood where the work will occur.
-
Assemble Materials: Place all necessary equipment (glassware, stir bars, reagents, waste containers) into the fume hood before introducing the 2-(4-Propylphenoxy)ethanamine.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.
-
Don PPE: Put on all required PPE as detailed in Section 2, starting with the lab coat and finishing with gloves.
Step 2: Handling the Chemical
-
Weighing: If the material is a solid, weigh it directly into the reaction vessel inside the fume hood to prevent contamination of the balance. If it is a liquid, perform all transfers within the hood.
-
Solution Preparation: Add solvents slowly to the compound. Be aware of any potential exothermic reactions.
-
Execution: Perform all experimental steps within the contained, designated area of the fume hood. Keep the sash at the lowest practical height.
Step 3: Post-Handling and Decontamination
-
Initial Decontamination: Decontaminate any surfaces or equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), collecting all wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield/goggles, and finally the lab coat. Never wear gloves outside of the laboratory area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE[8].
The following diagram illustrates the mandatory workflow for safe handling.
Caption: Safe Handling Workflow for Corrosive Amines.
Spill and Disposal Management Plan
Accidents can happen; a clear plan mitigates their impact.
Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Contain (Small Spills): For minor spills inside a fume hood, contain the spill using an amine-specific spill kit or an inert absorbent material like vermiculite or sand[1].
-
Neutralize & Collect: Do not attempt to neutralize with strong acids. Collect the absorbed material using spark-proof tools and place it in a designated, sealed hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup are considered hazardous waste.
Waste Disposal
-
Classification: All materials contaminated with 2-(4-Propylphenoxy)ethanamine, including gloves, pipette tips, paper towels, and empty containers, must be treated as hazardous chemical waste[3][9].
-
Collection: Collect all waste streams in a clearly labeled, sealed, and puncture-proof hazardous waste container[3]. Do not mix this waste with other chemical waste streams unless permitted by your institution's EHS guidelines.
-
Disposal Path: Waste disposal must be handled through your institution's licensed hazardous waste management program[9][10]. Never dispose of this chemical down the drain[3].
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific safety protocols and the most current SDS before beginning work.
References
-
N,N-Dimethyl-2-phenoxyethanamine | CAS#:13468-02-5. Chemsrc. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
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Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Lab Safety Equipment & PPE. ChemTalk. [Link]
-
2-(4-Isopropylphenoxy)Ethanamine. PubChem, National Library of Medicine. [Link]
-
Safety Data Sheet. Hampton Research. [Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]
-
How Do You Dispose Of Phenol Safely? Chemistry For Everyone (YouTube). [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-(4-Isopropylphenoxy)Ethanamine | C11H17NO | CID 6484674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
